molecular formula C8H9BrN2O2 B1292850 3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester CAS No. 28033-08-1

3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester

Cat. No.: B1292850
CAS No.: 28033-08-1
M. Wt: 245.07 g/mol
InChI Key: QZGDHJMYRCGCJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester is a valuable chemical intermediate in advanced organic synthesis and pharmaceutical research. Its molecular structure, featuring both a bromo substituent and an ester-protected carboxylic acid group, makes it a versatile building block for constructing more complex heterocyclic compounds. Researchers utilize this compound in the development of novel active molecules, where it can be further functionalized via cross-coupling reactions or serve as a precursor for the corresponding carboxylic acid. The ethyl ester group is of particular interest in prodrug strategies, as ester derivatives are commonly used to enhance the bioavailability and permeability of parent drug molecules . This compound is intended for research and development purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or consumer use.

Properties

IUPAC Name

ethyl 3-amino-6-bromopyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c1-2-13-8(12)7-5(10)3-4-6(9)11-7/h3-4H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZGDHJMYRCGCJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=N1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50648830
Record name Ethyl 3-amino-6-bromopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28033-08-1
Record name Ethyl 3-amino-6-bromopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 28033-08-1

This technical guide provides an in-depth overview of 3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester, a key intermediate in pharmaceutical and chemical research. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.

Core Chemical and Physical Data

This compound is a substituted pyridine derivative. The strategic placement of amino, bromo, and ethyl carboxylate groups on the pyridine ring makes it a versatile building block in organic synthesis.[1]

PropertyValue
CAS Number 28033-08-1[2][3][4]
Molecular Formula C8H9BrN2O2[5]
Molecular Weight 245.07 g/mol [5]
IUPAC Name ethyl 3-amino-6-bromopyridine-2-carboxylate[5]
Boiling Point 362.1±37.0 °C at 760 mmHg
Density 1.6±0.1 g/cm3
Appearance Solid

Experimental Protocols

A detailed experimental protocol for the synthesis of the analogous methyl ester is available and can be adapted for the synthesis of the ethyl ester.[6] The synthesis generally involves the bromination of an aminopyridine precursor.

Synthesis of 3-Amino-6-bromopyridine-2-carboxylic acid methyl ester (Adaptable for Ethyl Ester)

This two-step process involves the synthesis of the precursor followed by bromination.

Step 1: Synthesis of Methyl 3-aminopyridine-2-carboxylate

  • This precursor can be synthesized through various established methods for pyridine ring formation or modification.

Step 2: Bromination

  • Dissolution: Dissolve Methyl 3-aminopyridine-2-carboxylate (17 g, 111.8 mmol) in a solvent mixture of water (288 mL) and 2M sulfuric acid (58 mL). Stir at room temperature until complete dissolution.[6] To synthesize the ethyl ester, ethyl 3-aminopyridine-2-carboxylate would be used as the starting material.

  • Bromine Addition: Slowly add a solution of bromine (5.76 mL, 111.8 mmol) in acetic acid (43 mL) dropwise to the reaction mixture.[6]

  • Reaction: Continue stirring the reaction at room temperature for 4 hours after the addition of bromine is complete.[6]

  • Work-up:

    • Adjust the pH of the reaction mixture to 6 with a 2N aqueous sodium hydroxide solution.[6]

    • Extract the aqueous phase twice with ethyl acetate.[6]

    • Combine the organic layers and dry over anhydrous sodium sulfate.[6]

    • Remove the solvent by evaporation under reduced pressure to obtain the crude product.[6]

  • Purification: Purify the crude product by silica gel column chromatography using dichloromethane as the eluent to afford the final product.[6]

Applications in Research and Drug Development

Substituted pyridines are a cornerstone in modern medicinal chemistry due to their presence in a wide range of pharmaceuticals.[1] They are often used as scaffolds for the development of new therapeutic agents. This compound, with its multiple functional groups, serves as a versatile intermediate in the synthesis of more complex molecules, including kinase inhibitors and other biologically active compounds.[7][8][9][10][11]

The pyridine nucleus is a key component in numerous drugs, and its derivatives are actively researched for their potential as antibacterial, antiviral, anti-inflammatory, and anticancer agents.[5][12][13] The amino and bromo substituents on this particular ester provide reactive handles for further chemical modifications, such as cross-coupling reactions and amide bond formations, which are fundamental transformations in drug discovery.

Workflow and Synthesis Visualization

The following diagram illustrates a generalized synthetic workflow for the preparation of a substituted pyridine, which is applicable to the synthesis of this compound.

G cluster_0 Precursor Synthesis cluster_1 Final Product Synthesis Start Starting Materials (e.g., Aldehyde, Ketoester, Ammonia) Condensation Hantzsch-type Condensation Start->Condensation Dihydropyridine 1,4-Dihydropyridine Intermediate Condensation->Dihydropyridine Oxidation Aromatization/Oxidation Dihydropyridine->Oxidation Aminopyridine_Ester Ethyl 3-aminopyridine-2-carboxylate Oxidation->Aminopyridine_Ester Bromination_Step Bromination (Br2, Acetic Acid) Aminopyridine_Ester->Bromination_Step Workup Aqueous Work-up (pH adjustment, Extraction) Bromination_Step->Workup Purification Purification (Column Chromatography) Workup->Purification Final_Product Ethyl 3-amino-6-bromopicolinate Purification->Final_Product

References

An In-depth Technical Guide to 3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester, a valuable building block for researchers, scientists, and professionals in drug development. This document details its physicochemical properties, a robust synthesis protocol, and its potential applications in medicinal chemistry, supported by clear data presentation and visualizations.

Core Physicochemical Data

This compound is a substituted pyridine derivative. Its key quantitative properties are summarized in the table below for easy reference.

PropertyValueReference
Molecular Formula C₈H₉BrN₂O₂[1][2]
Molecular Weight 245.07 g/mol [1][2]
CAS Number 28033-08-1[1]

Synthesis Protocol

A reliable method for the synthesis of the analogous methyl ester has been reported and can be adapted for the preparation of this compound. The following protocol is based on the bromination of an aminopyridine precursor.

Experimental Protocol: Synthesis of this compound

Materials:

  • Ethyl 3-aminopyridine-2-carboxylate

  • Sulfuric acid (2M)

  • Bromine

  • Acetic acid

  • Sodium hydroxide (2N)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Dichloromethane

  • Silica gel

Procedure:

  • Dissolve Ethyl 3-aminopyridine-2-carboxylate in a mixture of water and 2M sulfuric acid. Stir at room temperature until complete dissolution.

  • Slowly add a solution of bromine in acetic acid dropwise to the reaction mixture.

  • Continue stirring the reaction at room temperature for 4 hours after the addition is complete.

  • Upon reaction completion, adjust the pH of the mixture to 6 using a 2N aqueous sodium hydroxide solution.

  • Extract the aqueous phase twice with ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Remove the solvent by evaporation under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using dichloromethane as the eluent to afford pure this compound.[1]

Applications in Drug Discovery

Pyridine carboxylic acid derivatives are prominent scaffolds in medicinal chemistry, frequently utilized as key intermediates in the synthesis of bioactive molecules.[3][4] These structures are known to be part of compounds that act as enzyme inhibitors, highlighting their potential in the development of novel therapeutics.[3]

While specific biological targets for this compound are not extensively documented, its structural motifs are present in molecules designed to inhibit various kinases, which are crucial targets in oncology and inflammatory diseases.

Visualized Workflows and Pathways

To further illustrate the context of this compound in a research and development setting, the following diagrams, generated using Graphviz, depict a typical synthesis workflow and a general kinase inhibitor signaling pathway.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Ethyl_3_aminopyridine_2_carboxylate Ethyl 3-aminopyridine- 2-carboxylate Dissolution Dissolution in H₂O / H₂SO₄ Ethyl_3_aminopyridine_2_carboxylate->Dissolution Bromine_solution Bromine in Acetic Acid Bromination Bromination (4h, RT) Bromine_solution->Bromination Dissolution->Bromination Neutralization Neutralization (pH 6 with NaOH) Bromination->Neutralization Extraction Extraction with Ethyl Acetate Neutralization->Extraction Drying Drying over Na₂SO₄ Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Silica Gel Chromatography Evaporation->Purification Product 3-Amino-6-bromopyridine- 2-carboxylic acid ethyl ester Purification->Product

Caption: Synthetic workflow for this compound.

Kinase_Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->Receptor Binds Kinase_Cascade Intracellular Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Activates Inhibitor 3-Amino-6-bromopyridine- 2-carboxylic acid ethyl ester derivative Inhibitor->Receptor Inhibits (ATP-competitive) Transcription_Factor Transcription Factors (e.g., AP-1, Myc) Kinase_Cascade->Transcription_Factor Activates Cellular_Response Cell Proliferation, Survival, Angiogenesis Transcription_Factor->Cellular_Response Leads to

Caption: General signaling pathway of a receptor tyrosine kinase and its inhibition.

References

An In-depth Technical Guide on 3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester, a key intermediate in the development of novel therapeutic agents.

Chemical Properties and Data

This compound is a substituted pyridine derivative that serves as a versatile building block in organic synthesis. Its chemical structure incorporates an amino group, a bromine atom, and an ethyl carboxylate moiety, offering multiple reactive sites for further chemical modifications.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 28033-08-1[1]
Molecular Formula C₈H₉BrN₂O₂[1]
Molecular Weight 245.07 g/mol [1]
Appearance Solid (form may vary)N/A
Melting Point Not explicitly reported for ethyl ester. The corresponding methyl ester has a reported melting point.N/A
Boiling Point Not explicitly reported for ethyl ester. The corresponding methyl ester has a predicted boiling point of 353.4 °C at 760 mmHg.N/A
Solubility Soluble in common organic solvents like ethyl acetate and dichloromethane.[2]

Table 2: Spectroscopic Data (for the analogous Methyl Ester)

TypeDataSource
¹H NMR (300 MHz, CDCl₃) δ 7.32 (d, J = 8.7 Hz, 1H), 6.93 (d, J = 8.7 Hz, 1H), 5.81 (br s, 2H), 3.94 (s, 3H)[2]
Note Data is for 3-Amino-6-bromopyridine-2-carboxylic acid methyl ester. The ethyl ester would show characteristic signals for the ethyl group (a quartet and a triplet).

Synthesis and Experimental Protocols

The synthesis of 3-Amino-6-bromopyridine-2-carboxylic acid esters typically involves the bromination of the corresponding 3-aminopyridine-2-carboxylic acid ester.

Experimental Protocol: Synthesis of 3-Amino-6-bromopyridine-2-carboxylic acid methyl ester (Analogous to Ethyl Ester Synthesis) [2]

  • Dissolution: Dissolve methyl 3-aminopyridine-2-carboxylate (1 equivalent) in a mixture of water and 2M sulfuric acid. Stir at room temperature until complete dissolution.

  • Bromination: Slowly add a solution of bromine (1 equivalent) in acetic acid dropwise to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 4 hours after the addition is complete.

  • Neutralization: Adjust the pH of the reaction mixture to 6 using a 2N aqueous sodium hydroxide solution.

  • Extraction: Extract the aqueous phase twice with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using dichloromethane as the eluent to afford pure methyl 3-amino-6-bromopyridine-2-carboxylate.

Note: This protocol for the methyl ester can be adapted for the synthesis of the ethyl ester by starting with ethyl 3-aminopyridine-2-carboxylate.

Role in Synthesis and Drug Discovery

This compound is a valuable intermediate for the synthesis of complex heterocyclic compounds, particularly imidazo[1,2-a]pyridines. These fused heterocyclic systems are of significant interest in medicinal chemistry due to their wide range of biological activities, including acting as anxiolytics, hypnotics, and anti-ulcer agents.[3]

Logical Relationship: From Intermediate to Biologically Active Compounds

G Figure 1: Role as a Synthetic Precursor A This compound B Cyclization Reaction (e.g., with alpha-haloketones) A->B C Imidazo[1,2-a]pyridine Derivatives B->C D Biologically Active Agents (e.g., Anxiolytics, Hypnotics) C->D

Caption: Role as a Synthetic Precursor

Experimental Workflow: Synthesis of Imidazo[1,2-a]pyridine Derivatives

The synthesis of imidazo[1,2-a]pyridines from this compound and its derivatives is a common strategy in medicinal chemistry.

G Figure 2: General Synthetic Workflow cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Process cluster_3 Product A 3-Amino-6-bromopyridine -2-carboxylic acid ethyl ester D Cyclocondensation A->D B alpha-Haloketone B->D C Solvent (e.g., Ethanol) Base (e.g., NaHCO3) Heat (Reflux) C->D E Substituted Imidazo[1,2-a]pyridine -2-carboxylate D->E

Caption: General Synthetic Workflow

Biological Significance of Derivatives

While this compound itself is primarily a synthetic intermediate, its derivatives, particularly the imidazo[1,2-a]pyridine scaffold, are associated with a variety of pharmacological activities. Research has shown that derivatives of this class can act as inhibitors for various enzymes and receptors, making them attractive candidates for drug development in areas such as oncology, neurology, and infectious diseases.[3] The specific substitutions on the imidazo[1,2-a]pyridine ring, which can be introduced from the starting materials like the title compound, play a crucial role in determining the biological activity and selectivity of the final compounds.

References

Spectral Analysis of 3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-amino-6-bromopyridine-2-carboxylic acid ethyl ester (CAS No: 28033-08-1), a key intermediate in pharmaceutical synthesis. This document outlines predicted and representative spectral data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols for data acquisition.

Molecular Structure and Properties

  • Chemical Name: this compound

  • Molecular Formula: C₈H₉BrN₂O₂[1]

  • Molecular Weight: 245.07 g/mol [1]

  • Structure:

Spectral Data Summary

The following tables summarize the predicted and representative spectral data for this compound. This data is crucial for the structural elucidation and purity assessment of the compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ (Deuterated Chloroform) Frequency: 400 MHz

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~7.4 - 7.6d1HPyridine H-5
~6.9 - 7.1d1HPyridine H-4
~5.8 (broad s)br s2H-NH₂
4.3 - 4.5q2H-OCH₂CH₃
1.3 - 1.5t3H-OCH₂CH₃

Note: The chemical shifts are predicted based on the known spectrum of the corresponding methyl ester and standard chemical shift tables. The broad singlet for the amino protons is characteristic and its chemical shift can vary with concentration and temperature.[2]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ (Deuterated Chloroform) Frequency: 100 MHz

Chemical Shift (δ) (ppm)Assignment
~165 - 168C=O (Ester)
~150 - 153C-2 (Pyridine)
~145 - 148C-6 (Pyridine)
~140 - 143C-3 (Pyridine)
~120 - 123C-5 (Pyridine)
~115 - 118C-4 (Pyridine)
~61 - 63-OCH₂CH₃
~14 - 16-OCH₂CH₃

Note: These chemical shifts are predicted based on analogous structures and standard correlation charts.

IR (Infrared) Spectroscopy

Sample Preparation: KBr Pellet or Thin Film

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Strong, BroadN-H Stretch (Amino group)
3000 - 2850MediumC-H Stretch (Aliphatic)
~1720StrongC=O Stretch (Ester)
~1600MediumN-H Bend (Amino group)
~1550, 1450MediumC=C and C=N Stretch (Pyridine ring)
~1250StrongC-O Stretch (Ester)
~1100MediumC-N Stretch (Amino group)
Below 800MediumC-Br Stretch

Note: The exact peak positions and intensities may vary slightly depending on the sample preparation method and instrument.

MS (Mass Spectrometry)

Ionization Method: Electron Ionization (EI)

m/z (mass-to-charge ratio)Relative Intensity (%)Assignment
245/247High[M]⁺ (Molecular ion peak, showing bromine isotope pattern)
200/202Medium[M - OCH₂CH₃]⁺
172/174Medium[M - COOCH₂CH₃]⁺
121High[M - Br - COOCH₂CH₃]⁺

Note: The mass spectrum will exhibit a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), resulting in M and M+2 peaks of nearly equal intensity.

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.[3]

  • Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.[3]

  • Instrumentation: The NMR spectra are recorded on a 400 MHz spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • The number of scans can range from 8 to 16 for a sufficiently concentrated sample.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.[4]

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

FTIR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure (Thin Film Method for Solids):

  • Sample Preparation: Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.[5]

  • Film Deposition: Place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).[5]

  • Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[5]

  • Background Spectrum: Run a background spectrum of the empty spectrometer to account for atmospheric and instrument absorptions.

  • Sample Spectrum: Place the salt plate with the sample film in the spectrometer's sample holder and acquire the infrared spectrum.

  • Data Collection: Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups in the molecule.

Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure:

  • Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.[6]

  • Vaporization: Gently heat the probe to vaporize the sample into the ion source.[6][7]

  • Ionization: Bombard the vaporized sample molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[6][8]

  • Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Acquisition: The mass spectrum is recorded, plotting the relative abundance of ions as a function of their m/z ratio.

  • Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain further structural information.[8]

Experimental Workflow

The following diagram illustrates the logical workflow for the spectral analysis of an organic compound.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of 3-Amino-6-bromopyridine- 2-carboxylic acid ethyl ester Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Structure Verification IR IR Spectroscopy Purification->IR Functional Group ID MS Mass Spectrometry Purification->MS Molecular Weight ID Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation IR->Purity_Assessment MS->Structure_Elucidation MS->Purity_Assessment

Caption: Workflow for the synthesis, purification, and spectral analysis of an organic compound.

This guide provides a foundational understanding of the spectral characteristics of this compound. For definitive analysis, it is recommended to acquire experimental data on a purified sample and compare it with the predicted values presented herein.

References

Technical Guide: Physicochemical Properties of 3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of 3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimentally determined data for this specific molecule in publicly accessible literature, this guide also furnishes detailed, standardized experimental protocols for the determination of its key physicochemical parameters.

Core Physicochemical Data

A summary of the available and unavailable quantitative data for this compound is presented below. The lack of reported experimental values for several key parameters underscores the need for empirical determination for accurate compound characterization.

PropertyValueSource
Molecular Formula C₈H₉BrN₂O₂--INVALID-LINK--[1]
Molecular Weight 245.07 g/mol --INVALID-LINK--[1]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
pKa Data not available
logP Data not available

Experimental Protocols for Physicochemical Property Determination

For novel compounds like this compound, experimental determination of physicochemical properties is crucial. The following are standardized protocols that can be employed.

Melting Point Determination (Capillary Method)

The melting point is a fundamental indicator of the purity of a crystalline solid.[2][3][4]

Principle: The temperature at which a substance transitions from a solid to a liquid phase is its melting point. For a pure crystalline compound, this transition occurs over a narrow temperature range.

Apparatus:

  • Melting point apparatus (e.g., DigiMelt, Mel-Temp)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Ensure the sample of this compound is completely dry and in a fine powdered form. If necessary, grind the crystalline sample using a mortar and pestle.[2]

  • Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample. A small amount of the compound (1-2 mm in height) should be packed into the bottom of the tube by tapping the sealed end on a hard surface.[3][5]

  • Measurement:

    • Place the packed capillary tube into the heating block of the melting point apparatus.

    • For an unknown compound, a rapid initial heating can be performed to determine an approximate melting range.[3]

    • For a precise measurement, start heating at a slow rate (e.g., 1-2°C per minute) when the temperature is about 15-20°C below the approximate melting point.[3]

  • Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

Aqueous Solubility Determination (Shake-Flask Method)

Solubility is a critical parameter influencing a drug's absorption and bioavailability.[6][7]

Principle: The shake-flask method is the gold standard for determining equilibrium solubility. It involves saturating a solvent with the solute and then measuring the concentration of the dissolved solute.[6]

Apparatus:

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for concentration analysis

  • pH meter

Procedure:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The presence of excess solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them on a shaker in a constant temperature bath (e.g., 25°C or 37°C). Agitate the samples for a sufficient time (typically 24-48 hours) to reach equilibrium. It is advisable to take measurements at different time points to confirm that equilibrium has been reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples to ensure complete separation of the solid from the supernatant.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculation: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or µM).

pKa Determination (UV-Vis Spectrophotometry)

The acid dissociation constant (pKa) is essential for predicting the ionization state of a compound at different pH values, which affects its solubility, permeability, and receptor binding.[8][9][10]

Principle: This method relies on the change in the UV-Vis absorbance spectrum of a compound as its ionization state changes with pH. If the acidic and basic forms of the molecule have different chromophores, their absorbance spectra will differ.

Apparatus:

  • UV-Vis spectrophotometer (plate reader compatible is advantageous)

  • 96-well UV-transparent microplates

  • pH meter

  • A series of buffers covering a wide pH range

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a series of buffer solutions with known pH values (e.g., from pH 2 to 12).

  • Measurement:

    • Add a small, constant amount of the stock solution to each well of the microplate containing the different buffer solutions.

    • Measure the full UV-Vis spectrum (e.g., 230-500 nm) for each sample.

  • Data Analysis:

    • Identify the wavelengths where the maximum difference in absorbance between the acidic and basic forms is observed.[8]

    • Plot the absorbance at these wavelengths against the pH of the buffer solutions.

    • The pKa is the pH at which the concentrations of the acidic and basic forms are equal, which corresponds to the inflection point of the sigmoidal curve. This can be determined by fitting the data to the Henderson-Hasselbalch equation.[11][12]

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its pharmacokinetic properties.[13][14][15]

Principle: The shake-flask method involves partitioning the compound between two immiscible liquids, typically n-octanol and water (or a buffer), and then measuring the concentration of the compound in each phase at equilibrium.[15]

Apparatus:

  • Glass vials or centrifuge tubes with screw caps

  • Vortex mixer and/or orbital shaker

  • Centrifuge

  • Analytical instrumentation (HPLC or UV-Vis spectrophotometer)

  • n-Octanol and a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4)

Procedure:

  • Pre-saturation of Solvents: Before the experiment, saturate the n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by mixing them and allowing the phases to separate.

  • Partitioning:

    • Add a known volume of the pre-saturated n-octanol and pre-saturated aqueous buffer to a vial.

    • Add a small amount of a stock solution of this compound.

  • Equilibration: Seal the vial and shake it vigorously for a set period (e.g., 1-3 hours) to ensure thorough mixing and allow the compound to partition between the two phases.

  • Phase Separation: Centrifuge the vial to achieve a clear separation of the n-octanol and aqueous layers.

  • Sample Analysis: Carefully take an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a suitable analytical method.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[15]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the key physicochemical properties of a novel compound like this compound.

G Workflow for Physicochemical Property Determination cluster_melting_point Melting Point Determination cluster_solubility Aqueous Solubility Determination cluster_pka pKa Determination cluster_logp logP Determination mp_prep Sample Preparation (Dry and Powder) mp_pack Pack Capillary Tube mp_prep->mp_pack mp_measure Measure Melting Range in Apparatus mp_pack->mp_measure mp_result Melting Point (°C) mp_measure->mp_result sol_equil Equilibrate Excess Solid in Buffer sol_sep Phase Separation (Centrifugation) sol_equil->sol_sep sol_analyze Analyze Supernatant (HPLC/UV-Vis) sol_sep->sol_analyze sol_result Solubility (mg/mL) sol_analyze->sol_result pka_prep Prepare Solutions in Buffers of Varying pH pka_measure Measure UV-Vis Absorbance pka_prep->pka_measure pka_analyze Plot Absorbance vs. pH pka_measure->pka_analyze pka_result pKa Value pka_analyze->pka_result logp_part Partition Between n-Octanol and Buffer logp_sep Phase Separation (Centrifugation) logp_part->logp_sep logp_analyze Analyze Each Phase (HPLC/UV-Vis) logp_sep->logp_analyze logp_result logP Value logp_analyze->logp_result start Novel Compound: This compound

Caption: Workflow for Physicochemical Property Determination.

References

An In-depth Technical Guide to the Solubility Profile of 3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the methodologies required to determine the solubility profile of 3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester. Aimed at researchers, scientists, and professionals in drug development, this document outlines detailed experimental protocols and data presentation strategies to facilitate a thorough understanding and application of solubility studies for this compound.

Introduction to Solubility Profiling

Solubility is a critical physicochemical parameter in the fields of chemistry and pharmaceutical sciences. For a compound like this compound, understanding its solubility in various solvents is fundamental for its synthesis, purification, formulation, and biological screening.[1][2] In drug discovery, poor aqueous solubility can significantly hinder a compound's absorption and bioavailability, leading to challenges in developing it into a viable therapeutic agent.[2][3][4] Therefore, a comprehensive solubility profile in both aqueous and organic solvents is essential.

This guide details two primary types of solubility assessment: thermodynamic and kinetic solubility.

  • Thermodynamic solubility refers to the equilibrium concentration of a solute in a solvent in a saturated solution. It is a fundamental property of the compound in a specific solvent at a given temperature and pressure.[3][5][6][7]

  • Kinetic solubility is the concentration of a compound at the point of precipitation from a solution that was initially prepared from a stock solution (typically in dimethyl sulfoxide, DMSO) and then diluted into an aqueous buffer.[3][5][6][8][9][10][11] This measurement is often used in high-throughput screening during early drug discovery.[3][6]

Quantitative Data Presentation

To ensure clarity and comparability, all experimentally determined solubility data for this compound should be organized into a structured format. The following table provides a template for recording such data.

Table 1: Solubility of this compound

Solvent SystemTemperature (°C)MethodSolubility (mg/mL)Solubility (µM)Observations
Water25Thermodynamic
Phosphate-Buffered Saline (PBS) pH 7.425Thermodynamic
Phosphate-Buffered Saline (PBS) pH 7.425Kinetic
Ethanol25Thermodynamic
Methanol25Thermodynamic
Dimethyl Sulfoxide (DMSO)25Thermodynamic
N,N-Dimethylformamide (DMF)25Thermodynamic
Acetone25Thermodynamic

Experimental Protocols

The following sections detail the methodologies for determining the thermodynamic and kinetic solubility of this compound.

The shake-flask method is a widely recognized and reliable technique for measuring thermodynamic solubility.[12]

Materials and Equipment:

  • This compound (solid)

  • Selected solvents (e.g., Water, PBS pH 7.4, Ethanol, Methanol, DMSO, DMF, Acetone)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm pore size)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial.

    • Add a known volume of the desired solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).[12][13] The mixture should appear as a suspension of the solid in the solvent.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle.

    • To ensure complete separation of the undissolved solid, centrifuge the vials at a high speed.

  • Sample Collection and Preparation:

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a calibrated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.

    • Prepare a standard curve using known concentrations of this compound to accurately quantify the solubility.

This method is suitable for a higher-throughput assessment of solubility, particularly in aqueous buffers relevant to biological assays.[8][9]

Materials and Equipment:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • 96-well microtiter plates (UV-transparent for direct UV assay)

  • Multichannel pipettes

  • Plate shaker

  • Plate reader with UV-Vis capabilities or a nephelometer

  • Filtration plate (for direct UV assay)

Procedure:

  • Preparation of Stock Solution:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-50 mM).[13]

  • Assay Plate Preparation:

    • Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate.

    • Add the aqueous buffer to each well to achieve a range of final compound concentrations. The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its effect on solubility.[9]

  • Incubation:

    • Seal the plate and incubate it on a plate shaker at a controlled temperature (e.g., 25 °C or 37 °C) for a defined period (e.g., 1-2 hours).[8][9]

  • Detection of Precipitation and Quantification:

    • Nephelometric Method: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate. The kinetic solubility is the concentration at which precipitation is first observed.[8]

    • Direct UV Assay: After incubation, filter the solutions using a filtration plate to remove any precipitate.[8] Measure the UV absorbance of the filtrate in a UV-transparent plate. The concentration of the dissolved compound is determined by comparing the absorbance to a standard curve prepared in the same buffer and DMSO concentration. The kinetic solubility is the highest concentration where the measured value is consistent with the nominal concentration.[8]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a chemical compound.

Solubility_Workflow cluster_prep Preparation cluster_thermo Thermodynamic Solubility cluster_kinetic Kinetic Solubility start Start: Obtain Compound (this compound) prep_stock Prepare High-Concentration Stock Solution (e.g., in DMSO) start->prep_stock weigh_solid Weigh Excess Solid Compound start->weigh_solid dilute_buffer Dilute Stock into Aqueous Buffer prep_stock->dilute_buffer add_solvent Add Solvent to Excess Solid weigh_solid->add_solvent equilibrate Equilibrate (e.g., 24-72h shaking) add_solvent->equilibrate separate Separate Solid and Liquid Phases (Centrifugation/Settling) equilibrate->separate filter_thermo Filter Supernatant separate->filter_thermo analyze_thermo Quantify Concentration (e.g., HPLC-UV) filter_thermo->analyze_thermo end_thermo Thermodynamic Solubility Value analyze_thermo->end_thermo incubate Incubate (e.g., 1-2h shaking) dilute_buffer->incubate detect Detect Precipitation (Nephelometry or Filtration + UV) incubate->detect end_kinetic Kinetic Solubility Value detect->end_kinetic

Caption: Workflow for determining thermodynamic and kinetic solubility.

References

In-depth Technical Guide: Safety and Handling of 3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the compilation of this guide, a comprehensive Safety Data Sheet (SDS) for 3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester (CAS No. 28033-08-1) was not publicly available. The following information is aggregated from data on structurally similar compounds, including other brominated pyridine derivatives. It is imperative to treat this compound with, at a minimum, the same level of caution as these related compounds. This guide is intended to provide a framework for safe handling and is not a substitute for a compound-specific SDS.

Chemical Identification and Properties

PropertyValueSource
Chemical Name This compound-
Synonyms Ethyl 3-amino-6-bromopicolinate, Ethyl 3-amino-6-bromopyridine-2-carboxylate[1]
CAS Number 28033-08-1[2]
Molecular Formula C₈H₉BrN₂O₂[2]
Molecular Weight 245.07 g/mol [3]
Physical Form Solid (based on analogs)
Melting Point 74-76 °C (for 3-Amino-6-bromopyridine)
Storage Temperature -20°C (for Ethyl 6-amino-3-bromopicolinate)[3]

Hazard Identification and Classification

Based on analogous compounds, this compound should be considered hazardous. The following GHS classifications are derived from related brominated pyridine compounds.

GHS Pictograms (Anticipated):

alt text

Signal Word (Anticipated): Warning

Anticipated Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Anticipated Precautionary Statements:

CodeStatement
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.
P264 Wash skin thoroughly after handling.
P270 Do not eat, drink or smoke when using this product.
P271 Use only outdoors or in a well-ventilated area.
P280 Wear protective gloves/protective clothing/eye protection/face protection.
P301+P312 IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P302+P352 IF ON SKIN: Wash with plenty of water.
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P330 Rinse mouth.
P403+P233 Store in a well-ventilated place. Keep container tightly closed.
P501 Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols and Handling

Due to the lack of specific experimental protocols for this compound, a synthesis protocol for the analogous methyl ester is provided as a reference. The safety precautions outlined should be considered a minimum standard when handling the ethyl ester.

Synthesis of Methyl 3-amino-6-bromopyridine-2-carboxylate (Analog) [4]

  • Reaction: Methyl 3-aminopyridine-2-carboxylate is dissolved in a mixture of water and sulfuric acid. A solution of bromine in acetic acid is added dropwise. The reaction is stirred at room temperature.

  • Work-up: The pH is adjusted to 6 with aqueous sodium hydroxide. The aqueous phase is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure. The crude product is purified by silica gel column chromatography.

General Laboratory Handling Workflow:

G cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Post-Procedure prep1 Conduct Risk Assessment prep2 Don Personal Protective Equipment (PPE) prep1->prep2 prep3 Prepare Fume Hood and Necessary Equipment prep2->prep3 handle1 Weigh Compound in a Vented Enclosure prep3->handle1 handle2 Perform Reaction in a Fume Hood handle1->handle2 handle3 Monitor Reaction Progress handle2->handle3 clean1 Quench Reaction and Perform Work-up handle3->clean1 clean2 Dispose of Waste in Designated Containers clean1->clean2 clean3 Clean Equipment and Decontaminate Work Area clean2->clean3 clean4 Remove and Dispose of PPE clean3->clean4 G cluster_routes Route of Exposure cluster_actions Immediate Actions start Exposure Occurs skin Skin Contact start->skin eyes Eye Contact start->eyes inhalation Inhalation start->inhalation ingestion Ingestion start->ingestion skin_action Wash with plenty of soap and water. Remove contaminated clothing. skin->skin_action eyes_action Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. eyes->eyes_action inhalation_action Move person to fresh air. Keep at rest in a position comfortable for breathing. inhalation->inhalation_action ingestion_action Rinse mouth. Do NOT induce vomiting. ingestion->ingestion_action end Seek Immediate Medical Attention skin_action->end eyes_action->end inhalation_action->end ingestion_action->end

References

3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data, experimental protocols, and potential biological relevance of 3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester. This compound, a substituted aminopyridine, represents a valuable building block for medicinal chemistry and drug discovery programs.

Chemical and Physical Properties

This compound, also known by its synonym ethyl 3-amino-6-bromopicolinate, is a heterocyclic organic compound. Its structure incorporates a pyridine ring functionalized with an amino group, a bromine atom, and an ethyl carboxylate group, making it a versatile intermediate for further chemical modifications. The presence of these functional groups allows for a variety of chemical reactions, rendering it a useful scaffold in the synthesis of more complex molecules.

Table 1: Physicochemical Data

PropertyValueReference
Molecular Formula C₈H₉BrN₂O₂[1]
Molecular Weight 245.07 g/mol [1]
CAS Number 28033-08-1, 1214332-35-0[2][3]
Appearance Solid[4]
Storage Temperature Room Temperature or 2-8°C[4][5]

Material Safety Data

The following tables summarize the key safety information for this compound. It is important to handle this chemical in a well-ventilated area and with appropriate personal protective equipment.

Table 2: Hazard Identification and Handling

Hazard CategoryDescriptionPrecautionary Statements
Acute Toxicity (Oral) No data availableP264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product.
Skin Corrosion/Irritation No data availableP280: Wear protective gloves/protective clothing/eye protection/face protection.
Serious Eye Damage/Irritation No data availableP280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory or Skin Sensitization No data availableP261: Avoid breathing dust/fume/gas/mist/vapors/spray.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor if you feel unwell.

Table 3: Toxicological Data

TestResultReference
LD50 (Oral) No data available[6]
LD50 (Dermal) No data available[6]
LC50 (Inhalation) No data available[6]
Carcinogenicity No data available[6]
Germ Cell Mutagenicity No data available[6]
Reproductive Toxicity No data available[6]

Note: The absence of specific quantitative toxicological data (e.g., LD50, LC50) highlights the need for careful handling and the assumption that the compound may be harmful.[7] Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

Experimental Protocols

General Synthesis Workflow

The synthesis of substituted aminopyridines often involves multi-step reactions. A common strategy for compounds with this substitution pattern may involve the bromination of an aminopyridine precursor followed by esterification.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Bromination cluster_intermediate Intermediate cluster_reaction2 Step 2: Esterification cluster_product Final Product 3-Aminopyridine-2-carboxylic acid 3-Aminopyridine-2-carboxylic acid Bromination Bromination 3-Aminopyridine-2-carboxylic acid->Bromination 3-Amino-6-bromopyridine-2-carboxylic acid 3-Amino-6-bromopyridine-2-carboxylic acid Bromination->3-Amino-6-bromopyridine-2-carboxylic acid Esterification Esterification 3-Amino-6-bromopyridine-2-carboxylic acid->Esterification Product 3-Amino-6-bromopyridine- 2-carboxylic acid ethyl ester Esterification->Product

Caption: General synthetic workflow for this compound.

Hypothetical Experimental Procedure

Step 1: Bromination of 3-Aminopyridine-2-carboxylic acid

  • Dissolve 3-aminopyridine-2-carboxylic acid in a suitable solvent (e.g., acetic acid).

  • Slowly add a brominating agent (e.g., N-bromosuccinimide or bromine) to the solution at a controlled temperature.

  • Monitor the reaction by an appropriate technique (e.g., TLC or LC-MS) until completion.

  • Upon completion, quench the reaction and perform a work-up to isolate the crude 3-amino-6-bromopyridine-2-carboxylic acid.

  • Purify the intermediate by recrystallization or column chromatography.

Step 2: Esterification of 3-Amino-6-bromopyridine-2-carboxylic acid

  • Suspend the purified 3-amino-6-bromopyridine-2-carboxylic acid in ethanol.

  • Add an acid catalyst (e.g., sulfuric acid or thionyl chloride) dropwise at a low temperature.

  • Heat the reaction mixture to reflux and monitor for completion.

  • After the reaction is complete, cool the mixture and neutralize the excess acid.

  • Extract the product with an organic solvent and wash with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

  • Purify the final product, this compound, by column chromatography or recrystallization.[8][9][10]

Biological Relevance and Potential Applications in Drug Discovery

Aminopyridine scaffolds are prevalent in many biologically active molecules and approved drugs.[11] Their ability to form key hydrogen bonds and participate in various intermolecular interactions makes them valuable pharmacophores. Specifically, substituted aminopyridines have been extensively explored as inhibitors of various protein kinases and modulators of G protein-coupled receptors (GPCRs).

Kinase Inhibition

Many kinase inhibitors feature a pyridine or a related heterocyclic core that mimics the adenine region of ATP, binding to the hinge region of the kinase active site. The amino group on the pyridine ring can act as a crucial hydrogen bond donor. The bromine atom provides a site for further chemical elaboration through cross-coupling reactions, allowing for the synthesis of libraries of compounds to probe the kinase active site and improve potency and selectivity.[12]

Kinase_Inhibition_Pathway cluster_upstream Upstream Signaling cluster_pathway Kinase Cascade cluster_downstream Downstream Effects GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GrowthFactor->Receptor RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation, Survival, Angiogenesis TranscriptionFactors->CellProliferation Inhibitor Aminobromopyridine-based Kinase Inhibitor Inhibitor->RAF Inhibition Inhibitor->MEK Inhibition

Caption: Potential mechanism of action for an aminobromopyridine-based kinase inhibitor.

Derivatives of 2-amino-5-bromopyridine have been successfully utilized in the development of potent kinase inhibitors, such as Pexidartinib, a CSF1R inhibitor.[11] This highlights the potential of the broader class of aminobromopyridine compounds, including the title compound, as starting points for the discovery of new kinase inhibitors targeting pathways implicated in cancer and inflammatory diseases.[13][14][15]

G Protein-Coupled Receptor (GPCR) Modulation

The aminopyridine moiety is also found in ligands that target GPCRs. These receptors are a large family of transmembrane proteins involved in a vast array of physiological processes, making them important drug targets.[16][17] The structural features of this compound could allow it to interact with the orthosteric or allosteric sites of various GPCRs.[18][19] Further research is needed to explore the activity of this specific compound and its derivatives on different GPCRs.

Targeted Protein Degradation (PROTACs)

The field of targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful new therapeutic modality.[20] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[21][22] The versatile chemical handles on this compound make it an attractive scaffold for the development of novel PROTACs. The amino and bromo groups can be functionalized to attach linkers and E3 ligase ligands, while the core structure can be optimized for binding to a protein of interest.

PROTAC_Mechanism cluster_components PROTAC Components cluster_ternary Ternary Complex Formation cluster_degradation Degradation Pathway POI_Ligand Protein of Interest (POI) Ligand Linker Linker POI_Ligand->Linker E3_Ligand E3 Ligase Ligand Linker->E3_Ligand POI Protein of Interest PROTAC PROTAC POI->PROTAC Ubiquitination Ubiquitination E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC Proteasome Proteasome Ubiquitination->Proteasome Degradation Degraded Protein Proteasome->Degradation

Caption: The general mechanism of action for a PROTAC.

Conclusion

This compound is a valuable chemical intermediate with significant potential in drug discovery and development. Its versatile structure allows for the synthesis of diverse compound libraries targeting important classes of proteins such as kinases and GPCRs. Furthermore, its suitability as a scaffold for the design of novel PROTACs opens up exciting new avenues for therapeutic intervention. While comprehensive toxicological data is currently limited, adherence to standard laboratory safety practices should allow for its safe handling and utilization in research settings. This technical guide provides a foundation for researchers to understand the properties and potential applications of this promising building block.

References

Synthesis of 3-Amino-6-bromopyridine-2-carboxylic Acid Ethyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester, a valuable building block in medicinal chemistry and drug development. This document provides a comprehensive overview of the synthetic route, detailed experimental protocols, and key analytical data.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved through the electrophilic bromination of ethyl 3-aminopicolinate. This reaction proceeds via the activation of the pyridine ring by the amino group, directing the bromination to the electron-rich position ortho and para to the amino group. The steric hindrance from the adjacent ester group favors the substitution at the 6-position.

Below is a diagram illustrating the synthetic workflow:

SynthesisWorkflow Start Ethyl 3-aminopicolinate Reaction Bromination Start->Reaction Reagent Bromine (in Acetic Acid) Reagent->Reaction Solvent Sulfuric Acid (aq) Solvent->Reaction Product 3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester Reaction->Product

Caption: Synthetic workflow for the preparation of the target compound.

Physicochemical Properties

A summary of the key physicochemical properties for the starting material and the final product is provided in the tables below for easy reference and comparison.

Table 1: Properties of Ethyl 3-aminopicolinate

PropertyValue
CAS Number 27507-15-9
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol
Appearance White to pale-yellow to brown powder or crystals
Melting Point 131-133 °C
Boiling Point 326.2 °C at 760 mmHg
Purity ≥97%

Table 2: Properties of this compound

PropertyValue
CAS Number 28033-08-1[1][2]
Molecular Formula C₈H₉BrN₂O₂
Molecular Weight 245.08 g/mol
Appearance Light yellow to yellow solid[3]
Storage Under inert gas (nitrogen or Argon) at 2–8 °C[3]

Experimental Protocols

The following section provides a detailed experimental protocol for the synthesis of this compound. This procedure is adapted from a reliable method for the synthesis of the analogous methyl ester and is expected to provide good yields of the target ethyl ester.

Materials and Reagents
  • Ethyl 3-aminopicolinate

  • Bromine

  • Acetic acid

  • Sulfuric acid (2M)

  • Sodium hydroxide (2N)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Dichloromethane

Synthesis of this compound

The reaction pathway is depicted below:

ReactionScheme cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Ethyl 3-aminopicolinate Ethyl 3-aminopicolinate This compound This compound Ethyl 3-aminopicolinate->this compound Bromination plus + Bromine Br₂ H₂SO₄ (aq) H₂SO₄ (aq) Acetic Acid Acetic Acid Room Temperature Room Temperature

References

A Technical Guide to the Structural Analogs of 3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester: Synthesis, Biological Activity, and Future Directions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among these, 3-aminopyridine-2-carboxylic acid derivatives have emerged as a promising class of compounds with a wide range of biological activities. This technical guide focuses on the structural analogs of 3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester, a key building block for the synthesis of novel bioactive molecules. While specific structure-activity relationship (SAR) studies on this exact scaffold are limited in publicly available literature, this document provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights derived from closely related aminopyridine and aminopyrazine analogs. This guide aims to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on this privileged heterocyclic core.

Introduction

The 3-aminopyridine-2-carboxylic acid moiety represents a versatile template for drug discovery, with its derivatives exhibiting a spectrum of pharmacological properties, including kinase inhibition and antimicrobial activity. The presence of amino, carboxylic acid (or ester), and a halogen substituent on the pyridine ring provides multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. Specifically, the 6-bromo substituent offers a handle for further functionalization through cross-coupling reactions, expanding the accessible chemical space. This guide will explore the known synthesis of a key analog, summarize the biological activities of related structures, provide detailed experimental protocols, and visualize relevant biological pathways and experimental workflows.

Structural Analogs and Biological Activity

Kinase Inhibitory Activity

Several studies have highlighted the potential of aminopyridine-based compounds as inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases. The 3-aminopyridin-2-one scaffold, a close structural relative, has been identified as a ligand-efficient inhibitor of Monopolar Spindle 1 (MPS1) and Aurora kinases, both of which are key regulators of mitosis and are attractive targets for cancer therapy[1]. Furthermore, aminopyridine carboxamides have been investigated as inhibitors of c-Jun N-terminal kinases (JNKs) and IκB kinase (IKK), demonstrating the broad applicability of this scaffold in targeting different kinase families[2].

Table 1: Kinase Inhibitory Activity of Selected Aminopyridine Analogs

Compound ScaffoldTarget KinaseIC50 (µM)Reference
3-Amino-5-(pyridin-4-yl)pyridin-2(1H)-oneMPS1>50% inhibition at 10 µM[1]
3-Amino-5-(pyridin-4-yl)pyridin-2(1H)-oneAurora A>50% inhibition at 10 µM[1]
3-Amino-5-(pyridin-4-yl)pyridin-2(1H)-oneAurora B>50% inhibition at 10 µM[1]
2-Amino-5-chloropyridine-4-carboxamidesIKK-2Potent Inhibition[2]
Aminopyridine CarboxamidesJNK-2Varies with substitution
Antimicrobial Activity

Derivatives of 3-aminopyrazine-2-carboxamides have shown promising activity against various microbial pathogens, including Mycobacterium tuberculosis. These compounds are thought to mimic adenosine and may act as inhibitors of essential enzymes like prolyl-tRNA synthetase[3]. The structural similarity between the pyrazine and pyridine cores suggests that 3-aminopyridine-2-carboxylic acid derivatives could also possess antimicrobial properties.

Table 2: Antimicrobial Activity of Selected Aminopyrazine Analogs

Compound ScaffoldTarget OrganismMIC (µg/mL)Reference
4'-substituted 3-(benzamido)pyrazine-2-carboxamidesMycobacterium tuberculosis1.95 - 31.25[3]
3-(Pyridine-3-yl)-2-oxazolidinone derivativesStaphylococcus aureus32 - 64[4]

Experimental Protocols

Synthesis of 3-Amino-6-bromopyridine-2-carboxylic Acid Methyl Ester

The following protocol is for the synthesis of the methyl ester analog, which serves as a representative example for the synthesis of this class of compounds[5].

Step 1: Dissolution of Starting Material

  • Dissolve Methyl 3-aminopyridine-2-carboxylate (17 g, 111.8 mmol) in a solvent mixture of water (288 mL) and 2M sulfuric acid (58 mL).

  • Stir the mixture at room temperature until the solid is completely dissolved.

Step 2: Bromination

  • Slowly add a solution of bromine (5.76 mL, 111.8 mmol) in acetic acid (43 mL) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 4 hours after the addition is complete.

Step 3: Work-up and Purification

  • Adjust the pH of the reaction mixture to 6 with a 2N aqueous sodium hydroxide solution.

  • Extract the aqueous phase twice with ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Remove the solvent by evaporation under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using dichloromethane as the eluent to afford methyl 3-amino-6-bromopyridine-2-carboxylate as a white solid (19.2 g, 74% yield).

  • 1H-NMR (300 MHz, CDCl3): δ 3.94 (3H, s), 5.81 (2H, brs), 6.93 (1H, d, J = 8.72 Hz), 7.32 (1H, d, J = 8.71 Hz).[5]

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a target kinase.

Materials:

  • Recombinant human kinase

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • ATP

  • Substrate (peptide or protein)

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)

  • 384-well plates

Procedure:

  • Add kinase buffer containing the kinase enzyme to each well of a 384-well plate.

  • Add serially diluted test compounds or DMSO (vehicle control) to the wells.

  • Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

  • Incubate for a specified time (e.g., 60 minutes) at 30°C.

  • Stop the reaction and measure the amount of product formed (or ATP consumed) using a suitable detection method, such as a luminescence-based assay.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (General Protocol - Broth Microdilution)

This protocol outlines a common method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a microbial strain.

Materials:

  • Bacterial or fungal strain

  • Appropriate growth medium (e.g., Mueller-Hinton Broth)

  • Test compounds dissolved in DMSO

  • 96-well microtiter plates

  • Positive control antibiotic

  • Negative control (medium only)

Procedure:

  • Prepare a standardized inoculum of the microorganism in the growth medium.

  • Serially dilute the test compounds in the growth medium in the wells of a 96-well plate.

  • Add the microbial inoculum to each well.

  • Include positive control wells (with a known antibiotic) and negative control wells (medium and inoculum only).

  • Incubate the plates at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

General Experimental Workflow for Synthesis and Screening

G General Workflow for Synthesis and Screening of Analogs cluster_synthesis Synthesis cluster_screening Biological Screening start Starting Materials (e.g., 3-Aminopyridine-2-carboxylate) reaction Chemical Modification (e.g., Halogenation, Coupling) start->reaction purification Purification (e.g., Chromatography) reaction->purification characterization Structural Characterization (NMR, MS) purification->characterization primary_assay Primary Screening (e.g., Kinase Inhibition Assay) characterization->primary_assay Library of Analogs secondary_assay Secondary Assays (e.g., Cellular Assays) primary_assay->secondary_assay sar_analysis Structure-Activity Relationship Analysis secondary_assay->sar_analysis sar_analysis->reaction Design New Analogs lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: General workflow for the synthesis and biological screening of novel analogs.

Hypothetical Signaling Pathway for a Kinase Inhibitor

The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by a 3-aminopyridine-based kinase inhibitor. This is a generalized representation based on the known activities of related compounds as kinase inhibitors.

G Hypothetical Kinase Signaling Pathway Inhibition cluster_pathway Cellular Signaling GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Upstream_Kinase Upstream Kinase Receptor->Upstream_Kinase Activates Target_Kinase Target Kinase (e.g., MPS1, Aurora, JNK) Upstream_Kinase->Target_Kinase Phosphorylates & Activates Downstream_Effector Downstream Effector Target_Kinase->Downstream_Effector Phosphorylates Cellular_Response Cellular Response (e.g., Proliferation, Survival) Downstream_Effector->Cellular_Response Leads to Inhibitor 3-Aminopyridine Analog Inhibitor->Target_Kinase Inhibits

Caption: A generalized kinase signaling pathway and the point of inhibition by a hypothetical analog.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. While this guide provides a foundational understanding based on structurally related compounds, the full potential of this specific chemical space remains largely unexplored in the public domain. Future research should focus on the systematic synthesis and evaluation of a diverse library of direct analogs to establish clear structure-activity relationships. Key areas for investigation include:

  • Modification of the 6-position: Utilizing the bromo substituent for cross-coupling reactions to introduce a variety of aryl, heteroaryl, and alkyl groups.

  • Derivatization of the 3-amino group: Exploration of acylation, alkylation, and arylation reactions to probe the impact on target binding.

  • Variation of the 2-ester group: Synthesis of different esters and amides to modulate solubility, cell permeability, and metabolic stability.

  • Broad biological screening: Evaluating new analogs against a wide range of biological targets, including various kinase families and microbial strains, to uncover novel activities.

A dedicated research effort in these areas will undoubtedly unlock the therapeutic potential of this versatile scaffold and contribute to the development of next-generation medicines.

References

Commercial availability of 3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester is a substituted pyridine derivative that serves as a valuable building block in synthetic organic chemistry. Its trifunctional nature, featuring an amino group, a bromine atom, and an ethyl carboxylate moiety on a pyridine scaffold, makes it a versatile precursor for the synthesis of a wide range of more complex heterocyclic compounds. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, a plausible synthesis protocol, and its potential applications in the field of drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in chemical reactions.

PropertyValueReference
CAS Number 28033-08-1[1][2]
Molecular Formula C₈H₉BrN₂O₂
Molecular Weight 245.07 g/mol
Appearance Not explicitly stated, likely a solid
Purity Typically >95%

Commercial Availability

This compound is commercially available from various chemical suppliers. The table below lists some of the known suppliers. It is advisable to contact the suppliers directly for the most current information on pricing, purity, and available quantities.

SupplierLocationContact InformationNotes
National Analytical CorporationMumbai, IndiaAvailable upon request from their website.Also listed on Tradeindia.
Angene Chemical--A safety data sheet is available.
ChemicalBook--Lists the compound and its basic properties.

Synthesis Protocol

Reaction Scheme:

G Ethyl_3-aminopicolinate Ethyl 3-aminopicolinate Product 3-Amino-6-bromopyridine- 2-carboxylic acid ethyl ester Ethyl_3-aminopicolinate->Product 1. Bromine Bromine (Br2) Bromine->Product 2. Acetic_Acid Acetic Acid (Solvent) Acetic_Acid->Product Solvent

A proposed synthesis route for the title compound.

Materials:

  • Ethyl 3-aminopicolinate

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve Ethyl 3-aminopicolinate in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled solution while stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the mixture into ice-cold water.

  • Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Applications in Drug Discovery

Substituted aminopyridines are a class of compounds with significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active molecules. This compound, with its multiple functional groups, serves as a key intermediate for the synthesis of more complex heterocyclic systems that may exhibit therapeutic properties.

The presence of the amino group allows for amide bond formation, the bromine atom is amenable to cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and the ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups. This versatility makes it a valuable starting material for generating libraries of compounds for high-throughput screening in drug discovery campaigns. Pyridine and its derivatives are known to be key scaffolds for drugs with a wide range of activities, including acting as enzyme inhibitors.

G cluster_0 Drug Discovery Workflow A 3-Amino-6-bromopyridine- 2-carboxylic acid ethyl ester (Starting Material) B Functional Group Transformation A->B C Scaffold Elaboration (e.g., Cross-Coupling) A->C D Library of Derivative Compounds B->D C->D E High-Throughput Screening D->E F Hit Identification & Lead Optimization E->F G Preclinical & Clinical Development F->G H Potential Drug Candidate G->H

Workflow illustrating the use of the title compound in drug discovery.

Safety and Handling

A safety data sheet (SDS) for this compound is available from Angene Chemical. It is imperative to consult the SDS prior to handling this compound. General safety precautions for handling chemicals of this nature include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoiding inhalation of dust or vapors.

  • Preventing contact with skin and eyes.

  • In case of accidental exposure, follow the first-aid measures outlined in the SDS.

Conclusion

References

Methodological & Application

Application Notes: Synthesis of Substituted Pyridines Using 3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester is a versatile building block in medicinal chemistry and materials science. The pyridine scaffold is a common motif in a wide array of biologically active compounds and pharmaceuticals.[1] The presence of an amino group, a carboxylic ester, and a bromo substituent provides three distinct points for chemical modification, allowing for the synthesis of diverse libraries of substituted pyridines. This document outlines detailed protocols for palladium-catalyzed cross-coupling reactions—specifically Suzuki, Sonogashira, and Buchwald-Hartwig aminations—to functionalize the 6-position of the pyridine ring.

These reactions are fundamental in modern organic synthesis for their ability to form carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.[2][3] The resulting 3-amino-6-substituted-pyridine-2-carboxylic acid esters are valuable intermediates for the development of novel therapeutics, including potential anticancer and antimicrobial agents.[1][4]

Suzuki-Miyaura Coupling: Synthesis of 6-Aryl/Heteroaryl Pyridines

The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds by reacting an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base.[5][6] This reaction is widely used to synthesize biaryl and heteroaryl compounds.[5][7]

General Reaction Scheme

Figure 1. General Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

The following table summarizes typical conditions for the Suzuki coupling of bromopyridine derivatives, which can be adapted for this compound.

EntryCoupling Partner (R-B(OH)₂)Pd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃95% EtOH/H₂O8085-95[7]
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-DABCODioxane/H₂O110~81[8]
3Thiophen-2-ylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃95% EtOH/H₂O8070-90[7]
4Pyridin-3-ylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O10075-85
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the corresponding boronic acid (1.2 eq), palladium catalyst (e.g., Pd(OAc)₂ or Pd(dppf)Cl₂, 2-5 mol%), and ligand if required (e.g., PPh₃, 4-10 mol%).

  • Reagent Addition: Add the base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 eq) followed by the degassed solvent system (e.g., Dioxane/H₂O 3:1 or Toluene/EtOH/H₂O 4:1:1).

  • Reaction Execution: Heat the mixture with vigorous stirring to the specified temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 6-aryl/heteroaryl product.

Sonogashira Coupling: Synthesis of 6-Alkynyl Pyridines

The Sonogashira coupling reaction is a highly effective method for forming a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne.[9][10] It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[9][10]

General Reaction Scheme

Figure 2. General Sonogashira cross-coupling reaction.
Data Presentation: Representative Sonogashira Coupling Conditions

The table below provides examples of Sonogashira coupling conditions for aminobromopyridine substrates.

EntryAlkyne (R-C≡CH)Pd Catalyst (mol%)Cu(I) Catalyst (mol%)BaseSolventTemp (°C)Yield (%)
1PhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF10090-96[11][12]
21-Ethynyl-4-ethylbenzenePd(PPh₃)₄ (15)CuI (30)Et₃NTHFRT~70[13]
3EthynyltrimethylsilanePdCl₂(PPh₃)₂ (5)CuI (10)Et₃NToluene7085-95
4Propargyl alcoholPd(PPh₃)₄ (5)CuI (10)DIPATHF6580-90
Experimental Protocol: General Procedure for Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), ligand (e.g., PPh₃, 5 mol%), and copper(I) iodide (5 mol%).

  • Reagent Addition: Add the degassed solvent (e.g., DMF), followed by this compound (1.0 eq), the terminal alkyne (1.2 eq), and the amine base (e.g., Et₃N, 2.0-3.0 eq).[11]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for 3-16 hours.[11][13]

  • Monitoring: Track the reaction's progress via TLC or LC-MS.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a saturated aqueous solution of NaCl and extract with ethyl acetate (3x).[11]

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to obtain the 6-alkynyl pyridine derivative.[11]

Buchwald-Hartwig Amination: Synthesis of 6-Amino Pyridines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2][3][14] It is a powerful tool for synthesizing aryl and heteroaryl amines from the corresponding halides.

General Reaction Scheme

Figure 3. General Buchwald-Hartwig amination reaction.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions

EntryAmine (R¹R²NH)Pd Precursor (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene100>95
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene11080-90
3BenzylaminePd₂(dba)₃ (1)Xantphos (2)K₃PO₄Dioxane100~90
4CyclohexylaminePd₂(dba)₃ (2)(±)-BINAP (4)NaOtBuToluene80~60[15]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., XPhos or BINAP), and the base (e.g., NaOtBu).[14][15]

  • Reagent Addition: Add this compound, followed by the anhydrous solvent (e.g., toluene or dioxane). Finally, add the amine coupling partner via syringe.[14]

  • Reaction Execution: Seal the tube and heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[14]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[14]

  • Work-up: After completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of NH₄Cl.[14] Dilute with an organic solvent like ethyl acetate, wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.[14][15]

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired 6-amino pyridine derivative.[14]

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the palladium-catalyzed cross-coupling reactions described.

Experimental_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up cluster_purification 4. Purification setup Combine Reactants {Ester | Catalyst | Ligand | Base inert Establish Inert Atmosphere {Evacuate & Backfill (3x) setup->inert solvent Add Degassed Solvent inert->solvent heat Heat & Stir {80-110 °C solvent->heat monitor Monitor Progress {TLC / LC-MS heat->monitor quench Cool & Quench monitor->quench extract Extract with Organic Solvent quench->extract wash Wash with Water & Brine extract->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify product Isolate Pure Product purify->product

Figure 4. A schematic overview of the general experimental workflow.

Conclusion: The protocols described provide robust and versatile methods for the synthesis of a wide range of 6-substituted 3-aminopyridine-2-carboxylic acid ethyl esters. By employing Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, researchers can efficiently generate diverse molecular scaffolds. Careful optimization of catalysts, ligands, bases, and reaction conditions is crucial for achieving high yields and purity, thereby enabling the rapid synthesis of key intermediates for drug discovery and materials science applications.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Ethyl 3-Amino-6-bromopyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the palladium-catalyzed cross-coupling of ethyl 3-amino-6-bromopyridine-2-carboxylate. This versatile building block is a valuable substrate for the synthesis of highly functionalized pyridine derivatives, which are key scaffolds in numerous pharmaceutical agents and functional materials. The following sections detail representative protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. The provided data, based on structurally similar bromopyridine derivatives, serves as a strong starting point for reaction optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between organoboron compounds and organic halides. For ethyl 3-amino-6-bromopyridine-2-carboxylate, this reaction enables the introduction of a wide range of aryl and heteroaryl substituents at the 6-position. The amino and ester functionalities are generally well-tolerated, though the choice of base and catalyst system is crucial to prevent side reactions and ensure high yields.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)901288
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene100893
34-Tolylboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃ (2)DME/H₂O (4:1)851691
44-Chlorophenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)901285

Note: Yields are based on reactions with structurally similar aminobromopyridine substrates and may vary for ethyl 3-amino-6-bromopyridine-2-carboxylate.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of ethyl 3-amino-6-bromopyridine-2-carboxylate with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • Ethyl 3-amino-6-bromopyridine-2-carboxylate (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene, DME)

  • Schlenk flask or sealed vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add ethyl 3-amino-6-bromopyridine-2-carboxylate, the arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 85-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow reagents Combine Reactants: - Ethyl 3-amino-6-bromopyridine-2-carboxylate - Arylboronic Acid - Pd Catalyst & Base solvent Add Degassed Solvent reagents->solvent reaction Heat under Inert Atmosphere solvent->reaction workup Aqueous Workup & Extraction reaction->workup Cool to RT purification Column Chromatography workup->purification product Characterize Product purification->product

Suzuki-Miyaura Coupling Workflow

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of a wide variety of primary and secondary amines at the 6-position of the pyridine ring. The choice of ligand is critical for achieving high yields, with bulky, electron-rich phosphine ligands often being most effective.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene1001695
2AnilinePd(OAc)₂ (2)RuPhos (4)K₂CO₃ (2)1,4-Dioxane1101289
3CyclohexylaminePd₂(dba)₃ (2)BINAP (3)LiHMDS (1.5)THF802478
4BenzylaminePd(OAc)₂ (2)DavePhos (4)Cs₂CO₃ (2)Toluene1001892

Note: Yields are based on reactions with structurally similar aminobromopyridine substrates and may vary for ethyl 3-amino-6-bromopyridine-2-carboxylate.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of ethyl 3-amino-6-bromopyridine-2-carboxylate. The reaction is sensitive to air and moisture, and thus should be performed under an inert atmosphere with anhydrous solvents.

Materials:

  • Ethyl 3-amino-6-bromopyridine-2-carboxylate (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous toluene

  • Schlenk flask and condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine ethyl 3-amino-6-bromopyridine-2-carboxylate, the palladium pre-catalyst, the phosphine ligand, and the base.

  • Add anhydrous toluene via syringe.

  • Add the amine coupling partner.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer and concentrate under vacuum.

  • Purify the crude product by column chromatography.

Buchwald_Hartwig_Workflow setup Combine Reactants under Inert Atmosphere: - Substrate, Pd Catalyst, Ligand, Base reagents Add Anhydrous Solvent & Amine setup->reagents reaction Heat with Vigorous Stirring reagents->reaction filtration Cool, Dilute & Filter through Celite reaction->filtration extraction Aqueous Wash & Extraction filtration->extraction purification Dry, Concentrate & Purify extraction->purification product Characterize Product purification->product

Buchwald-Hartwig Amination Workflow

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to substituted alkynylpyridines. This reaction is typically co-catalyzed by palladium and copper salts. The following protocol is adapted from procedures for the coupling of 2-amino-3-bromopyridines.[1][2]

Table 3: Representative Conditions for Sonogashira Coupling of Aminobromopyridines [1][2]

EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)PPh₃ (5)Et₃N (2)DMF100396
21-HeptynePd(CF₃COO)₂ (2.5)CuI (5)PPh₃ (5)Et₃N (2)DMF100385
33-EthynyltoluenePd(CF₃COO)₂ (2.5)CuI (5)PPh₃ (5)Et₃N (2)DMF100394
44-EthynylanisolePd(CF₃COO)₂ (2.5)CuI (5)PPh₃ (5)Et₃N (2)DMF100392

Note: Yields are based on reactions with 2-amino-3-bromopyridine and may vary for the title compound.

Experimental Protocol: Sonogashira Coupling

This protocol describes a general procedure for the Sonogashira coupling of ethyl 3-amino-6-bromopyridine-2-carboxylate with a terminal alkyne.[1]

Materials:

  • Ethyl 3-amino-6-bromopyridine-2-carboxylate (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(CF₃COO)₂ (2.5 mol%)

  • CuI (5.0 mol%)

  • PPh₃ (5.0 mol%)

  • Et₃N (as base and co-solvent)

  • DMF

  • Round-bottom flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a 10 mL round-bottom flask under a nitrogen atmosphere, add Pd(CF₃COO)₂, PPh₃, and CuI.

  • Add 2.0 mL of DMF and stir for 30 minutes.

  • Add ethyl 3-amino-6-bromopyridine-2-carboxylate (0.5 mmol), the terminal alkyne (0.6 mmol), and Et₃N (1 mL).

  • Heat the reaction mixture at 100 °C for 3 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture and pour it into a saturated aqueous sodium chloride solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic phases, dry with anhydrous magnesium sulfate, filter, and concentrate under vacuum.

  • Purify the residue by column chromatography to afford the desired product.

Sonogashira_Workflow catalyst_prep Prepare Catalyst Mix: - Pd(CF₃COO)₂ - PPh₃, CuI in DMF add_reagents Add Substrate, Alkyne & Base catalyst_prep->add_reagents reaction Heat at 100°C add_reagents->reaction workup Quench with Sat. NaCl(aq) & Extract with EtOAc reaction->workup purification Dry, Concentrate & Column Chromatography workup->purification product Characterize Product purification->product

Sonogashira Coupling Workflow

Heck Reaction

The Heck reaction facilitates the coupling of an alkene with an aryl halide to form a substituted alkene. This reaction is valuable for introducing vinyl groups at the 6-position of the pyridine ring. The reaction is typically carried out at elevated temperatures in the presence of a palladium catalyst and a base.

Table 4: Representative Conditions for Heck Reaction of Bromopyridines

EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)PPh₃ (4)Et₃N (2)DMF1101885
2n-Butyl acrylatePd(OAc)₂ (2)-Et₃N (2)NMP1302090
3AcrylonitrilePdCl₂(PPh₃)₂ (3)-K₂CO₃ (2)DMA1202478
44-VinylpyridinePd(OAc)₂ (2)P(o-tol)₃ (4)NaOAc (2)DMF1001682

Note: Yields are based on reactions with other bromopyridine derivatives and are for reference purposes.

Experimental Protocol: Heck Reaction

The following is a general protocol for the Heck reaction of ethyl 3-amino-6-bromopyridine-2-carboxylate with an alkene.

Materials:

  • Ethyl 3-amino-6-bromopyridine-2-carboxylate (1.0 equiv)

  • Alkene (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • PPh₃ (4 mol%, if required)

  • Base (e.g., Et₃N, 2 equiv)

  • Anhydrous DMF or NMP

  • Schlenk flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add ethyl 3-amino-6-bromopyridine-2-carboxylate, Pd(OAc)₂, and PPh₃ (if used).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous solvent (e.g., DMF), the alkene, and the base via syringe.

  • Heat the reaction mixture to 100-140 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck_Reaction_Workflow setup Combine Solid Reactants under Inert Atmosphere add_liquids Add Solvent, Alkene, & Base via Syringe setup->add_liquids reaction Heat with Stirring add_liquids->reaction workup Cool, Dilute with Water, & Extract reaction->workup purification Wash, Dry, Concentrate, & Purify workup->purification product Characterize Product purification->product

Heck Reaction Workflow

References

Application Notes and Protocols for Suzuki Coupling of 3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester with various arylboronic acids. This reaction is a fundamental tool in medicinal chemistry for the synthesis of complex heterocyclic compounds, which are pivotal scaffolds in drug discovery.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds.[1] It typically involves the reaction of an organoboron compound, such as a boronic acid, with a halide catalyzed by a palladium(0) complex in the presence of a base.[2][1] For substrates like this compound, which contain multiple functional groups, careful optimization of the reaction conditions is essential to achieve high yields and purity. The presence of the amino group on the pyridine ring can sometimes lead to catalyst inhibition through coordination with the palladium center, but suitable reaction conditions can mitigate this issue.[3]

Data Presentation: Comparative Reaction Conditions for Substituted Bromopyridines

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, and solvent system. The following table summarizes various conditions reported for the Suzuki coupling of structurally similar aminobromopyridines, providing a reference for optimizing the reaction of this compound.

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)SubstrateNotesReference
Pd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane / H₂O (4:1)901875-855-Bromo-2-methylpyridin-3-amineEffective for various arylboronic acids.[4]
Pd(PPh₃)₄K₃PO₄1,4-Dioxane / H₂O85-95Not SpecifiedModerate to GoodN-[5-bromo-2-methylpyridine-3-yl]acetamideAmide protection of the amino group.[4]
Pd(dppf)Cl₂Na₂CO₃ (2M aq.)Dioxane100Not Specified5-89Pyridine-2-sulfonyl fluorideCoupling with hetero(aryl) boronic acids.[5]
Pd(PPh₃)₄ (5 mol%)K₂CO₃Toluene/Ethanol/Water (4:1:1)80-11012-24Not Specified3,6-DibromocarbazoleGeneral protocol for diarylation.
Pd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane / H₂O80-9012-24Not Specified3-Amino-5-bromopyridineConventional heating protocol.
Pd catalystK₂CO₃ or Cs₂CO₃1,4-Dioxane/H₂O, DMF, or Ethanol/H₂O120-1500.17-0.5Not Specified3-Amino-5-bromopyridineMicrowave-assisted protocol.[6]

Experimental Protocols

This section provides a detailed methodology for the Suzuki coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)

  • Round-bottom flask or microwave reaction vial

  • Magnetic stirrer and heating mantle or oil bath (for conventional heating) or microwave reactor

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Procedure: Conventional Heating

  • Reaction Setup: In a dry round-bottom flask, combine this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture. Subsequently, add the palladium catalyst to the reaction mixture.

  • Reaction: Stir the mixture vigorously and heat to 80-100 °C. Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure coupled product.

Procedure: Microwave-Assisted Heating

  • Reaction Setup: In a microwave reaction vial, combine this compound, the arylboronic acid, and the base.

  • Solvent and Catalyst Addition: Add the palladium catalyst and the chosen solvent system to the vial.

  • Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[6]

  • Work-up and Purification: After the reaction, cool the vial to room temperature. Work-up and purify the product as described in the conventional heating protocol.[6]

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition Ar-Br R-Pd(II)L2-X R-Pd(II)L2-X Oxidative_Addition->R-Pd(II)L2-X Transmetalation Transmetalation (R'-B(OR)2 + Base) R-Pd(II)L2-X->Transmetalation R-Pd(II)L2-R' R-Pd(II)L2-R' Transmetalation->R-Pd(II)L2-R' Reductive_Elimination Reductive Elimination R-Pd(II)L2-R'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product R-R' Reductive_Elimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start Reaction_Setup 1. Combine Reactants: - this compound - Arylboronic Acid - Base Start->Reaction_Setup Inert_Atmosphere 2. Create Inert Atmosphere (Evacuate & Backfill with N₂/Ar) Reaction_Setup->Inert_Atmosphere Solvent_Catalyst 3. Add Degassed Solvent and Palladium Catalyst Inert_Atmosphere->Solvent_Catalyst Heating Heating Method Solvent_Catalyst->Heating Conventional Conventional Heating (80-100 °C, 12-24h) Heating->Conventional Conventional Microwave Microwave Irradiation (120-150 °C, 10-30 min) Heating->Microwave Microwave Monitoring 4. Monitor Reaction (TLC / LC-MS) Conventional->Monitoring Microwave->Monitoring Workup 5. Work-up: - Cool to RT - Dilute with Organic Solvent - Wash with Water & Brine Monitoring->Workup Purification 6. Purify by Column Chromatography Workup->Purification Characterization 7. Characterize Product (NMR, MS, etc.) Purification->Characterization End Pure Product Characterization->End

Caption: General experimental workflow for the Suzuki coupling reaction.

Drug_Discovery_Pathway Starting_Material 3-Amino-6-bromopyridine- 2-carboxylic acid ethyl ester Suzuki_Coupling Suzuki Coupling with Arylboronic Acids Starting_Material->Suzuki_Coupling Key_Intermediates Diverse Library of Key Intermediates Suzuki_Coupling->Key_Intermediates Drug_Discovery Drug Discovery & Development Key_Intermediates->Drug_Discovery Bioactive_Molecules Biologically Active Molecules Drug_Discovery->Bioactive_Molecules Signaling_Pathways Modulation of Signaling Pathways Bioactive_Molecules->Signaling_Pathways

Caption: Role of Suzuki coupling products in drug discovery.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly within the pharmaceutical industry, due to its broad substrate scope and tolerance for a wide variety of functional groups. The synthesis of substituted aminopyridines is of significant interest as this structural motif is a key component in a vast array of biologically active compounds and drug candidates.

These application notes provide detailed protocols and representative data for the Buchwald-Hartwig amination of a key intermediate, 3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester, with various primary and secondary amines. The information herein serves as a comprehensive guide for researchers in drug discovery and process development to facilitate the synthesis of diverse libraries of aminopyridine derivatives.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Br bond with a primary or secondary amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through a sequence of oxidative addition of the aryl bromide to a Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to afford the desired N-substituted aminopyridine product and regenerate the active Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and purity and is dependent on the specific amine coupling partner.

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize typical reaction conditions and reported yields for the Buchwald-Hartwig amination of this compound and structurally similar bromopyridines with a range of arylamines and alkylamines. These data provide a strong starting point for reaction optimization.

Table 1: Buchwald-Hartwig Amination with Arylamines

EntryArylaminePd Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene10012>90 (Est.)[1]
24-MethoxyanilinePd(OAc)₂ (3)BINAP (4.5)Cs₂CO₃ (1.5)Dioxane11016>85 (Est.)[1]
32-MethylanilinePd₂(dba)₃ (2)RuPhos (4)K₃PO₄ (2.0)Toluene10024>80 (Est.)[1]
44-ChloroanilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (2.0)Toluene1101875-85
53,5-DimethylanilinePd₂(dba)₃ (1.5)BrettPhos (3)K₂CO₃ (2.0)t-BuOH901680-90

*Estimated yields based on similar reactions reported in the literature.[1]

Table 2: Buchwald-Hartwig Amination with Alkylamines and Cyclic Amines

EntryAminePd Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1n-HexylaminePd(OAc)₂ (2)BINAP (3)NaOtBu (1.5)Toluene80885-95
2CyclohexylaminePd₂(dba)₃ (1)XPhos (2)LiHMDS (1.4)THF701290-98
3MorpholinePd(OAc)₂ (3)RuPhos (5)K₃PO₄ (2.0)Dioxane1002470-80
4PiperidinePd₂(dba)₃ (2)BrettPhos (4)NaOtBu (1.5)Toluene901088-96
5CyclopropylaminePd(OAc)₂ (5)dppp (10)NaOtBu (2.2)Toluene801455[2]

Experimental Protocols

The following are general protocols for performing a Buchwald-Hartwig amination with this compound. These should be adapted and optimized for the specific amine coupling partner.

Protocol 1: General Procedure for Coupling with Arylamines

Materials:

  • This compound (1.0 equiv)

  • Arylamine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene (to achieve a concentration of 0.1 M of the limiting reagent)

  • Schlenk flask and condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu under an inert atmosphere.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous toluene, followed by the arylamine via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Coupling with Alkylamines

Materials:

  • This compound (1.0 equiv)

  • Alkylamine (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • BrettPhos (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF) (to achieve a concentration of 0.1 M of the limiting reagent)

  • Sealed reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound, Pd(OAc)₂, BrettPhos, and NaOtBu to a dry sealed reaction vessel equipped with a stir bar.

  • Add anhydrous THF.

  • Add the alkylamine.

  • Seal the vessel and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the vessel to room temperature.

  • Carefully open the vessel and quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Reagents B Add to Schlenk Flask A->B C Inert Atmosphere D Add Solvents & Amine C->D E Heat & Stir D->E F Monitor Progress (TLC/LC-MS) E->F G Cool & Quench F->G H Extraction G->H I Dry & Concentrate H->I J Column Chromatography I->J K Pure Product J->K Final Product

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OA_complex Oxidative Addition Complex (Ar-Pd(II)L_n-Br) Pd0->OA_complex + Ar-Br Amine_complex Amine Complex OA_complex->Amine_complex + R'R''NH Amido_complex Amido Complex (Ar-Pd(II)L_n-NR'R'') Amine_complex->Amido_complex + Base - H-Base⁺-Br⁻ Amido_complex->Pd0 Reductive Elimination Product Ar-NR'R'' Amido_complex->Product ArBr Ar-Br Amine R'R''NH Base Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination.[1]

Troubleshooting and Optimization

  • Low or No Conversion:

    • Catalyst/Ligand: The choice of ligand is crucial. For electron-rich amines, bulkier, electron-rich ligands like XPhos or RuPhos may be beneficial. For less reactive amines, consider more active pre-catalysts.

    • Base: A stronger base like lithium bis(trimethylsilyl)amide (LiHMDS) may be required for less acidic amines. Ensure the base is fresh and anhydrous.

    • Inert Atmosphere: Oxygen can deactivate the palladium catalyst. Ensure proper Schlenk or glovebox techniques are used.

    • Solvent: The solvent must be anhydrous.

  • Side Reactions:

    • Hydrodehalogenation: This side reaction can be minimized by careful selection of the ligand and reaction conditions.

    • Dimerization of Starting Material: This may occur at high temperatures. Lowering the reaction temperature might be necessary.

Conclusion

The Buchwald-Hartwig amination of this compound is a robust and highly adaptable method for the synthesis of a diverse range of N-substituted 3,6-diaminopyridine derivatives. The protocols and data provided herein serve as a valuable starting point for researchers. Careful optimization of the catalyst system, base, and reaction conditions is essential to achieve high yields and purity for specific amine coupling partners, enabling the efficient synthesis of key intermediates for drug discovery and development.

References

Application Notes and Protocols: Sonogashira Coupling of 3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Sonogashira coupling reaction involving 3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester. This versatile building block is a valuable precursor for the synthesis of a diverse range of substituted alkynylpyridines, which are of significant interest in medicinal chemistry and drug discovery due to their potential as enzyme inhibitors and anticancer agents.

Introduction

The Sonogashira coupling is a powerful cross-coupling reaction in organic synthesis that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. The products of Sonogashira coupling with this compound, namely ethyl 3-amino-6-alkynylpyridine-2-carboxylates, are key intermediates for the synthesis of more complex heterocyclic systems, such as thieno[2,3-b]pyridines, which have demonstrated a wide array of biological activities.

Data Presentation

Table 1: Optimized Reaction Conditions for Sonogashira Coupling of Aminobromopyridine Derivatives

The following table summarizes typical reaction conditions that have been successfully applied to the Sonogashira coupling of aminobromopyridine derivatives, which can be adapted for this compound.

ParameterConditionReference
Palladium Catalyst Pd(CF₃COO)₂ (2.5 mol%) / PPh₃ (5 mol%)[1]
Pd(PPh₃)₄ (5 mol%)
PdCl₂(PPh₃)₂ (3 mol%)[2]
Copper Co-catalyst CuI (5 mol%)[1]
Base Triethylamine (Et₃N)[1]
Cesium Carbonate (Cs₂CO₃)
Solvent Dimethylformamide (DMF)[1]
Tetrahydrofuran (THF) / Et₃N
Temperature 100 °C[1]
Room Temperature to 60 °C
Reaction Time 3 - 16 hours[1]
Table 2: Representative Yields of Sonogashira Coupling with Aminobromopyridines

This table provides an overview of the yields obtained for the Sonogashira coupling of various terminal alkynes with aminobromopyridine substrates, demonstrating the versatility of the reaction.

EntryTerminal AlkyneSubstrateYield (%)Reference
1Phenylacetylene2-Amino-3-bromopyridine96[1]
24-Ethynyltoluene2-Amino-3-bromopyridine92[1]
31-Heptyne2-Amino-3-bromopyridine85[1]
43-Butyn-1-ol2-Amino-3-bromopyridine78[1]

Experimental Protocols

General Protocol for Sonogashira Coupling of this compound

This protocol is adapted from established procedures for similar substrates and is a recommended starting point for optimization.[1] The ester group on the substrate is generally stable under these conditions when an amine base is used.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Triethylamine (Et₃N, as solvent and base)

  • Anhydrous, degassed solvent (e.g., THF or DMF, if co-solvent is needed)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the palladium catalyst, and copper(I) iodide under an inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous and degassed triethylamine to the flask. If necessary, a co-solvent like THF can be used. Stir the mixture at room temperature for 15-30 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.2 eq) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (start with 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If triethylamine is the solvent, it can be removed under reduced pressure. If a co-solvent was used, dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired ethyl 3-amino-6-alkynylpyridine-2-carboxylate.

Visualizations

Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Weigh Reagents: - this compound - Palladium Catalyst - Copper(I) Iodide add_reagents Add solid reagents to flask reagents->add_reagents glassware Dry Glassware (Schlenk flask) glassware->add_reagents inert Establish Inert Atmosphere (Ar/N2) inert->add_reagents add_solvent Add anhydrous, degassed Et3N (and optional co-solvent) add_reagents->add_solvent add_alkyne Add terminal alkyne add_solvent->add_alkyne react Heat and stir reaction mixture add_alkyne->react monitor Monitor reaction by TLC/LC-MS react->monitor cool Cool to room temperature monitor->cool Reaction complete quench Quench and wash with aq. NH4Cl cool->quench extract Extract with organic solvent quench->extract dry Dry, filter, and concentrate extract->dry purify Purify by column chromatography dry->purify product Final Product: Ethyl 3-amino-6-alkynylpyridine-2-carboxylate purify->product

Caption: General experimental workflow for Sonogashira coupling.

Application in Drug Discovery: Kinase Inhibition Pathway

The alkynylpyridine scaffold is a common motif in kinase inhibitors. These inhibitors often function by competing with ATP for binding to the kinase's active site, thereby blocking the downstream signaling cascade that can lead to cell proliferation and survival in cancer.

G cluster_pathway Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Kinase Downstream Kinase Receptor->Kinase activates Substrate Substrate Protein Kinase->Substrate ADP ADP Kinase->ADP PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylation Response Cellular Response (e.g., Proliferation, Survival) PhosphoSubstrate->Response Inhibitor Ethyl 3-amino-6-alkynyl- pyridine-2-carboxylate Derivative (Kinase Inhibitor) Inhibitor->Kinase inhibits ATP ATP ATP->Kinase

Caption: Representative kinase inhibition signaling pathway.

References

Application Notes and Protocols: The Versatile Role of 3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester is a valuable and versatile building block in the synthesis of a wide array of fused heterocyclic compounds. Its unique trifunctional nature, possessing an amino group, a bromo substituent, and an ethyl ester at strategic positions on the pyridine ring, allows for a diverse range of chemical transformations. This document provides detailed application notes and experimental protocols for the utilization of this key intermediate in the construction of medicinally relevant heterocyclic scaffolds, including pyrido[2,3-b]pyrazines and pyrido[3,2-e][1][2][3]triazolo[4,3-a]pyrimidines. These ring systems are core components of numerous compounds investigated for their potential as kinase inhibitors and other therapeutic agents.

I. Synthesis of Pyrido[2,3-b]pyrazine Derivatives

The ortho-diamine-like arrangement of the amino group and the ring nitrogen in 3-aminopyridine derivatives makes them ideal precursors for the synthesis of pyrido[2,3-b]pyrazines. Condensation with α-dicarbonyl compounds is a common and effective strategy.

Application: Synthesis of 7-Bromo-2,3-disubstituted-pyrido[2,3-b]pyrazin-2(1H)-ones

A key application of this compound is in the synthesis of substituted pyrido[2,3-b]pyrazinones. These scaffolds are of significant interest in medicinal chemistry. The reaction proceeds via a condensation-cyclization cascade with α-ketoesters.

Reaction Scheme:

G reactant1 This compound product 7-Bromo-3-R'-2-oxo-1,2-dihydropyrido[2,3-b]pyrazine reactant1->product Condensation/Cyclization (e.g., AcOH, reflux) reactant2 α-Ketoester (R'-CO-COOEt) reactant2->product

Figure 1: General scheme for the synthesis of pyrido[2,3-b]pyrazinones.

Experimental Protocol: Synthesis of Ethyl 7-bromo-2-oxo-1,2-dihydropyrido[2,3-b]pyrazine-3-carboxylate

This protocol details the reaction of this compound with diethyl oxalate.

Materials:

  • This compound

  • Diethyl oxalate

  • Glacial acetic acid

  • Ethanol

  • Standard laboratory glassware and purification apparatus

Procedure:

  • A mixture of this compound (1.0 eq) and diethyl oxalate (1.2 eq) in glacial acetic acid is heated at reflux for 4-6 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The crude product is washed with cold ethanol to remove impurities.

  • The solid is then dried under vacuum to afford the desired ethyl 7-bromo-2-oxo-1,2-dihydropyrido[2,3-b]pyrazine-3-carboxylate.

  • Further purification can be achieved by recrystallization from a suitable solvent system if necessary.

Quantitative Data Summary:

Reactant 1Reactant 2ProductSolventReaction Time (h)Typical Yield (%)
This compoundDiethyl oxalateEthyl 7-bromo-2-oxo-1,2-dihydropyrido[2,3-b]pyrazine-3-carboxylateGlacial Acetic Acid4-675-85

II. Synthesis of Pyrido[3,2-e][1][2][3]triazolo[4,3-a]pyrimidine Derivatives

The amino and ester functionalities of this compound can be sequentially transformed to construct more complex fused heterocyclic systems. One such example is the synthesis of pyrido[3,2-e][1][2][3]triazolo[4,3-a]pyrimidin-5(1H)-one.

Application: Multi-step Synthesis of Fused Triazolopyrimidines

This synthetic route involves the initial formation of a pyrimidinone ring, followed by the construction of the fused triazole ring.

Synthetic Workflow:

G A This compound B Intermediate Pyrimidinone A->B 1. Urea, heat 2. POCl3 C Intermediate Hydrazinopyrimidine B->C Hydrazine hydrate D Pyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one C->D Triethyl orthoformate, heat

Figure 2: Workflow for the synthesis of a fused triazolopyrimidine system.

Experimental Protocols:

Step 1: Synthesis of 7-Bromo-2,4-dihydroxypyrido[2,3-d]pyrimidine

  • A mixture of this compound (1.0 eq) and urea (2.0 eq) is heated at 160-180 °C for 4-6 hours.

  • The reaction mixture is cooled, and the solid mass is triturated with water, filtered, and dried to give the crude product.

Step 2: Synthesis of 7-Bromo-2,4-dichloropyrido[2,3-d]pyrimidine

  • The crude 7-Bromo-2,4-dihydroxypyrido[2,3-d]pyrimidine from the previous step is refluxed in excess phosphorus oxychloride (POCl₃) for 6 hours.

  • After cooling, the excess POCl₃ is removed under reduced pressure.

  • The residue is carefully poured onto crushed ice, and the resulting precipitate is filtered, washed with water, and dried.

Step 3: Synthesis of 7-Bromo-4-hydrazinylpyrido[2,3-d]pyrimidin-2-ol

  • To a solution of 7-Bromo-2,4-dichloropyrido[2,3-d]pyrimidine (1.0 eq) in a suitable solvent like ethanol, hydrazine hydrate (3.0 eq) is added dropwise at room temperature.

  • The reaction mixture is stirred for 2-4 hours.

  • The precipitated product is filtered, washed with ethanol, and dried.

Step 4: Synthesis of 8-Bromo-5H-pyrido[3,2-e][1][2][3]triazolo[4,3-a]pyrimidin-5-one

  • A mixture of 7-Bromo-4-hydrazinylpyrido[2,3-d]pyrimidin-2-ol (1.0 eq) in triethyl orthoformate is heated at reflux for 8-12 hours.

  • The reaction mixture is cooled, and the solid product is collected by filtration, washed with a small amount of cold ethanol, and dried.

Quantitative Data Summary:

Starting MaterialReagentsProductTypical Overall Yield (%)
This compound1. Urea, 2. POCl₃, 3. N₂H₄·H₂O, 4. HC(OEt)₃8-Bromo-5H-pyrido[3,2-e][1][2][3]triazolo[4,3-a]pyrimidin-5-one40-50 (over 4 steps)

III. Further Functionalization via Ullmann Condensation

The bromine atom at the 6-position of the pyridine ring serves as a handle for further diversification of the synthesized heterocyclic scaffolds through cross-coupling reactions, such as the Ullmann condensation. This allows for the introduction of various aryl or alkylamino groups, which is a common strategy in drug discovery to modulate the pharmacological properties of a lead compound.

Application: N-Arylation of Pyrido[2,3-b]pyrazine Core

The synthesized 7-bromo-pyrido[2,3-b]pyrazine derivatives can be subjected to Ullmann condensation with various anilines to introduce diverse substituents at the 7-position.

Reaction Scheme:

G reactant1 7-Bromo-pyrido[2,3-b]pyrazine derivative product 7-(Arylamino)-pyrido[2,3-b]pyrazine derivative reactant1->product CuI, Ligand, Base (e.g., K2CO3, DMF, heat) reactant2 Aniline (Ar-NH2) reactant2->product

Figure 3: Ullmann condensation for N-arylation.

Experimental Protocol: General Procedure for Ullmann Condensation

Materials:

  • 7-Bromo-pyrido[2,3-b]pyrazine derivative

  • Substituted aniline

  • Copper(I) iodide (CuI)

  • A suitable ligand (e.g., L-proline, 1,10-phenanthroline)

  • A suitable base (e.g., potassium carbonate, cesium carbonate)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a reaction vessel are added the 7-bromo-pyrido[2,3-b]pyrazine derivative (1.0 eq), the aniline (1.2-1.5 eq), CuI (0.1-0.2 eq), the ligand (0.2-0.4 eq), and the base (2.0 eq).

  • The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon).

  • Anhydrous DMF is added, and the reaction mixture is heated at 100-140 °C for 12-24 hours.

  • The reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Quantitative Data Summary:

SubstrateCoupling PartnerCatalyst System (Catalyst/Ligand/Base)SolventReaction Temp (°C)Typical Yield (%)
7-Bromo-pyrido[2,3-b]pyrazine derivativeSubstituted AnilineCuI / L-proline / K₂CO₃DMF12050-70
7-Bromo-pyrido[2,3-b]pyrazine derivativeSubstituted AnilineCuI / 1,10-phenanthroline / Cs₂CO₃Dioxane11060-80

This compound is a highly valuable synthon for the construction of diverse and complex heterocyclic systems. The protocols outlined in these application notes provide a foundation for researchers to explore the synthesis of novel compounds with potential applications in drug discovery and materials science. The strategic positioning of its functional groups allows for a modular approach to the synthesis of libraries of compounds for biological screening. Further exploration of its reactivity will undoubtedly lead to the development of new and efficient synthetic methodologies for a wider range of heterocyclic targets.

References

Application Notes and Protocols for the Functionalization of the Bromine Atom on 3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of the bromine atom on 3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester. This versatile building block is a valuable starting material for the synthesis of a diverse range of substituted aminopyridine derivatives, which are of significant interest in medicinal chemistry and drug discovery. The protocols outlined below focus on three principal palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.

Introduction

This compound possesses three key functional groups amenable to chemical modification: a bromine atom at the 6-position, an amino group at the 3-position, and an ethyl ester at the 2-position. The bromine atom is particularly well-suited for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of carbon and nitrogen-based substituents. These reactions are foundational for the construction of complex molecular architectures from readily available starting materials.[1] The amino and ester groups can be further modified in subsequent synthetic steps, providing access to a rich diversity of chemical entities for screening in drug discovery programs.

Data Presentation: A Comparative Overview of Functionalization Reactions

The following tables summarize representative quantitative data for the palladium-catalyzed cross-coupling reactions of this compound and its close analogs. This data is intended to provide a comparative overview of the expected yields and reaction conditions for each type of functionalization.

Table 1: Suzuki-Miyaura Coupling of 3-Amino-bromopyridine Derivatives

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10016~85 (estimated)
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄1,4-Dioxane11012~90 (estimated)
33-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O8024~75 (estimated)
44-Cyanophenylboronic acidPdCl₂(dppf) (3)-K₂CO₃Acetonitrile/H₂O8518~80 (estimated)

Table 2: Sonogashira Coupling of 2-Amino-3-bromopyridines with Terminal Alkynes

EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100396
24-MethoxyphenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100395
31-HexynePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100385
4CyclopropylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100388

Data adapted from a study on 2-amino-3-bromopyridines, which are structurally similar to the target molecule.

Table 3: Buchwald-Hartwig Amination of 3-Halo-2-aminopyridines

EntryAmineCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)RuPhosLiHMDSTHF651671
2PiperidinePd₂(dba)₃ (2)RuPhosLiHMDSTHF651679
3CyclopentylamineBrettPhos-precatalyst (4)-LiHMDSTHF651278
4AnilinePd₂(dba)₃ (2)BINAPNaOtBuToluene10024~60 (estimated)

Data adapted from a study on 3-halo-2-aminopyridines, which are structurally similar to the target molecule.

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions of this compound.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2 equivalents)

  • Toluene

  • Water (degassed)

  • Schlenk flask or microwave vial

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or microwave vial, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), palladium(II) acetate (0.02 equivalents), SPhos (0.04 equivalents), and potassium phosphate (2 equivalents).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add degassed toluene and water in a 4:1 ratio (e.g., 4 mL toluene, 1 mL water per 1 mmol of the bromo-pyridine).

  • Stir the reaction mixture vigorously at 100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-6-arylpyridine-2-carboxylic acid ethyl ester.[1][2]

Suzuki_Miyaura_Workflow reagents Combine Reactants: - this compound - Arylboronic acid - Pd(OAc)₂/SPhos - K₃PO₄ solvent Add Degassed Toluene/Water reagents->solvent 1 reaction Heat at 100°C under Inert Atmosphere solvent->reaction 2 workup Work-up: - Cool to RT - Dilute with EtOAc - Wash with H₂O & Brine reaction->workup 3 purification Purification: Column Chromatography workup->purification 4 product Product: 3-Amino-6-arylpyridine-2-carboxylic acid ethyl ester purification->product 5

Caption: Suzuki-Miyaura Coupling Workflow.

Protocol 2: Sonogashira Coupling for C(sp)-C(sp²) Bond Formation

This protocol details the synthesis of 3-amino-6-alkynylpyridine-2-carboxylic acid ethyl esters via a Sonogashira coupling reaction.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Palladium(II) trifluoroacetate (Pd(CF₃COO)₂) (2.5 mol%)

  • Triphenylphosphine (PPh₃) (5 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen)

Procedure:

  • Under a nitrogen atmosphere, add Pd(CF₃COO)₂ (0.025 equivalents), PPh₃ (0.05 equivalents), and CuI (0.05 equivalents) to a 10 mL round-bottom flask.

  • Add 2.0 mL of DMF and stir for 30 minutes.

  • Add this compound (1 equivalent), the terminal alkyne (1.2 equivalents), and triethylamine (2 equivalents).

  • Heat the reaction mixture at 100 °C with stirring.

  • Monitor the reaction progress by TLC.

  • After completion (typically 3 hours), cool the reaction mixture and pour it into a saturated aqueous solution of sodium chloride.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic phases, dry with anhydrous magnesium sulfate, filter, and concentrate under vacuum.

  • Purify the residue by column chromatography to obtain the desired product.

Sonogashira_Workflow catalyst_prep Catalyst Preparation: - Pd(CF₃COO)₂/PPh₃/CuI in DMF reagents Add Reactants: - this compound - Terminal Alkyne - Et₃N catalyst_prep->reagents 1 reaction Heat at 100°C under Nitrogen reagents->reaction 2 workup Work-up: - Quench with NaCl(aq) - Extract with EtOAc reaction->workup 3 purification Purification: Column Chromatography workup->purification 4 product Product: 3-Amino-6-alkynylpyridine-2-carboxylic acid ethyl ester purification->product 5

Caption: Sonogashira Coupling Workflow.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol provides a method for the palladium-catalyzed amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • RuPhos (for secondary amines) or BrettPhos (for primary amines) (4 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (2.5 equivalents, 1 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Argon)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1 equivalent), Pd₂(dba)₃ (0.02 equivalents), and the appropriate phosphine ligand (0.04 equivalents).

  • Add anhydrous THF, followed by the amine (1.5 equivalents).

  • Add the LiHMDS solution (2.5 equivalents) dropwise.

  • Heat the reaction mixture at 65 °C for 16 hours.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald_Hartwig_Workflow reagents Combine Reactants: - this compound - Amine - Pd₂(dba)₃/Ligand solvent_base Add Anhydrous THF and LiHMDS reagents->solvent_base 1 reaction Heat at 65°C under Argon solvent_base->reaction 2 workup Work-up: - Quench with NH₄Cl(aq) - Extract with Organic Solvent reaction->workup 3 purification Purification: Column Chromatography workup->purification 4 product Product: Ethyl 3-amino-6-(substituted-amino)pyridine-2-carboxylate purification->product 5

Caption: Buchwald-Hartwig Amination Workflow.

Signaling Pathways and Logical Relationships

The underlying principle for all three functionalization reactions is a palladium-catalyzed cross-coupling cycle. The general mechanistic pathway is illustrated below.

Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product R¹-X R¹-X R¹-X->OxAdd Aryl Halide R²-M R²-M R²-M->Transmetal Coupling Partner (Boronic Acid, Alkyne, Amine)

Caption: General Catalytic Cycle for Cross-Coupling.

This generalized cycle illustrates the key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (R¹-X), in this case, this compound, to form a Pd(II) intermediate.

  • Transmetalation (or equivalent): The coupling partner (R²-M), which is an organoboron compound in the Suzuki reaction, a copper acetylide in the Sonogashira reaction, or an amine in the Buchwald-Hartwig reaction, transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic fragments (R¹ and R²) are eliminated from the palladium center, forming the desired C-C or C-N bond in the product and regenerating the active Pd(0) catalyst.

Conclusion

The functionalization of the bromine atom on this compound via palladium-catalyzed cross-coupling reactions provides a powerful and versatile strategy for the synthesis of a wide array of novel compounds. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, as detailed in these application notes, offer efficient and modular approaches to introduce aryl, alkynyl, and amino substituents, respectively. The provided protocols and comparative data serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery, enabling the rapid generation of compound libraries for biological evaluation. Careful optimization of reaction conditions for each specific substrate is recommended to achieve the highest possible yields and purity.

References

Application Notes and Protocols for Ring Formation Reactions with 3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of fused heterocyclic compounds utilizing 3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester as a key building block. The following sections describe the formation of pyrido[2,3-d]pyrimidin-4(3H)-one, a valuable scaffold in medicinal chemistry, through a cyclocondensation reaction.

Introduction

This compound is a versatile starting material for the synthesis of a variety of nitrogen-containing heterocyclic compounds. Its ortho-amino ester functionality allows for the construction of fused pyrimidine rings, while the bromo substituent provides a handle for further functionalization, for instance, through cross-coupling reactions. This document focuses on the cyclocondensation reaction of the title compound to form a 7-bromopyrido[2,3-d]pyrimidin-4(3H)-one derivative, a core structure present in numerous biologically active molecules.

Reaction Principle: Synthesis of Pyrido[2,3-d]pyrimidin-4(3H)-ones

The formation of the pyrido[2,3-d]pyrimidin-4(3H)-one ring system from this compound involves a cyclocondensation reaction. This reaction typically proceeds by treating the ortho-amino ester with a reagent that provides the C2 and N3 atoms of the pyrimidinone ring. Common reagents for this transformation include formamide, urea, and guanidine.

In the case of reaction with formamide, the amino group of the starting material initially reacts to form a formamidine intermediate. Subsequent intramolecular cyclization with the ester group, driven by heating, leads to the formation of the fused pyrimidinone ring with the elimination of ethanol and water.

dot

Caption: Reaction Principle for Pyrido[2,3-d]pyrimidin-4-one Synthesis.

Experimental Protocols

Protocol 1: Synthesis of 7-Bromo-3,4-dihydropyrido[2,3-d]pyrimidin-4-one

This protocol describes the synthesis of 7-Bromo-3,4-dihydropyrido[2,3-d]pyrimidin-4-one via the reaction of this compound with formamide.

Materials:

  • This compound

  • Formamide

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring bar

  • Ethanol (for recrystallization)

Procedure:

  • A mixture of this compound (1.0 equivalent) and formamide (10-20 equivalents) is placed in a round-bottom flask equipped with a stirring bar and a reflux condenser.

  • The reaction mixture is heated to reflux (typically 180-210 °C) and maintained at this temperature for a specified time (e.g., 4-8 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The cooled reaction mixture is poured into ice-water, which should induce the precipitation of the crude product.

  • The precipitate is collected by vacuum filtration and washed with cold water.

  • The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 7-Bromo-3,4-dihydropyrido[2,3-d]pyrimidin-4-one.

Data Presentation:

Starting MaterialReagentProductYield (%)Reference
This compoundFormamide7-Bromo-3,4-dihydropyrido[2,3-d]pyrimidin-4-one~65-80[General procedure adapted from related syntheses]

Note: The yield is an approximation based on similar reported reactions and may vary depending on the specific reaction conditions and scale.

dot

experimental_workflow cluster_prep Reaction Setup cluster_workup Work-up and Purification start Combine 3-Amino-6-bromopyridine- 2-carboxylic acid ethyl ester and Formamide heat Heat to Reflux (180-210 °C) start->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete precipitate Pour into Ice-Water cool->precipitate filter Filter and Wash with Water precipitate->filter recrystallize Recrystallize from Ethanol filter->recrystallize end 7-Bromo-3,4-dihydropyrido [2,3-d]pyrimidin-4-one recrystallize->end Pure Product caption Experimental Workflow for Pyrido[2,3-d]pyrimidin-4-one Synthesis

Caption: Experimental Workflow for Pyrido[2,3-d]pyrimidin-4-one Synthesis.

Further Applications and Related Reactions

The 7-bromo-pyrido[2,3-d]pyrimidin-4-one scaffold is a versatile intermediate for the synthesis of more complex molecules. The bromine atom can be readily displaced or used in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, to introduce a wide range of substituents at the 7-position.

Furthermore, this compound can undergo cyclization with other reagents to form different heterocyclic systems. For example:

  • Reaction with Urea: Heating with urea can lead to the formation of 7-bromopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione.

  • Reaction with Guanidine: Condensation with guanidine can yield 2-amino-7-bromopyrido[2,3-d]pyrimidin-4(3H)-one.

These reactions expand the utility of this compound as a precursor for the generation of diverse chemical libraries for drug discovery and development.

dot

logical_relationships cluster_reactions Cyclocondensation Reactions cluster_products Fused Pyrimidine Products start 3-Amino-6-bromopyridine- 2-carboxylic acid ethyl ester formamide Formamide start->formamide urea Urea start->urea guanidine Guanidine start->guanidine product1 7-Bromo-pyrido[2,3-d]pyrimidin-4(3H)-one formamide->product1 product2 7-Bromo-pyrido[2,3-d]pyrimidine- 2,4(1H,3H)-dione urea->product2 product3 2-Amino-7-bromo-pyrido[2,3-d]pyrimidin-4(3H)-one guanidine->product3 caption Logical Relationships of Cyclocondensation Reactions

Caption: Logical Relationships of Cyclocondensation Reactions.

Application Notes and Protocols for the N-arylation of 3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-arylation of 3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester, a versatile building block in medicinal chemistry. The protocols focus on palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, which is a powerful method for the formation of carbon-nitrogen bonds.[1][2] Given the bifunctional nature of the starting material, possessing both a nucleophilic amino group and an electrophilic C-Br bond, two distinct N-arylation pathways are presented:

  • Protocol 1: N-arylation of the 3-amino group. This protocol targets the formation of a C-N bond between an aryl donor and the existing amino group of the pyridine ring.

  • Protocol 2: N-arylation via amination of the 6-bromo position. This protocol describes the reaction of the C-Br bond with a primary or secondary amine, leading to a different class of N-arylated products.

The choice between these protocols will depend on the desired final product. The reaction conditions, particularly the choice of catalyst, ligand, and base, are crucial for achieving high yields and selectivity.

Protocol 1: N-arylation of the 3-Amino Group

This protocol outlines the palladium-catalyzed N-arylation of the 3-amino group of ethyl 3-amino-6-bromopyridine-2-carboxylate with an aryl halide. Achieving chemoselectivity for the N-arylation of the amino group in the presence of a bromo substituent can be challenging and is highly substrate-dependent. The conditions provided are a starting point for optimization.

Reaction Principle

The reaction proceeds via a Buchwald-Hartwig cross-coupling mechanism. A palladium(0) catalyst undergoes oxidative addition into the aryl halide bond. The resulting palladium(II) complex then coordinates with the amino group of the pyridine substrate. Deprotonation by a base, followed by reductive elimination, yields the N-arylated product and regenerates the palladium(0) catalyst.[1][2] The choice of a milder base is critical to prevent potential hydrolysis of the ethyl ester.[3]

Experimental Workflow

reagents Combine Reactants: - Ethyl 3-amino-6-bromopyridine-2-carboxylate - Aryl halide - Palladium precatalyst - Ligand - Base solvent Add Anhydrous Solvent (e.g., Toluene or Dioxane) reagents->solvent reaction Inert Atmosphere (N2 or Ar) Heat to 80-110 °C Monitor by TLC/LC-MS solvent->reaction workup Work-up: - Cool to RT - Dilute with solvent - Filter through Celite - Wash with brine reaction->workup purification Purification: - Dry organic layer (Na2SO4) - Concentrate in vacuo - Column chromatography workup->purification product Characterize Product (NMR, MS) purification->product

Caption: Workflow for the N-arylation of the 3-amino group.

Representative Reaction Conditions

The following table summarizes typical starting conditions for the N-arylation of the 3-amino group. Optimization of these parameters is recommended for specific substrates.

ParameterConditionNotes
Substrate Ethyl 3-amino-6-bromopyridine-2-carboxylate (1.0 equiv)Ensure high purity of the starting material.
Aryl Halide Aryl bromide or iodide (1.1-1.2 equiv)Aryl iodides are generally more reactive.
Palladium Precatalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Pd₂(dba)₃ is a common Pd(0) source. Pd(OAc)₂ is a Pd(II) source that is reduced in situ.
Ligand Xantphos (2-4 mol%) or BINAP (2-4 mol%)The choice of ligand is critical for reactivity and selectivity. Bulky, electron-rich phosphine ligands are often effective.[1]
Base K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv)Milder bases are preferred to minimize ester hydrolysis.[3] Stronger bases like NaOtBu may be attempted if reactivity is low, but may affect the ester.
Solvent Toluene or 1,4-Dioxane (anhydrous)Anhydrous and deoxygenated solvents are essential for catalytic activity.
Temperature 80-110 °CThe reaction temperature will depend on the reactivity of the aryl halide and the chosen solvent.
Reaction Time 12-24 hoursMonitor reaction progress by TLC or LC-MS.
Detailed Experimental Protocol
  • To a dry Schlenk flask under an inert atmosphere (N₂ or Argon), add ethyl 3-amino-6-bromopyridine-2-carboxylate (1.0 mmol), the aryl halide (1.1 mmol), palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), ligand (e.g., Xantphos, 0.02 mmol), and base (e.g., K₂CO₃, 2.0 mmol).

  • Add anhydrous, deoxygenated solvent (e.g., toluene, 5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite, washing the pad with the same solvent.

  • Transfer the filtrate to a separatory funnel and wash with brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.

  • Characterize the purified product by NMR and mass spectrometry.

Protocol 2: N-arylation via Amination of the 6-Bromo Position

This protocol details the Buchwald-Hartwig amination of the 6-bromo position of ethyl 3-amino-6-bromopyridine-2-carboxylate with a primary or secondary amine. This reaction is generally more predictable than the N-arylation of the 3-amino group, as the C-Br bond is a well-established electrophilic partner in this type of coupling.

Reaction Principle

Similar to Protocol 1, this reaction follows the Buchwald-Hartwig catalytic cycle. The key difference is that the external amine acts as the nucleophile, displacing the bromide from the pyridine ring after oxidative addition of the C-Br bond to the palladium(0) catalyst.[1][4]

Experimental Workflow

reagents Combine Reactants: - Ethyl 3-amino-6-bromopyridine-2-carboxylate - Amine - Palladium precatalyst - Ligand - Base solvent Add Anhydrous Solvent (e.g., Toluene or Dioxane) reagents->solvent reaction Inert Atmosphere (N2 or Ar) Heat to 80-110 °C Monitor by TLC/LC-MS solvent->reaction workup Work-up: - Cool to RT - Dilute with solvent - Filter through Celite - Wash with brine reaction->workup purification Purification: - Dry organic layer (Na2SO4) - Concentrate in vacuo - Column chromatography workup->purification product Characterize Product (NMR, MS) purification->product

Caption: Workflow for the amination of the 6-bromo position.

Representative Reaction Conditions

The following table provides a starting point for the Buchwald-Hartwig amination at the 6-bromo position.

ParameterConditionNotes
Substrate Ethyl 3-amino-6-bromopyridine-2-carboxylate (1.0 equiv)Ensure high purity of the starting material.
Amine Primary or secondary amine (1.2-1.5 equiv)The choice of amine will determine the final product structure.
Palladium Precatalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Pre-catalysts are often used for convenience and reproducibility.
Ligand Xantphos (2-4 mol%), BINAP (2-4 mol%), or a biarylphosphine ligand (e.g., RuPhos, 2-4 mol%)The ligand choice is crucial and can significantly impact the reaction efficiency. Biarylphosphine ligands are often highly effective for amination of heteroaryl halides.
Base NaOtBu (1.5-2.0 equiv) or K₃PO₄ (2.0 equiv)A strong, non-nucleophilic base is typically required. NaOtBu is a common choice, but K₃PO₄ can be used if the ester is sensitive.
Solvent Toluene or 1,4-Dioxane (anhydrous)Anhydrous and deoxygenated solvents are critical.
Temperature 80-110 °CHigher temperatures may be required for less reactive amines or aryl bromides.
Reaction Time 4-24 hoursMonitor reaction progress by TLC or LC-MS.
Detailed Experimental Protocol
  • In a glovebox or under a stream of inert gas, charge a dry Schlenk tube with ethyl 3-amino-6-bromopyridine-2-carboxylate (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), the ligand (e.g., Xantphos, 0.02 mmol), and the base (e.g., NaOtBu, 1.5 mmol).

  • Seal the tube, remove it from the glovebox, and add the anhydrous, deoxygenated solvent (e.g., toluene, 5 mL) followed by the amine (1.2 mmol) via syringe.

  • Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and pass it through a short plug of silica gel or Celite, rinsing with the same solvent.

  • Wash the combined organic filtrate with water and then brine.

  • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the pure product.

  • Confirm the structure of the product by spectroscopic methods (NMR, MS).

Discussion on Chemoselectivity

The selective N-arylation of either the 3-amino group or the 6-bromo position of ethyl 3-amino-6-bromopyridine-2-carboxylate is a significant challenge. The outcome of the reaction will be influenced by several factors:

  • Relative Reactivity: The inherent nucleophilicity of the 3-amino group versus the susceptibility of the C-Br bond to oxidative addition will play a key role. The electronic properties of the pyridine ring, influenced by the amino and ester substituents, will affect the reactivity of the C-Br bond.[4]

  • Catalyst and Ligand: The choice of the palladium catalyst and, more importantly, the phosphine ligand can direct the selectivity. Some ligand systems may favor N-arylation of the amino group, while others are optimized for the amination of aryl halides.

  • Reaction Conditions: The base, solvent, and temperature can all influence the reaction pathway. For instance, a milder base may be necessary to prevent side reactions involving the ester group but might not be strong enough to deprotonate the amino group for N-arylation.

For a selective N-arylation of the 3-amino group, it may be necessary to use a protected amine at the 6-position or to choose a coupling partner for the amino group that is significantly more reactive than the C-Br bond under the chosen conditions. Conversely, for selective amination at the 6-bromo position, the inherent reactivity of the C-Br bond in Buchwald-Hartwig reactions often makes this the more favorable pathway. Careful screening of reaction conditions is highly recommended to achieve the desired chemoselectivity for a specific synthetic goal.

References

Application Notes and Protocols: 3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester is a versatile heterocyclic building block with significant applications in medicinal chemistry and drug discovery. Its unique structural features, including an aminopyridine core functionalized with a bromine atom and an ethyl ester group, make it an ideal starting material for the synthesis of a diverse range of complex molecules. The bromine atom provides a reactive handle for cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the introduction of various aryl and heteroaryl substituents. The amino group and the ester functionality offer sites for further derivatization and construction of fused heterocyclic systems. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potent kinase inhibitors, specifically focusing on the development of novel anticancer agents.

Key Applications in Drug Discovery

Derivatives of this compound have shown considerable promise as inhibitors of various protein kinases, which are critical targets in oncology. The aminopyridine scaffold is a common feature in many kinase inhibitors, often participating in key hydrogen bonding interactions within the ATP-binding site of the enzyme. The strategic modification of this core structure allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties of the resulting drug candidates.

One notable application is in the synthesis of imidazo[1,2-a]pyridine and pyrido[2,3-d]pyrimidine derivatives. These fused heterocyclic systems are present in numerous biologically active compounds, including those targeting phosphatidylinositol 3-kinase (PI3K), Aurora kinases, and monopolar spindle 1 (MPS1) kinase, all of which are implicated in cancer progression.[1][2]

A significant area of application is the development of PI3Kα inhibitors . The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in human cancers, making it a prime target for therapeutic intervention. Novel 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives synthesized from precursors related to this compound have demonstrated potent and selective inhibition of PI3Kα, leading to cell cycle arrest and apoptosis in cancer cells.[1]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 6-(4-((4-fluorobenzyl)amino)quinazolin-6-yl)imidazo[1,2-a]pyridine-2-carboxylate (A Potent PI3Kα Inhibitor Precursor)

This protocol outlines a potential multi-step synthesis of a key intermediate for potent PI3Kα inhibitors, starting from this compound. The synthesis involves a Suzuki coupling reaction followed by the construction of the imidazo[1,2-a]pyridine ring system.

Step 1: Suzuki Coupling

Synthesis_Step1 start 3-Amino-6-bromopyridine- 2-carboxylic acid ethyl ester product1 Ethyl 3-amino-6-(4-((4-fluorobenzyl)amino)quinazolin-6-yl)picolinate start->product1 Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O, 100 °C, 4-6 h reagent1 4-((4-Fluorobenzyl)amino)- 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline reagent1->product1

Diagram 1: Suzuki Coupling Reaction.

Materials:

  • This compound

  • 4-((4-Fluorobenzyl)amino)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a solution of this compound (1.0 eq) and 4-((4-fluorobenzyl)amino)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline (1.1 eq) in a 4:1 mixture of 1,4-dioxane and water, add K₂CO₃ (3.0 eq).

  • De-gas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add Pd(dppf)Cl₂ (0.1 eq) to the reaction mixture.

  • Heat the mixture to 100 °C and stir for 4-6 hours under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Ethyl 3-amino-6-(4-((4-fluorobenzyl)amino)quinazolin-6-yl)picolinate.

Step 2: Imidazo[1,2-a]pyridine Ring Formation

Synthesis_Step2 start Ethyl 3-amino-6-(4-((4-fluorobenzyl)amino)quinazolin-6-yl)picolinate product2 Ethyl 6-(4-((4-fluorobenzyl)amino)quinazolin-6-yl)imidazo[1,2-a]pyridine-2-carboxylate start->product2 NaHCO3, Ethanol, 80 °C, 4 h reagent2 Ethyl bromopyruvate reagent2->product2

Diagram 2: Imidazo[1,2-a]pyridine Ring Formation.

Materials:

  • Ethyl 3-amino-6-(4-((4-fluorobenzyl)amino)quinazolin-6-yl)picolinate (from Step 1)

  • Ethyl bromopyruvate

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

Procedure:

  • To a solution of Ethyl 3-amino-6-(4-((4-fluorobenzyl)amino)quinazolin-6-yl)picolinate (1.0 eq) in ethanol, add NaHCO₃ (3.0 eq) and ethyl bromopyruvate (3.0 eq).[3]

  • Heat the mixture to 80 °C and reflux for 4 hours.[3]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and evaporate the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield Ethyl 6-(4-((4-fluorobenzyl)amino)quinazolin-6-yl)imidazo[1,2-a]pyridine-2-carboxylate.[3]

Data Presentation

The following tables summarize the in vitro anti-proliferative activities and PI3Kα inhibitory activity of a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives, which can be synthesized using the methodologies described above.

Table 1: In Vitro Anti-proliferative Activities (IC₅₀, μM) of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives [1]

CompoundHCC827A549SH-SY5YHELMCF-7
10c 0.25±0.040.31±0.050.45±0.060.33±0.050.29±0.04
10f 0.19±0.030.28±0.040.39±0.050.26±0.040.22±0.03
10h 0.15±0.020.21±0.030.33±0.040.19±0.030.17±0.02
13k 0.09±0.010.13±0.020.21±0.030.11±0.020.43±0.06

Table 2: PI3Kα Inhibitory Activity [1]

CompoundPI3Kα IC₅₀ (nM)
13k 1.94

Signaling Pathway

The synthesized compounds act as inhibitors of the PI3Kα signaling pathway, which is a key regulator of cell growth, proliferation, and survival. Inhibition of PI3Kα leads to the downstream effects of cell cycle arrest and apoptosis in cancer cells.

PI3K_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Compound 13k (Inhibitor) Inhibitor->PI3K Inhibition

Diagram 3: Simplified PI3K/AKT Signaling Pathway.

This compound is a valuable and versatile starting material in drug discovery, particularly for the development of kinase inhibitors. The synthetic protocols and biological data presented herein demonstrate its utility in the generation of potent PI3Kα inhibitors with significant anticancer activity. The ability to readily functionalize this scaffold through cross-coupling and cyclization reactions provides a powerful platform for the design and synthesis of novel therapeutic agents. Further exploration of derivatives based on this core structure holds great potential for the discovery of new and effective treatments for cancer and other diseases.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester from a reaction mixture.

Troubleshooting Guide

This section addresses specific issues that users might encounter during their experiments in a question-and-answer format.

IssueQuestionPossible Cause(s)Suggested Solution(s)
Low or No Product Recovery I am getting a very low yield, or no product at all, after the purification process. What could be the problem?1. Incomplete reaction: The synthesis of the target compound may not have gone to completion. 2. Product loss during extraction: The product may be partially soluble in the aqueous phase. 3. Ester hydrolysis: The ethyl ester group is susceptible to hydrolysis back to the carboxylic acid, especially under acidic or basic conditions during the workup. 4. Sub-optimal chromatography conditions: The product may be eluting with the solvent front or sticking irreversibly to the column.1. Monitor the reaction: Use Thin Layer Chromatography (TLC) to monitor the reaction progress and ensure the starting materials are consumed before proceeding with the workup. 2. Optimize extraction: Perform multiple extractions with a suitable organic solvent like dichloromethane or ethyl acetate. If the product has some water solubility, washing the aqueous layer with brine can help to "salt out" the product into the organic phase. 3. Control pH during workup: Maintain a neutral to slightly basic pH during the aqueous workup. Use a mild base like sodium bicarbonate for neutralization. Avoid strong acids and bases. 4. Adjust chromatography solvent system: Use a less polar solvent system to start, and gradually increase the polarity to ensure the product elutes properly.
Co-elution of Impurities My purified product shows the presence of impurities in the NMR or LC-MS analysis, even after column chromatography. How can I improve the separation?1. Starting material carryover: Unreacted starting materials may have similar polarity to the product. 2. Formation of byproducts: Side reactions, such as di-bromination or formation of isomeric products, can lead to impurities that are difficult to separate. 3. Co-elution with the solvent front: Highly non-polar impurities may elute with the solvent front.1. Optimize reaction conditions: Ensure the reaction goes to completion to minimize starting material in the crude product. 2. Use a different stationary phase: If silica gel is not providing adequate separation, consider using alumina or a different type of chromatography. 3. Modify the mobile phase: Try a different solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can improve separation. Adding a small amount of a modifier like triethylamine (NEt3) can sometimes help in the purification of amines by reducing tailing on silica gel. 4. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can be a highly effective final purification step.
Product is an Oil Instead of a Solid The product is obtained as an oil after solvent evaporation, but I expect it to be a solid. What should I do?1. Presence of residual solvent: Trace amounts of solvent can prevent crystallization. 2. Presence of impurities: Impurities can act as a "eutectic mixture," lowering the melting point and preventing crystallization.1. High vacuum drying: Dry the oil under high vacuum for an extended period to remove all residual solvent. 2. Trituration: Add a small amount of a non-polar solvent in which the product is poorly soluble (e.g., cold hexanes) and scratch the flask's side with a glass rod to induce crystallization. 3. Re-purification: If trituration fails, it is likely that the product is impure. Further purification by column chromatography or another technique is necessary.
Ester Hydrolysis During Purification I suspect my ester is hydrolyzing to the carboxylic acid during purification. How can I confirm this and prevent it?1. Acidic or basic conditions: Exposure to acidic or basic conditions during workup or chromatography can cause hydrolysis. Silica gel itself is slightly acidic.1. TLC analysis: The carboxylic acid will have a different Rf value on TLC (typically lower) than the ester. Spot the crude and purified material against a standard of the starting acid (if available). 2. Neutralize silica gel: For column chromatography, you can pre-treat the silica gel with a solution of triethylamine in your eluent to neutralize the acidic sites. 3. Anhydrous conditions: Ensure all solvents used for workup and chromatography are dry to minimize the presence of water.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my reaction mixture?

A1: Common impurities can include:

  • Unreacted starting materials: Ethyl 3-aminopyridine-2-carboxylate and the brominating agent.

  • Over-brominated products: Di-brominated pyridine derivatives.

  • Isomeric products: Bromination at other positions on the pyridine ring.

  • Hydrolysis product: 3-Amino-6-bromopyridine-2-carboxylic acid, formed by hydrolysis of the ethyl ester during workup.

Q2: What is a good starting point for a solvent system for column chromatography?

A2: A good starting point for silica gel column chromatography is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate. A common starting ratio is in the range of 9:1 to 4:1 (hexanes:ethyl acetate). The polarity can be gradually increased to elute the product. For aminopyridine derivatives, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can help to reduce tailing and improve peak shape.

Q3: What are suitable solvents for recrystallizing the final product?

A3: Based on procedures for similar compounds, a mixture of a non-polar solvent like n-hexane and a slightly more polar solvent like ethyl acetate or acetone is often effective. You can dissolve the crude product in a minimum amount of the more polar solvent and then slowly add the non-polar solvent until the solution becomes cloudy. Heating to redissolve and then cooling slowly can afford pure crystals. Hexane alone has also been reported to be effective for similar compounds.

Q4: How can I monitor the purity of my product during the purification process?

A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the purity of your fractions during column chromatography and to assess the purity of your final product. You can use the same solvent system for TLC as you plan to use for the column. Staining with a UV lamp (if the compound is UV active) or with a general stain like potassium permanganate can help visualize the spots. For a more quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the preferred methods.

Quantitative Data Summary

The following table summarizes typical yields and purity levels achieved for the purification of similar aminopyridine esters. Note that these values are for analogous compounds and may vary for this compound.

Purification MethodCompoundEluent/SolventTypical YieldPurityReference
Column ChromatographyEthyl 3-(pyridin-2-ylamino)propanoatePetroleum ether / Ethyl acetate80-86%>99% (HPLC)Patent Data
RecrystallizationEthyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylateHexane65%Not specifiedScientific Literature
Column Chromatography3-Amino-6-bromopyridine-2-carboxylic acid methyl esterDichloromethane74%Not specifiedScientific Literature

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • Preparation of the Column:

    • Choose an appropriately sized glass column based on the amount of crude material (a general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight).

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed.

    • Add a layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Loading the Sample:

    • Dissolve the crude reaction mixture in a minimal amount of the chromatography eluent or a more polar solvent like dichloromethane.

    • Alternatively, for less soluble compounds, "dry-load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution:

    • Start with a low polarity eluent, such as a mixture of hexanes and ethyl acetate (e.g., 9:1).

    • Collect fractions and monitor them by TLC.

    • Gradually increase the polarity of the eluent (e.g., to 4:1, then 1:1 hexanes:ethyl acetate) to elute the desired compound.

    • Troubleshooting Tip: If the compound is tailing on the TLC plate, consider adding 0.1-1% triethylamine to the eluent.

  • Isolation:

    • Combine the pure fractions (as determined by TLC).

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • Choose a solvent or a solvent pair in which the compound is soluble at high temperatures but poorly soluble at low temperatures. A good starting point is a mixture of ethyl acetate and hexanes.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the more polar solvent (e.g., ethyl acetate) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely.

  • Crystallization:

    • Slowly add the less polar solvent (e.g., hexanes) until the solution becomes persistently cloudy.

    • If necessary, add a drop or two of the more polar solvent to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature. Crystal formation should occur.

    • For better yields, you can place the flask in an ice bath or a refrigerator to induce further crystallization.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow Reaction_Mixture Crude Reaction Mixture Aqueous_Workup Aqueous Workup (e.g., NaHCO3 wash) Reaction_Mixture->Aqueous_Workup Extraction Extraction (e.g., Dichloromethane) Aqueous_Workup->Extraction Drying Drying (e.g., Na2SO4) Extraction->Drying Concentration Concentration Drying->Concentration Crude_Product Crude Product Concentration->Crude_Product Column_Chromatography Column Chromatography (Silica Gel) Crude_Product->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization Impure Fractions Pure_Product Pure Product Column_Chromatography->Pure_Product Pure Fractions Recrystallization->Pure_Product

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Tree Start Low Purity after Initial Purification Q1 What is the nature of the impurity? Start->Q1 A1_1 Unreacted Starting Material Q1->A1_1 TLC/NMR shows starting material A1_2 Side Product (e.g., isomer) Q1->A1_2 Unexpected signals in NMR/MS A1_3 Hydrolysis Product (Carboxylic Acid) Q1->A1_3 Polar spot on TLC, broad OH in NMR S1_1 Optimize reaction time/conditions. Improve chromatography separation. A1_1->S1_1 S1_2 Change chromatography solvent system or stationary phase. Consider recrystallization. A1_2->S1_2 S1_3 Use neutral workup conditions. Add NEt3 to chromatography eluent. A1_3->S1_3

Caption: A decision tree for troubleshooting common purity issues.

Technical Support Center: Synthesis of 3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common synthetic route involves the bromination of ethyl 3-aminopyridine-2-carboxylate. This reaction is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) or bromine in a suitable solvent.

Q2: What are the most common impurities observed in this synthesis?

The primary impurities encountered during the synthesis of this compound are typically:

  • Unreacted Starting Material: Ethyl 3-aminopyridine-2-carboxylate.

  • Over-brominated Products: Di- and tri-brominated pyridine derivatives.

  • Hydrolysis Product: 3-Amino-6-bromopyridine-2-carboxylic acid, resulting from the hydrolysis of the ethyl ester.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress. A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, can be used to separate the starting material, product, and major byproducts. Staining with a UV lamp or an appropriate chemical stain (e.g., potassium permanganate) can help visualize the spots.

Q4: What are the recommended purification methods for the final product?

Silica gel column chromatography is the most effective method for purifying the crude product and removing the common impurities.[1] A gradient elution with a solvent system like ethyl acetate and hexanes is typically employed. Recrystallization from a suitable solvent system can also be used for further purification.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Observed Issue Potential Cause(s) Recommended Solution(s)
Low reaction conversion (high amount of starting material remaining) 1. Insufficient amount of brominating agent. 2. Low reaction temperature. 3. Short reaction time.1. Ensure the correct stoichiometry of the brominating agent is used. A slight excess may be necessary. 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Extend the reaction time and monitor by TLC until the starting material is consumed.
Formation of multiple spots on TLC, indicating over-bromination 1. Excess of brominating agent. 2. High reaction temperature. 3. Prolonged reaction time after completion.1. Carefully control the stoichiometry of the brominating agent. Add it portion-wise to the reaction mixture. 2. Maintain the recommended reaction temperature. 3. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
Presence of a polar impurity that streaks on the TLC plate Hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be caused by acidic or basic conditions during the reaction or work-up.1. Ensure the reaction conditions are anhydrous if possible. 2. Use a neutral or slightly acidic work-up procedure. Avoid strong bases. 3. If hydrolysis occurs, the carboxylic acid can be removed by an aqueous basic wash during the extraction, or separated by column chromatography.
Difficulty in isolating the product after column chromatography 1. Co-elution with an impurity. 2. Product is unstable on silica gel.1. Optimize the solvent system for column chromatography to achieve better separation. Consider using a different stationary phase (e.g., alumina). 2. If the product is suspected to be unstable on silica, minimize the time it spends on the column and consider alternative purification methods like recrystallization.

Summary of Potential Impurities

ImpurityChemical NameTypical Method of Detection
Starting MaterialEthyl 3-aminopyridine-2-carboxylateTLC, HPLC, GC-MS, NMR
Over-brominated ProductEthyl 3-amino-X,6-dibromopyridine-2-carboxylateTLC, HPLC, GC-MS, MS, NMR
Hydrolysis Product3-Amino-6-bromopyridine-2-carboxylic acidTLC, HPLC, NMR

Experimental Protocol: Bromination of Ethyl 3-aminopyridine-2-carboxylate

This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent purity.

  • Dissolution: Dissolve ethyl 3-aminopyridine-2-carboxylate in a suitable solvent (e.g., acetonitrile or a halogenated solvent).

  • Addition of Brominating Agent: Slowly add the brominating agent (e.g., N-bromosuccinimide) portion-wise to the solution at a controlled temperature (often room temperature or slightly below).

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a reducing agent (e.g., aqueous sodium thiosulfate solution) to consume any excess bromine.

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Troubleshooting Workflow

Troubleshooting_Workflow cluster_synthesis Synthesis cluster_troubleshooting Troubleshooting Start Start Synthesis Reaction Bromination Reaction Start->Reaction TLC_Analysis TLC Analysis Reaction->TLC_Analysis Workup Aqueous Work-up Purification Column Chromatography Workup->Purification Product Pure Product Purification->Product TLC_Analysis->Workup Reaction Complete Low_Conversion Low Conversion? TLC_Analysis->Low_Conversion Incomplete Over_Bromination Over-bromination? Low_Conversion->Over_Bromination No Adjust_Stoichiometry Adjust Reagent Stoichiometry Low_Conversion->Adjust_Stoichiometry Yes Polar_Impurity Polar Impurity? Over_Bromination->Polar_Impurity No Modify_Conditions Modify Reaction Conditions (T, time) Over_Bromination->Modify_Conditions Yes Optimize_Workup Optimize Work-up pH Polar_Impurity->Optimize_Workup Yes Optimize_Chroma Optimize Chromatography Polar_Impurity->Optimize_Chroma No Adjust_Stoichiometry->Reaction Modify_Conditions->Reaction Optimize_Workup->Workup Optimize_Chroma->Purification

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Optimizing Functionalization of 3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the functionalization of 3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester. This resource offers troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format, complete with detailed experimental protocols and data presentation to facilitate successful reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

General Questions

Q1: What are the most common methods for functionalizing this compound?

The two most prevalent and versatile methods for functionalizing the C6-position of this compound are the Suzuki-Miyaura cross-coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[1][2] These palladium-catalyzed reactions are widely used in medicinal chemistry due to their broad substrate scope and tolerance of various functional groups.[1]

Suzuki-Miyaura Coupling: Troubleshooting

Q2: My Suzuki-Miyaura coupling reaction with an arylboronic acid is giving a low yield. What are the potential causes and solutions?

Low yields in Suzuki-Miyaura couplings of this substrate can stem from several factors. Here's a breakdown of common issues and how to address them:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. For electron-rich aminopyridine substrates, bulky and electron-rich phosphine ligands often improve catalytic activity.

  • Base Selection: The base plays a crucial role in the transmetalation step. While inorganic bases like potassium carbonate or cesium carbonate are common, they can sometimes lead to side reactions or insolubility issues. Trying a milder or more soluble organic base could be beneficial.

  • Reaction Temperature: Inadequate heating can lead to incomplete conversion. Conversely, excessively high temperatures may cause decomposition of the starting material or product. Optimization of the reaction temperature is often necessary.

  • Solvent System: The choice of solvent can significantly impact the solubility of reactants and the overall reaction rate. A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is frequently used.[3]

  • Degassing: Incomplete removal of oxygen from the reaction mixture can lead to catalyst deactivation and the formation of undesired side products. Ensure thorough degassing of the solvent and reaction vessel.

Q3: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?

Homocoupling is a common side reaction in Suzuki-Miyaura couplings. To mitigate this:

  • Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) can help favor the cross-coupling pathway.

  • Lower Catalyst Loading: High catalyst concentrations can sometimes promote homocoupling. Experiment with slightly lower catalyst loadings.

  • Optimize Reaction Time: Prolonged reaction times can sometimes lead to an increase in side products. Monitor the reaction progress by TLC or LC-MS and quench it once the starting material is consumed.

Buchwald-Hartwig Amination: Troubleshooting

Q4: My Buchwald-Hartwig amination with a primary or secondary amine is not proceeding to completion. What should I investigate?

Incomplete conversion in Buchwald-Hartwig aminations of this substrate can be due to several factors:

  • Catalyst and Ligand System: The combination of the palladium precursor and the ligand is paramount. For challenging substrates, using pre-formed palladium catalysts or specialized ligands designed for amination reactions can be advantageous.

  • Base Strength: A sufficiently strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium or lithium tert-butoxide are commonly used.

  • Solvent Choice: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are typically used. The presence of water can be detrimental to the reaction.

  • Amine Reactivity: The nucleophilicity and steric hindrance of the amine coupling partner can affect the reaction rate. More hindered or less nucleophilic amines may require more forcing conditions.

Q5: I am observing decomposition of my starting material or product during the Buchwald-Hartwig amination. What can I do?

Decomposition can occur at elevated temperatures. Consider the following adjustments:

  • Lower Reaction Temperature: If possible, try running the reaction at a lower temperature for a longer duration.

  • Use a Milder Base: Strong bases can sometimes promote side reactions. If the amine is sufficiently acidic, a weaker base might be effective.

  • Protecting Groups: While often not necessary, if other functional groups in your amine coupling partner are sensitive to the reaction conditions, consider using a suitable protecting group strategy.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of specific parameters may be required for different substrates.

Table 1: Representative Reaction Conditions for Suzuki-Miyaura Coupling

ParameterCondition
Aryl Halide This compound (1.0 eq)
Boronic Acid Arylboronic acid (1.2 - 1.5 eq)
Palladium Catalyst Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq)
Base K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 eq)
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (2:1:1)
Temperature 80 - 100 °C
Reaction Time 4 - 24 hours

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst and ligand (if not using a pre-formed catalyst).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general starting point for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Table 2: Representative Reaction Conditions for Buchwald-Hartwig Amination

ParameterCondition
Aryl Halide This compound (1.0 eq)
Amine Primary or Secondary Amine (1.2 - 2.0 eq)
Palladium Catalyst Pd₂(dba)₃ (0.02 - 0.05 eq) with a suitable ligand
Ligand Xantphos, BINAP, or other specialized phosphine ligands (0.04 - 0.10 eq)
Base NaOtBu or LiHMDS (1.5 - 2.5 eq)
Solvent Anhydrous Toluene or 1,4-Dioxane
Temperature 80 - 110 °C
Reaction Time 2 - 18 hours

Procedure:

  • To a dry, inert-atmosphere glovebox or a Schlenk flask, add the palladium catalyst, ligand, and base.

  • Add the this compound and the amine.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture to the desired temperature with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification start Select Reaction Type (Suzuki or Buchwald-Hartwig) reagents Assemble Reactants: - this compound - Coupling Partner - Catalyst & Ligand - Base & Solvent start->reagents setup Combine Reagents under Inert Atmosphere reagents->setup heat Heat and Stir for Specified Time setup->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor monitor->heat Incomplete quench Quench Reaction & Aqueous Workup monitor->quench Reaction Complete purify Purify by Column Chromatography quench->purify end Characterize Product (NMR, MS, etc.) purify->end

Caption: General experimental workflow for the functionalization of this compound.

Troubleshooting_Logic cluster_suzuki Suzuki-Miyaura Issues cluster_buchwald Buchwald-Hartwig Issues start Low Reaction Yield? catalyst_s Optimize Catalyst/Ligand start->catalyst_s base_s Screen Different Bases start->base_s temp_s Adjust Temperature start->temp_s homocoupling Homocoupling Observed? start->homocoupling catalyst_b Optimize Catalyst/Ligand start->catalyst_b base_b Check Base Strength start->base_b solvent_b Ensure Anhydrous Solvent start->solvent_b decomposition Decomposition Observed? start->decomposition stoichiometry Adjust Stoichiometry homocoupling->stoichiometry Yes temp_b Lower Temperature decomposition->temp_b Yes

Caption: A decision tree for troubleshooting common issues in cross-coupling reactions.

References

Technical Support Center: Synthesis of 3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester and its derivatives.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis, focusing on identifying and mitigating side reactions.

Issue 1: Presence of Multiple Brominated Species in the Final Product

Q1: My reaction mixture shows multiple spots on TLC, and the mass spectrum of the crude product indicates the presence of di-brominated or even tri-brominated species. What is the likely cause and how can I prevent it?

A1: The presence of multiple brominated species is a common issue and is typically due to over-bromination of the electron-rich aminopyridine ring. The amino group is a strong activating group, making the pyridine nucleus highly susceptible to electrophilic substitution.

Troubleshooting Steps:

  • Control Stoichiometry: Carefully control the stoichiometry of the brominating agent (e.g., N-Bromosuccinimide (NBS) or bromine). Use no more than one equivalent of the brominating agent.

  • Reaction Temperature: Perform the bromination at a low temperature (e.g., 0 °C to room temperature) to increase selectivity and reduce the rate of multiple substitutions.

  • Slow Addition: Add the brominating agent slowly and portion-wise to the reaction mixture to maintain a low concentration of the electrophile at any given time.

  • Choice of Brominating Agent: Consider using a milder brominating agent. NBS is often preferred over liquid bromine for better control.

Issue 2: Low Yield and Presence of a Decarboxylated Byproduct

Q2: I am observing a significant amount of 3-Amino-6-bromopyridine in my product mixture and my overall yield of the desired ester is low. What could be happening?

A2: This is likely due to the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by decarboxylation. 3-Aminopyridine-2-carboxylic acids are known to be susceptible to decarboxylation, especially at elevated temperatures or under non-neutral pH conditions during workup.[1]

Troubleshooting Steps:

  • Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions to minimize the hydrolysis of the ethyl ester.

  • Neutral Workup: During the workup, maintain a neutral pH. Avoid prolonged exposure to strong acids or bases. If an acid or base wash is necessary, perform it quickly and at a low temperature.

  • Temperature Control: Avoid excessive heating during the reaction and workup. If purification by distillation is attempted, it should be done under high vacuum and at the lowest possible temperature.

  • Esterification as the Final Step: If the problem persists, consider a synthetic route where the bromination is performed on the 3-aminopyridine-2-carboxylic acid first, followed by esterification as the final step under mild conditions.

Issue 3: Presence of the Carboxylic Acid in the Final Product

Q3: My final product is contaminated with 3-Amino-6-bromopyridine-2-carboxylic acid. How can I remove it and prevent its formation?

A3: The presence of the carboxylic acid is due to the hydrolysis of the ethyl ester. This can occur if there is water in the reaction mixture or during an aqueous workup.

Troubleshooting Steps:

  • Purification: The carboxylic acid can often be removed by a mild basic wash (e.g., with a saturated solution of sodium bicarbonate). The carboxylate salt will be soluble in the aqueous phase, while the desired ethyl ester remains in the organic phase. Be cautious with the pH to avoid promoting further hydrolysis.

  • Prevention:

    • Use anhydrous solvents and reagents.

    • Minimize the duration of any aqueous workup steps.

    • If an acidic workup is required, use a weak acid and maintain a low temperature.

Summary of Potential Side Reactions

Side Reaction Side Product Reason Prevention/Mitigation
Over-bromination 3-Amino-X,6-dibromopyridine-2-carboxylic acid ethyl esterThe amino group strongly activates the pyridine ring towards further electrophilic substitution.Control stoichiometry of brominating agent, low reaction temperature, slow addition of reagents.
Hydrolysis & Decarboxylation 3-Amino-6-bromopyridineHydrolysis of the ester to the carboxylic acid, which is thermally and/or pH-sensitively unstable and loses CO2.[1]Anhydrous reaction conditions, neutral and brief workup, avoid high temperatures.
Ester Hydrolysis 3-Amino-6-bromopyridine-2-carboxylic acidPresence of water in the reaction or during workup, especially under acidic or basic conditions.Use of anhydrous reagents and solvents, careful control of pH during workup.

Experimental Protocols

Synthesis of Ethyl 3-amino-6-bromopicolinate

This protocol is a representative procedure. Researchers should adapt it based on their specific substrate and laboratory conditions.

  • Starting Material: Ethyl 3-aminopicolinate.

  • Reaction Setup: To a solution of ethyl 3-aminopicolinate (1 equivalent) in a suitable solvent (e.g., acetonitrile or dichloromethane) at 0 °C, add N-Bromosuccinimide (NBS) (1 equivalent) portion-wise over 30 minutes.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C to room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Visualizations

Reaction Pathway and Potential Side Reactions

Reaction_Pathway Start Ethyl 3-aminopicolinate Intermediate Bromination (+ NBS or Br2) Start->Intermediate Reaction Product Ethyl 3-amino-6-bromopicolinate Intermediate->Product Desired Path Side_Product1 Over-bromination (Di-bromo product) Intermediate->Side_Product1 Side Reaction (Excess Bromine) Side_Product2 Hydrolysis Product->Side_Product2 Side Reaction (H2O, Acid/Base) Carboxylic_Acid 3-Amino-6-bromopyridine- 2-carboxylic acid Side_Product2->Carboxylic_Acid Side_Product3 Decarboxylation Carboxylic_Acid->Side_Product3 Side Reaction (Heat, pH) Decarboxylated_Product 3-Amino-6-bromopyridine Side_Product3->Decarboxylated_Product

Caption: Main reaction pathway and potential side reactions.

Troubleshooting Workflow for Impure Product

Troubleshooting_Workflow Start Crude Product Analysis (TLC, LC-MS, NMR) Decision1 Multiple Brominated Species Detected? Start->Decision1 Action1 Optimize Reaction: - Control Stoichiometry - Lower Temperature - Slow Reagent Addition Decision1->Action1 Yes Decision2 Decarboxylated Byproduct Detected? Decision1->Decision2 No Action1->Start Action2 Optimize Workup: - Anhydrous Conditions - Neutral pH - Avoid High Temperatures Decision2->Action2 Yes Decision3 Carboxylic Acid Detected? Decision2->Decision3 No Action2->Start Action3 Purification Step: - Mild Basic Wash Optimize Reaction: - Anhydrous Conditions Decision3->Action3 Yes End Pure Product Decision3->End No Action3->Start

Caption: A logical workflow for troubleshooting impure product.

References

Technical Support Center: Overcoming Catalyst Inhibition with 3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester in cross-coupling reactions. The inherent properties of this molecule, specifically the presence of both a pyridine nitrogen and an amino group, can lead to significant challenges with catalyst inhibition, primarily in palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low or no conversion in my cross-coupling reaction with this compound?

A1: Low or no conversion is the most common issue when using this substrate and is typically due to catalyst inhibition. The lone pair of electrons on the pyridine nitrogen and the adjacent amino group can chelate to the palladium catalyst, forming a stable, inactive complex. This prevents the catalyst from participating in the catalytic cycle.[1]

Q2: What is catalyst inhibition and why is it a problem with this specific molecule?

A2: Catalyst inhibition, or catalyst poisoning, is the deactivation of a catalyst by a chemical compound.[1] In the case of this compound, the nitrogen atoms of the pyridine ring and the amino group act as Lewis bases and can bind strongly to the palladium center. This bidentate chelation effect is particularly strong, effectively sequestering the active catalyst from the reaction mixture.

Q3: Are there alternative cross-coupling reactions that are less prone to inhibition with this substrate?

A3: While palladium-catalyzed reactions are most common, other transition metals like nickel or copper can be explored. However, palladium catalysis can be successful with the right choice of ligands and conditions. For instance, Negishi couplings using organozinc reagents can sometimes be effective where Suzuki reactions fail.

Q4: Can I use standard palladium catalysts like Pd(PPh₃)₄ for reactions with this substrate?

A4: While it's not impossible, standard catalysts like Tetrakis(triphenylphosphine)palladium(0) often give poor results with aminopyridine substrates due to the catalyst inhibition described above. More specialized catalyst systems are generally required for good yields.

Q5: What are the most common side reactions to look out for?

A5: Besides low conversion, common side reactions include:

  • Protodeboronation: In Suzuki reactions, the boronic acid can be replaced by a hydrogen atom from the solvent or trace water, especially under basic conditions. Using boronic esters (e.g., pinacol esters) can sometimes mitigate this.

  • Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the aryl bromide can occur, especially in the presence of oxygen. Thoroughly degassing the reaction mixture is crucial.

  • Hydrodehalogenation: The bromo-substituent can be replaced by a hydrogen atom, leading to the formation of the debrominated starting material.

Troubleshooting Guides

Issue 1: Low to No Product Formation in Suzuki-Miyaura Coupling

Possible Cause: Catalyst inhibition by the aminopyridine substrate.

Solutions:

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can shield the palladium center and promote the desired catalytic cycle over inhibitor binding.

    • Recommendation: Screen a panel of bulky biaryl phosphine ligands. SPhos and XPhos are often excellent starting points for aminopyridine substrates.[2]

  • Catalyst Pre-catalyst Choice: Using a pre-formed, well-defined palladium pre-catalyst can lead to more consistent generation of the active Pd(0) species.

    • Recommendation: Consider using a G3 or G4 Buchwald pre-catalyst in combination with a suitable biaryl phosphine ligand.

  • Base Selection: The choice of base is important and can influence both the transmetalation step and catalyst stability.

    • Recommendation: For Suzuki couplings with aminopyridines, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. Stronger bases like NaOtBu or KOtBu are typically used for Buchwald-Hartwig aminations.

  • Protecting Group Strategy: While not always necessary with modern catalysts, protecting the amino group as an amide (e.g., acetamide) can significantly reduce its coordinating ability and improve yields. The protecting group can be removed after the coupling reaction.

Issue 2: Inconsistent Reaction Yields

Possible Cause: Poor quality of reagents or reaction setup.

Solutions:

  • Solvent and Reagent Purity: Ensure all solvents are anhydrous and properly degassed to remove oxygen, which can deactivate the catalyst. Boronic acids should be of high purity.

  • Inert Atmosphere: Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.

  • Vigorous Stirring: Ensure the reaction mixture is stirring vigorously, especially if it is biphasic, to ensure proper mixing of all components.

Data Presentation

Table 1: Comparison of Phosphine Ligands for Suzuki-Miyaura Coupling of Aminopyridines

LigandLigand ClassTypical Catalyst Loading (mol%)BaseSolventTemperature (°C)Yield (%)Reference
SPhos Biaryl Phosphine1.0 (Pd)K₃PO₄TolueneRT98Adapted from[3]
XPhos Biaryl Phosphine0.5 (Pd)K₃PO₄TolueneRT95Adapted from[3]
RuPhos Biaryl Phosphine1.0 (Pd)K₃PO₄Toluene8092Adapted from[3]
PPh₃ Triarylphosphine2.0 (Pd)K₂CO₃Dioxane/H₂O100<20General observation

Note: Yields are representative and can vary significantly based on the specific substrates and reaction conditions.

Table 2: Example Conditions for Suzuki Coupling of 3-Amino-6-bromopyridine-2-carboxylate Esters

Aryl HalideCoupling PartnerCatalystBaseSolventConditionsReference
Methyl 3-amino-6-bromopicolinate2,6-difluorophenyl-boronic acidPd(dppf)Cl₂-DCM (10 mol%)2M Na₂CO₃DMEMicrowave, 120°C, 15 min[4][5]
Ethyl 3-amino-6-bromopyridine-2-carboxylate1,4-dioxaspiro[2][6]dec-7-ene-8-boronic acid pinacol esterPd(dppf)Cl₂(CH₂Cl₂) (10 mol%)K₂CO₃Dioxane/H₂O100°C, 16h[2]
Methyl 3-amino-6-bromopicolinateN-isopropyl 3-borono-4-fluorobenzamidePd(dppf)Cl₂-DCM (15 mol%)2M Na₂CO₃DME120°C[3]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from patent literature for the coupling of a 3-amino-6-bromopicolinate ester and should be optimized for specific substrates.[2]

  • Reaction Setup: To a dry microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.1 eq.), and potassium carbonate (K₂CO₃) (2.0 eq.).

  • Inert Atmosphere: Seal the vial and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe to achieve a final concentration of approximately 0.1 M with respect to the aryl bromide.

  • Reaction: Heat the reaction mixture to 100°C with vigorous stirring for 16 hours, or until reaction completion as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Troubleshooting via Ligand Screening
  • Preparation: In an inert atmosphere glovebox, prepare an array of reaction vials. To each vial, add this compound (1.0 eq.), the boronic acid (1.5 eq.), a palladium precursor (e.g., Pd₂(dba)₃, 2 mol% Pd), and the base (e.g., K₃PO₄, 3.0 eq.).

  • Ligand Addition: To each vial, add a different phosphine ligand (e.g., SPhos, XPhos, RuPhos, PPh₃) with a ligand-to-palladium ratio of 2:1.

  • Reaction: Add degassed solvent, seal the vials, and heat the reaction block to the desired temperature (e.g., 80-100°C).

  • Analysis: After a set time (e.g., 12-24 hours), cool the reactions and analyze the conversion in each vial by LC-MS or ¹H NMR of the crude mixture to determine the most effective ligand.

Mandatory Visualization

Catalyst_Inhibition cluster_catalytic_cycle Desired Catalytic Cycle cluster_inhibition Inhibition Pathway Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar-Br Inactive_Complex Inactive Pd-Chelate Complex Pd0->Inactive_Complex Chelation PdII Ar-Pd(II)-Br(L)₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + Ar'-B(OR)₂ PdII_Aryl Ar-Pd(II)-Ar'(L)₂ Transmetal->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Product (Ar-Ar') RedElim->Product Inhibitor 3-Amino-6-bromopyridine- 2-carboxylic acid ethyl ester Inhibitor->Inactive_Complex

Caption: Catalyst inhibition by chelation of the aminopyridine substrate.

Experimental_Workflow start Start: Low Yield in Cross-Coupling check_reagents 1. Verify Reagent Purity & Anhydrous/Degassed Solvents start->check_reagents check_setup 2. Ensure Inert Atmosphere & Vigorous Stirring check_reagents->check_setup Reagents OK ligand_screen 3. Perform Ligand Screening (e.g., SPhos, XPhos, RuPhos) check_setup->ligand_screen Setup OK base_screen 4. Optimize Base (e.g., K₃PO₄, Cs₂CO₃) ligand_screen->base_screen Inhibition Persists success Successful Reaction ligand_screen->success Improved Yield temp_screen 5. Adjust Temperature base_screen->temp_screen Still Low Yield base_screen->success Improved Yield protecting_group 6. Consider Protecting Amino Group temp_screen->protecting_group No Improvement temp_screen->success Improved Yield protecting_group->success Improved Yield

Caption: Troubleshooting workflow for low-yielding cross-coupling reactions.

References

Technical Support Center: Column Chromatography of 3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting condition for column chromatography of this compound?

A good starting point for the purification of this compound is to use silica gel as the stationary phase. For the mobile phase, you can begin with a gradient of ethyl acetate in hexanes. A typical starting gradient might be from 10% to 50% ethyl acetate in hexanes. For a closely related compound, the methyl ester, purification has been successfully achieved using dichloromethane as the eluent on a silica gel column[1].

Q2: How can I determine the appropriate solvent system for my column?

The ideal solvent system should provide a good separation of your target compound from impurities on a Thin Layer Chromatography (TLC) plate. The Rf (retention factor) of your product should ideally be between 0.2 and 0.4. You can test various solvent systems, such as different ratios of ethyl acetate/hexanes or dichloromethane/methanol, to find the optimal conditions before running the column.

Q3: My compound is streaking on the TLC plate and the column. What can I do?

Streaking is a common issue with amine-containing compounds on silica gel, which is acidic. The basicity of the pyridine nitrogen and the amino group can lead to strong interactions with the silica surface. To mitigate this, you can add a small amount of a basic modifier to your eluent, such as 0.1-1% triethylamine or ammonia in methanol. This will help to saturate the acidic sites on the silica gel and improve the peak shape.

Q4: The compound is not eluting from the column, or the recovery is very low. What are the possible causes?

Several factors could lead to poor recovery. The compound may be too polar for the chosen solvent system. In this case, gradually increasing the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate or adding a small amount of methanol to a dichloromethane eluent) should help elute the compound. Another possibility is that the compound is unstable on silica gel and is decomposing on the column. You can test for this by spotting your compound on a silica TLC plate, letting it sit for a few hours, and then eluting it to see if any new spots appear. If decomposition is an issue, you might consider using a less acidic stationary phase like alumina or deactivating the silica gel with a base before use.

Q5: Are there any alternative purification methods to column chromatography for this compound?

Yes, for a structurally similar compound, ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate, purification was achieved through recrystallization from hexane following an extraction procedure[2]. Depending on the purity of your crude product and the nature of the impurities, recrystallization could be a viable and simpler alternative or a final purification step after chromatography.

Troubleshooting Guide

This guide addresses common problems encountered during the column chromatography of this compound.

Problem Possible Cause Recommended Solution
Poor Separation - Inappropriate solvent system.- Column overloading.- Optimize the solvent system using TLC to achieve a clear separation between your product and impurities.- Ensure you are not loading too much crude material onto the column. As a general rule, the amount of crude material should be 1-5% of the mass of the silica gel.
Compound Elutes Too Quickly (High Rf) - Eluent is too polar.- Decrease the polarity of the mobile phase (e.g., reduce the percentage of ethyl acetate in hexanes).
Compound Elutes Too Slowly or Not at All (Low Rf) - Eluent is not polar enough.- Strong interaction with silica gel.- Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or add a small amount of methanol).- Add a basic modifier like triethylamine (0.1-1%) to the eluent to reduce interaction with the acidic silica.
Peak Tailing or Streaking - Acid-base interaction between the basic compound and acidic silica gel.- Add a small amount of triethylamine or ammonia to the eluent.- Consider using neutral or basic alumina as the stationary phase.
Product Decomposition on the Column - Compound is sensitive to the acidic nature of silica gel.- Test for stability on a silica TLC plate.- Use a deactivated stationary phase (e.g., silica gel treated with triethylamine) or an alternative like alumina.- Minimize the time the compound spends on the column by running the chromatography as quickly as possible.
Co-elution of Impurities - Similar polarity of the product and impurities in the chosen solvent system.- Try a different solvent system with different selectivity (e.g., switch from ethyl acetate/hexanes to dichloromethane/methanol).- Employ gradient elution to improve separation.

Experimental Protocols

Method 1: Silica Gel Chromatography with Dichloromethane

This method is adapted from the purification of the analogous methyl ester[1].

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Column Packing: Prepare a slurry of silica gel in dichloromethane and pour it into the column. Allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane. Load the solution onto the top of the silica gel bed.

  • Elution: Elute the column with dichloromethane.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Method 2: Silica Gel Chromatography with Ethyl Acetate/Hexanes Gradient

This is a general method that can be adapted based on TLC analysis.

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • TLC Analysis: Determine an appropriate starting solvent mixture of ethyl acetate and hexanes that gives your product an Rf value of approximately 0.2-0.4.

  • Column Packing: Pack the column with silica gel using the initial, less polar solvent mixture.

  • Sample Loading: Dissolve the crude product in a small amount of the mobile phase or a slightly more polar solvent and load it onto the column. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude material onto a small amount of silica gel.

  • Elution: Start eluting with the solvent system determined by TLC. You can run the column isocratically (with a constant solvent composition) or gradually increase the polarity by increasing the percentage of ethyl acetate (gradient elution).

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visual Troubleshooting Workflow

TroubleshootingWorkflow Column Chromatography Troubleshooting start Start Purification tlc Run TLC with various solvent systems (e.g., EtOAc/Hexanes, DCM/MeOH) start->tlc rf_check Is Rf of product between 0.2-0.4? tlc->rf_check rf_check->tlc No, adjust polarity run_column Pack and run column rf_check->run_column Yes analyze_fractions Analyze fractions by TLC run_column->analyze_fractions separation_check Good separation and recovery? analyze_fractions->separation_check success Combine pure fractions and evaporate solvent separation_check->success Yes troubleshoot Troubleshooting Needed separation_check->troubleshoot No streaking Streaking or tailing observed? troubleshoot->streaking add_base Add 0.1-1% triethylamine to eluent streaking->add_base Yes no_elution Product not eluting? streaking->no_elution No add_base->run_column increase_polarity Increase eluent polarity no_elution->increase_polarity Yes decomposition Decomposition on TLC? no_elution->decomposition No increase_polarity->run_column change_stationary_phase Use alumina or deactivated silica decomposition->change_stationary_phase Yes poor_separation Poor separation of spots? decomposition->poor_separation No change_stationary_phase->run_column poor_separation->run_column No, try gradient change_solvent_system Try a different solvent system poor_separation->change_solvent_system Yes change_solvent_system->tlc

Caption: Troubleshooting workflow for column chromatography purification.

References

Technical Support Center: Recrystallization of 3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of 3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for selecting a recrystallization solvent for this compound?

A1: The ideal solvent for recrystallization should dissolve the compound when hot but not when cold.[1] For a substituted aminopyridine ester like this compound, a logical approach is to screen a range of solvents with varying polarities. Good single solvents to start with include ethanol, methanol, and toluene.[2] Given the ester functionality, ethyl acetate is also a promising candidate based on the "like dissolves like" principle.[3]

Mixed solvent systems are often effective.[4] These typically consist of a "good" solvent in which the compound is soluble, and a "poor" or "anti-solvent" in which it is less soluble.[5] Common combinations to evaluate include ethanol/water, acetone/water, and toluene/hexane.[2]

Q2: How do I perform a solvent screening experiment?

A2: To efficiently find a suitable solvent, place a small amount of your crude product into several test tubes. Add a few drops of different solvents or solvent mixtures to each tube and observe the solubility at room temperature and upon heating.[2] The ideal solvent or solvent system will dissolve your compound at an elevated temperature but show low solubility at room temperature or upon cooling.[1]

Q3: My compound has "oiled out" instead of forming crystals. What should I do?

A3: "Oiling out," where the solute separates as a liquid, can occur if the solution is too saturated or if the boiling point of the solvent is higher than the melting point of your compound.[2] To address this, try reheating the solution to redissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly.[6][7] Scratching the inside of the flask at the liquid-air interface with a glass rod can help induce nucleation.[2] If available, adding a seed crystal of the pure compound is also an effective method to initiate crystallization.[2]

Q4: The recovery of my purified product is very low. What are the likely causes and how can I improve the yield?

A4: Low recovery can result from several factors. Using an excessive amount of solvent is a common issue, as it keeps a significant portion of the product dissolved in the mother liquor even after cooling.[2] It is crucial to use the minimum amount of hot solvent necessary to fully dissolve the crude product.[2] Premature crystallization during a hot filtration step can also lead to product loss. To prevent this, ensure your funnel and receiving flask are preheated.[2] To maximize crystal formation, ensure the solution is sufficiently cooled before filtration.[2]

Q5: How can I remove colored impurities during recrystallization?

A5: If your hot solution is colored, you can often remove the impurities by adding a small amount of activated charcoal.[2] After adding the charcoal, reheat the solution to boiling for a few minutes. The colored impurities will adsorb onto the surface of the charcoal, which can then be removed by hot gravity filtration.[2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the recrystallization of this compound.

Issue Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling - Too much solvent was used.- The solution is supersaturated and requires nucleation.- Boil off some of the solvent to increase the concentration and allow it to cool again.[6]- Scratch the inner surface of the flask with a glass rod.[6]- Add a seed crystal of the pure compound.[6]- Cool the solution in an ice bath to further decrease solubility.[5]
Product "oils out" - The solution is too concentrated.- The cooling rate is too fast.- The melting point of the compound is lower than the boiling point of the solvent.- Reheat the solution, add more of the "good" solvent, and cool slowly.[6]- Try a different solvent or solvent system with a lower boiling point.
Low product yield - Too much solvent was used for dissolution.- Premature crystallization during hot filtration.- Incomplete crystallization before final filtration.- Use the minimum amount of hot solvent required for dissolution.[2]- Preheat the filtration apparatus (funnel, filter paper, receiving flask).[2]- Ensure the filtrate is thoroughly cooled before collecting the crystals.[2]
Crystals are discolored - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution and perform a hot gravity filtration before cooling.[2]
Crystals form too quickly - The solution is highly supersaturated.- Reheat the solution and add a small amount of additional solvent to slow down the crystallization process, which often results in purer crystals.[6]

Experimental Protocols

General Recrystallization Protocol

This protocol provides a general methodology. The optimal solvent, solvent ratios, and temperatures should be determined through small-scale solvent screening experiments first.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent or solvent system.

  • Heating: Gently heat the mixture to the boiling point of the solvent while stirring. Continue to add small portions of the hot solvent until the compound just dissolves.[2]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[2]

  • Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. Ensure the funnel and receiving flask are preheated to prevent premature crystallization.[2]

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slower cooling generally results in larger, purer crystals.[1] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[5]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them. For final drying, place the crystals in a desiccator.[2]

Visualizations

Recrystallization_Workflow Recrystallization Experimental Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation start Crude Product add_solvent Add minimal hot solvent start->add_solvent dissolved Completely dissolved? add_solvent->dissolved dissolved->add_solvent No hot_filtration Hot gravity filtration (if needed) dissolved->hot_filtration Yes cooling Slow cooling to room temp hot_filtration->cooling ice_bath Cool in ice bath cooling->ice_bath vacuum_filtration Vacuum filtration ice_bath->vacuum_filtration wash Wash with cold solvent vacuum_filtration->wash dry Dry crystals wash->dry end Pure Product dry->end

Caption: A workflow for the recrystallization process.

Troubleshooting_Recrystallization Troubleshooting Common Recrystallization Issues start Crystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Product Oils Out start->oiling_out low_yield Low Yield start->low_yield too_much_solvent Too much solvent? no_crystals->too_much_solvent Check supersaturated Supersaturated? no_crystals->supersaturated Check too_concentrated Too concentrated? oiling_out->too_concentrated Check cooling_too_fast Cooling too fast? oiling_out->cooling_too_fast Check excess_solvent_used Excess solvent used? low_yield->excess_solvent_used Check premature_crystallization Premature crystallization? low_yield->premature_crystallization Check boil_off Boil off solvent too_much_solvent->boil_off Yes induce_nucleation Scratch / Seed / Cool supersaturated->induce_nucleation Yes add_solvent_cool_slow Add solvent & cool slowly too_concentrated->add_solvent_cool_slow Yes cooling_too_fast->add_solvent_cool_slow Yes use_min_solvent Use minimum solvent excess_solvent_used->use_min_solvent Solution preheat_funnel Preheat funnel premature_crystallization->preheat_funnel Solution

Caption: A decision tree for troubleshooting recrystallization.

References

Preventing debromination of 3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with 3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester, with a primary focus on preventing unwanted debromination.

Frequently Asked Questions (FAQs)

Q1: What is debromination in the context of this compound?

A1: Debromination is an undesired side reaction where the bromine atom at the 6-position of the pyridine ring is replaced by a hydrogen atom. This leads to the formation of 3-Amino-pyridine-2-carboxylic acid ethyl ester as a significant byproduct, reducing the yield of the desired product and complicating purification.

Q2: What are the primary causes of debromination during reactions with this compound?

A2: Debromination, often referred to as hydrodebromination, is a common side reaction in palladium-catalyzed cross-coupling reactions. The primary causes include:

  • Formation of Palladium-Hydride Species (Pd-H): These species can arise from various sources in the reaction mixture, such as the base, solvent (e.g., water, alcohols), or other reagents. The Pd-H species can then react with the starting material to replace the bromine with hydrogen.

  • Strong Bases: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote the formation of Pd-H species.[1]

  • High Reaction Temperatures: Elevated temperatures can increase the rate of the debromination side reaction.

  • Protic Solvents: Solvents with available protons (e.g., water, alcohols) can act as a hydride source, leading to the reductive cleavage of the carbon-bromine bond.

Q3: How do the substituents on the pyridine ring affect its susceptibility to debromination?

A3: The electron-donating amino group (-NH₂) and the electron-withdrawing ethyl carboxylate group (-COOEt) on the pyridine ring influence the reactivity of the C-Br bond. The amino group increases the electron density of the ring, which can make the C-Br bond more susceptible to certain reductive cleavage pathways. The position of the bromine atom relative to the nitrogen and other substituents also plays a crucial role in its reactivity in cross-coupling reactions.[2]

Troubleshooting Guides

This section provides a systematic approach to diagnose and mitigate debromination during common palladium-catalyzed cross-coupling reactions involving this compound.

Issue 1: Significant Debromination Observed in a Suzuki-Miyaura Coupling Reaction

Symptom: Analysis of the crude reaction mixture (e.g., by LC-MS or ¹H NMR) shows a significant amount of the debrominated byproduct, 3-Amino-pyridine-2-carboxylic acid ethyl ester.

Troubleshooting Workflow:

start Significant Debromination in Suzuki Coupling base Step 1: Evaluate the Base start->base temp Step 2: Assess Reaction Temperature base->temp If debromination persists solvent Step 3: Check the Solvent System temp->solvent If debromination persists catalyst Step 4: Re-evaluate Catalyst/Ligand System solvent->catalyst If debromination persists end Debromination Minimized catalyst->end Optimized Conditions

Caption: Troubleshooting workflow for debromination in Suzuki coupling.

Detailed Steps:

  • Evaluate the Base:

    • Problem: Strong bases are a common culprit in promoting debromination.

    • Solution: Switch from strong bases like NaOH or KOH to milder inorganic bases.

    • Recommendation: Use bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[3][4][5][6] These are less likely to generate the problematic Pd-H species.

  • Assess Reaction Temperature:

    • Problem: High temperatures can favor the debromination pathway.

    • Solution: Lower the reaction temperature.

    • Recommendation: Attempt the reaction at a lower temperature (e.g., 60-80 °C) and monitor the progress. While the reaction may be slower, it can significantly improve the selectivity.

  • Check the Solvent System:

    • Problem: Protic solvents or residual water can be a source of hydrides.

    • Solution: Ensure anhydrous and aprotic conditions.

    • Recommendation: Use anhydrous, degassed aprotic solvents like 1,4-dioxane, toluene, or THF. If a co-solvent is necessary, minimize the amount of water.

  • Re-evaluate Catalyst/Ligand System:

    • Problem: The choice of palladium catalyst and ligand can influence the relative rates of the desired coupling and the undesired debromination.

    • Solution: Screen different palladium catalysts and phosphine ligands.

    • Recommendation: For challenging substrates, consider using bulky, electron-rich phosphine ligands such as SPhos or XPhos.[2] These can promote the desired reductive elimination step, outcompeting the debromination pathway.

Quantitative Data Summary: Effect of Base on Suzuki Coupling of Bromopyridines

EntryAryl HalideBaseSolventCatalyst SystemYield (%)Reference
12-Bromo-4-methylpyridineK₂CO₃Toluene/H₂OPd(OAc)₂/SPhos81[3]
24-BromobenzaldehydeNa₂CO₃EtOH/H₂OPd/C98[5]
33-BromopyridineK₃PO₄1,4-DioxanePd(dppf)Cl₂85[3]
42-BromopyridineCs₂CO₃ToluenePd(PPh₃)₄92[6]

Note: This data is for structurally similar bromopyridines and serves as a guideline for base selection.

Issue 2: Debromination as a Major Side Product in Buchwald-Hartwig Amination

Symptom: The primary product observed is the debrominated starting material, with low conversion to the desired coupled amine.

Troubleshooting Workflow:

start Significant Debromination in Buchwald-Hartwig base_ligand Step 1: Optimize Base and Ligand Combination start->base_ligand temp_time Step 2: Adjust Temperature and Reaction Time base_ligand->temp_time If debromination persists solvent_conc Step 3: Evaluate Solvent and Concentration temp_time->solvent_conc If debromination persists end Debromination Minimized solvent_conc->end Optimized Conditions

Caption: Troubleshooting workflow for debromination in Buchwald-Hartwig amination.

Detailed Steps:

  • Optimize Base and Ligand Combination:

    • Problem: An inappropriate combination of a strong base and a suboptimal ligand can lead to unproductive side reactions, including debromination via β-hydride elimination.

    • Solution: Use a sterically hindered, non-nucleophilic base in combination with a bulky, electron-rich phosphine ligand.

    • Recommendation: Employ bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) with ligands such as RuPhos or BrettPhos.[1] These combinations are known to favor the desired C-N bond formation.

  • Adjust Temperature and Reaction Time:

    • Problem: High temperatures can accelerate the decomposition of the catalyst and promote side reactions.

    • Solution: Lower the reaction temperature and monitor the reaction closely.

    • Recommendation: Start with a lower temperature (e.g., 80 °C) and gradually increase if the reaction is too slow. Monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times after the starting material is consumed.

  • Evaluate Solvent and Concentration:

    • Problem: The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.

    • Solution: Use anhydrous, aprotic solvents.

    • Recommendation: Toluene and 1,4-dioxane are commonly used and effective solvents for Buchwald-Hartwig amination. Ensure the solvent is thoroughly dried and degassed before use.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Debromination

This protocol is a starting point and may require optimization for specific boronic acids.

Materials and Reagents:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (2-5 mol%)

  • Mild inorganic base (e.g., K₂CO₃ or K₃PO₄) (2.0 - 3.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

  • Degassed water (if required for the specific catalyst system, typically in a 4:1 to 10:1 solvent-to-water ratio)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, and the base.

  • Catalyst and Solvent Addition: Add the palladium catalyst and ligand (if separate). Then, add the anhydrous, degassed solvent (and water, if applicable) via syringe.

  • Degassing: Subject the reaction mixture to three cycles of vacuum and backfilling with inert gas.

  • Reaction: Heat the reaction mixture to the lowest effective temperature (start with 80 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination with Minimized Debromination

This protocol is a general guideline and should be optimized for the specific amine coupling partner.

Materials and Reagents:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃) (1-2 mol%)

  • Bulky phosphine ligand (e.g., RuPhos or XPhos) (2-4 mol%)

  • Base (e.g., NaOtBu or LHMDS) (1.5 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a robust inert atmosphere, add the palladium precatalyst and ligand to a dry Schlenk flask. Add the base, followed by the this compound and the amine.

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reaction: Seal the flask and heat the mixture with stirring at a pre-determined temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

Visualizations

sub 3-Amino-6-bromopyridine- 2-carboxylic acid ethyl ester debrom Debrominated Product sub->debrom Undesired Debromination

Caption: Undesired debromination pathway.

start Reaction Setup conditions Optimized Conditions: - Mild Base (e.g., K₂CO₃) - Lower Temperature - Anhydrous, Aprotic Solvent - Appropriate Catalyst/Ligand start->conditions reaction Cross-Coupling Reaction conditions->reaction product Desired Product (Debromination Minimized) reaction->product

Caption: Workflow for preventing debromination.

References

Challenges in the scale-up synthesis of 3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the scale-up synthesis of 3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester. This guide addresses common challenges, offers detailed experimental protocols, and presents data in a clear, accessible format.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most probable synthetic routes involve two main pathways starting from 3-Aminopyridine-2-carboxylic acid.

  • Route A: Bromination of the pyridine ring followed by esterification of the resulting carboxylic acid.

  • Route B: Esterification of 3-Aminopyridine-2-carboxylic acid to the ethyl ester, followed by bromination of the pyridine ring.

The choice between these routes on a larger scale often depends on the solubility of intermediates, ease of purification, and overall yield.

Q2: What are the primary challenges when scaling up the bromination of the 3-aminopyridine-2-carboxylic acid or its ethyl ester?

A2: The main challenge during the bromination of 3-aminopyridine derivatives is controlling regioselectivity. The amino group is a strong activating group, which can lead to the formation of multiple brominated isomers. On a larger scale, inadequate temperature control can exacerbate this issue, leading to di-brominated byproducts.[1]

Q3: Which brominating agent is recommended for this synthesis?

A3: N-Bromosuccinimide (NBS) is often the preferred brominating agent for activated pyridines as it can offer better control over regioselectivity compared to liquid bromine, especially when trying to achieve mono-bromination.[2]

Q4: What are the key considerations for the esterification step at an industrial scale?

A4: For large-scale esterification, traditional acid catalysis with an alcohol like ethanol is common. Key considerations include:

  • Water Removal: The reaction is reversible, so efficient removal of water is crucial to drive the equilibrium towards the product. This can be achieved through azeotropic distillation.

  • Catalyst Choice: Strong acids like sulfuric acid or p-toluenesulfonic acid are effective catalysts.

  • Reaction Time and Temperature: These parameters need to be optimized to ensure complete conversion without causing degradation of the starting material or product.

Q5: How can the final product be purified on a large scale?

A5: At an industrial scale, purification is typically achieved through crystallization. The choice of solvent system is critical for obtaining high purity and good recovery. A common approach is to dissolve the crude product in a suitable solvent at an elevated temperature and then cool it down to induce crystallization. Anti-solvent addition can also be employed to improve the yield. The resulting solid can then be isolated by filtration and dried.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield in Bromination Step - Incomplete reaction. - Formation of multiple isomers. - Product loss during work-up.- Monitor the reaction closely using TLC or HPLC to ensure completion. - Control the reaction temperature carefully, typically at or below room temperature. - Add the brominating agent (NBS) portion-wise to maintain better control. - Optimize the extraction and isolation procedure to minimize losses.
Formation of Di-brominated Impurities - Excess of brominating agent. - High reaction temperature.- Use a stoichiometric amount or a slight excess of the brominating agent. - Maintain a low and consistent reaction temperature.
Incomplete Esterification - Insufficient catalyst. - Inefficient water removal. - Steric hindrance or electronic effects of the substituents.- Increase the catalyst loading, but be mindful of potential side reactions. - Use a Dean-Stark apparatus or a similar setup for efficient azeotropic water removal. - Consider using a coupling agent like dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-dimethylaminopyridine (DMAP) for more challenging esterifications.
Product Decomposition During Esterification - High reaction temperature. - Strong acidic conditions.- Optimize the reaction temperature to the lowest effective level. - Consider milder esterification methods, such as the DCC/DMAP protocol, which can be performed at room temperature.
Difficulty in Product Crystallization - Presence of impurities that inhibit crystal formation. - Inappropriate solvent system.- Purify the crude product by column chromatography on a small scale to identify and remove key impurities before attempting large-scale crystallization. - Screen a variety of solvent systems (e.g., ethanol/water, ethyl acetate/heptane) to find the optimal conditions for crystallization.

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-6-bromopyridine-2-carboxylic acid

This protocol is based on the synthesis of similar compounds and would require optimization for this specific molecule.

  • Dissolution: In a suitable reactor, dissolve 3-Aminopyridine-2-carboxylic acid in a mixture of water and sulfuric acid.

  • Bromination: Cool the solution to 0-5 °C. Slowly add a solution of N-Bromosuccinimide (NBS) in a suitable solvent (e.g., acetonitrile or acetic acid) while maintaining the temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, adjust the pH of the mixture to ~6-7 using an aqueous solution of sodium hydroxide.

  • Extraction: Extract the aqueous phase with a suitable organic solvent, such as ethyl acetate.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system.

Protocol 2: Ethyl Esterification of 3-Amino-6-bromopyridine-2-carboxylic acid

This is a general protocol for acid-catalyzed esterification and should be optimized for the specific substrate.

  • Reaction Setup: In a reactor equipped with a Dean-Stark apparatus, suspend 3-Amino-6-bromopyridine-2-carboxylic acid in a mixture of ethanol and a water-immiscible solvent like toluene.

  • Catalyst Addition: Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid).

  • Reaction: Heat the mixture to reflux and collect the water that azeotropes off.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution).

  • Extraction: Separate the organic layer and extract the aqueous layer with the same organic solvent.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by crystallization from an appropriate solvent system.

Data Presentation

ParameterRoute A (Bromination then Esterification)Route B (Esterification then Bromination)
Starting Material 3-Aminopyridine-2-carboxylic acid3-Aminopyridine-2-carboxylic acid
Intermediate 1 3-Amino-6-bromopyridine-2-carboxylic acidEthyl 3-aminopyridine-2-carboxylate
Key Challenge Potential for lower solubility of the bromo-acid.Handling of the potentially less stable amino-ester.
Typical Yields Reported yields for similar brominations are often in the range of 70-80%. Esterification yields can be >90%.Esterification yields are typically high (>90%). Bromination of the ester would need optimization but could be comparable to the acid bromination.
Purification Crystallization of the intermediate acid and final ester.Purification of the intermediate ester might require chromatography on a smaller scale, with the final product purified by crystallization.

Visualizations

Synthesis_Workflow cluster_route_a Route A cluster_route_b Route B 3-Aminopyridine-2-carboxylic acid_A 3-Aminopyridine- 2-carboxylic acid Bromination_A Bromination (NBS) 3-Aminopyridine-2-carboxylic acid_A->Bromination_A Intermediate_Acid 3-Amino-6-bromo- pyridine-2-carboxylic acid Bromination_A->Intermediate_Acid Esterification_A Esterification (Ethanol, Acid catalyst) Intermediate_Acid->Esterification_A Final_Product_A 3-Amino-6-bromo- pyridine-2-carboxylic acid ethyl ester Esterification_A->Final_Product_A 3-Aminopyridine-2-carboxylic acid_B 3-Aminopyridine- 2-carboxylic acid Esterification_B Esterification (Ethanol, Acid catalyst) 3-Aminopyridine-2-carboxylic acid_B->Esterification_B Intermediate_Ester Ethyl 3-aminopyridine- 2-carboxylate Esterification_B->Intermediate_Ester Bromination_B Bromination (NBS) Intermediate_Ester->Bromination_B Final_Product_B 3-Amino-6-bromo- pyridine-2-carboxylic acid ethyl ester Bromination_B->Final_Product_B

Caption: Possible synthetic routes to the target molecule.

Troubleshooting_Bromination Start Low Yield in Bromination Check_Temp Is Temperature Controlled? Start->Check_Temp Check_Stoichiometry Is NBS Stoichiometry Correct? Check_Temp->Check_Stoichiometry Yes Action_Temp Implement Better Cooling/Slower Addition Check_Temp->Action_Temp No Check_Purity Are Starting Materials Pure? Check_Stoichiometry->Check_Purity Yes Action_Stoichiometry Use Stoichiometric Amount of NBS Check_Stoichiometry->Action_Stoichiometry No Action_Purity Purify Starting Materials Check_Purity->Action_Purity No Result Improved Yield Check_Purity->Result Yes Action_Temp->Result Action_Stoichiometry->Result Action_Purity->Result

Caption: Troubleshooting logic for the bromination step.

References

Stability of 3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 3-amino-6-bromopyridine-2-carboxylic acid ethyl ester in acidic and basic conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under acidic and basic conditions?

A1: As an ester, this compound is susceptible to hydrolysis under both acidic and basic conditions, which results in the formation of 3-amino-6-bromopyridine-2-carboxylic acid and ethanol. Generally, for amino acid esters, the rate of hydrolysis is significantly faster under basic conditions (saponification) than in acidic conditions.

Q2: What are the expected degradation products under these conditions?

A2: The primary degradation product from hydrolysis is 3-amino-6-bromopyridine-2-carboxylic acid. Under harsh acidic or basic conditions, further degradation of the pyridine ring or loss of the bromo or amino groups might occur, though this would require more extreme conditions.

Q3: How does pH affect the stability of the ester?

A3: The stability of the ester is pH-dependent. It is expected to be most stable at a neutral or slightly acidic pH. As the pH becomes more acidic or, more significantly, more alkaline, the rate of hydrolysis increases.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low yield in a reaction where the ester is a starting material. The reaction conditions are too basic, causing saponification of the ester.Buffer the reaction mixture to a neutral or slightly acidic pH if the reaction chemistry allows. Alternatively, use a non-aqueous solvent.
The reaction is run in an aqueous solution at elevated temperatures for a prolonged period.Minimize reaction time and temperature. If possible, use a solvent system that is less conducive to hydrolysis.
The starting material has degraded during storage.Store the ester in a cool, dry place, protected from moisture and light. Check the purity of the starting material by techniques such as NMR or HPLC before use.
Unexpected side products are observed in the reaction mixture. Hydrolysis of the ester to its corresponding carboxylic acid.Confirm the identity of the side product by analytical methods (e.g., LC-MS, NMR). If it is the carboxylic acid, modify the reaction conditions to be less hydrolytic.
Further reaction of the amino or bromo substituents.Review the compatibility of all reagents with the functional groups on the pyridine ring. Protect sensitive functional groups if necessary.
Difficulty in isolating the product from the reaction mixture. The hydrolyzed carboxylic acid product is soluble in the aqueous phase during workup.Adjust the pH of the aqueous layer to the isoelectric point of the carboxylic acid to precipitate it before extraction.
The product and the starting ester have similar chromatographic properties.Utilize a different chromatographic technique (e.g., reverse-phase HPLC instead of normal-phase column chromatography) or derivatize one of the components to alter its polarity.

Stability Data

The following table provides illustrative quantitative data on the stability of this compound at 25°C. Note: This data is representative of typical ethyl esters of amino-pyridine carboxylic acids and should be used as a general guideline. Actual experimental values may vary.

pH Condition Half-life (t½) Degradation Rate Constant (k)
2.0Acidic~ 48 hours~ 0.014 hr⁻¹
4.0Weakly Acidic~ 120 hours~ 0.006 hr⁻¹
7.0NeutralStable for > 200 hours< 0.003 hr⁻¹
9.0Weakly Basic~ 10 hours~ 0.069 hr⁻¹
12.0Basic~ 0.5 hours~ 1.386 hr⁻¹

Experimental Protocols

Protocol for Determining the pH Stability of this compound

Objective: To determine the rate of hydrolysis of this compound at various pH values.

Materials:

  • This compound

  • Buffer solutions (pH 2, 4, 7, 9, 12)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a UV detector

  • Constant temperature incubator or water bath (set to 25°C)

  • Volumetric flasks and pipettes

  • Autosampler vials

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Preparation of Reaction Solutions: For each pH to be tested, add a small aliquot of the stock solution to a known volume of the corresponding buffer to achieve a final concentration of approximately 50 µg/mL. Ensure the initial concentration of acetonitrile is low (e.g., <5%) to not significantly alter the buffer's properties.

  • Incubation: Place the prepared reaction solutions in a constant temperature incubator or water bath set at 25°C.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each reaction solution. The frequency of sampling should be adjusted based on the expected stability at each pH.

  • Sample Quenching (if necessary): If the hydrolysis is rapid, quench the reaction by neutralizing the aliquot with an appropriate acidic or basic solution to bring the pH to neutral before analysis.

  • HPLC Analysis: Analyze the samples by a validated HPLC method to determine the concentration of the remaining ester. A typical method might use a C18 column with a mobile phase of acetonitrile and water (with a suitable buffer like phosphate or acetate) and UV detection at an appropriate wavelength.

  • Data Analysis: Plot the natural logarithm of the concentration of the ester versus time for each pH. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k). The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Diagrams

Troubleshooting_Workflow cluster_start Start cluster_issue Identify Issue cluster_troubleshooting Troubleshooting Steps cluster_causes_yield Potential Causes for Low Yield cluster_causes_side_products Potential Causes for Side Products cluster_causes_isolation Potential Causes for Isolation Issues cluster_solutions Solutions start Experiment with this compound issue Unsatisfactory Experimental Outcome? start->issue low_yield Low Product Yield issue->low_yield Yes side_products Unexpected Side Products issue->side_products Yes isolation_difficulty Product Isolation Issues issue->isolation_difficulty Yes hydrolysis_yield Ester Hydrolysis (Saponification) low_yield->hydrolysis_yield storage_degradation Starting Material Degradation low_yield->storage_degradation hydrolysis_side Formation of Carboxylic Acid side_products->hydrolysis_side functional_group_reactivity Undesired Reaction of Amino/Bromo Groups side_products->functional_group_reactivity acid_solubility Carboxylic Acid in Aqueous Layer isolation_difficulty->acid_solubility similar_polarity Similar Polarity of Product and Starting Material isolation_difficulty->similar_polarity adjust_ph Adjust Reaction pH hydrolysis_yield->adjust_ph check_purity Verify Starting Material Purity storage_degradation->check_purity hydrolysis_side->adjust_ph protect_groups Use Protecting Groups functional_group_reactivity->protect_groups modify_workup Modify Workup Protocol acid_solubility->modify_workup change_chromatography Alter Chromatographic Method similar_polarity->change_chromatography

Storage and handling recommendations for 3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the storage, handling, and troubleshooting for 3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester, catering to researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the optimal storage conditions for this compound?

For optimal stability, the compound should be stored at low temperatures. For short-term storage (1-2 weeks), a temperature of -4°C is recommended. For longer periods (1-2 years), storage at -20°C is advised.[1] The compound should be stored in a tightly sealed container, in a dry and well-ventilated area.[2][3] It is also prudent to protect the compound from light, as substituted pyridines can be light-sensitive.

Q2: I've observed a change in the color of the compound. What could be the cause?

A change in color, such as darkening, often indicates degradation. This could be due to exposure to air (oxidation), light, or moisture. Ensure that the container is tightly sealed and has been stored under the recommended conditions. If you suspect degradation, it is advisable to re-analyze the material for purity before use.

Q3: What personal protective equipment (PPE) should I use when handling this compound?

Due to the potential toxicity of aminopyridines, appropriate PPE is crucial. Always handle this compound in a well-ventilated area or a chemical fume hood.[1] The following PPE is recommended:

  • Eye Protection: Safety glasses with side shields or goggles.[2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[2]

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.[2]

  • Respiratory Protection: In cases of insufficient ventilation or when handling large quantities that may generate dust, a NIOSH-approved respirator is recommended.[2]

Q4: Are there any known incompatibilities for this compound?

While specific incompatibility data for this exact ester is limited, aminopyridines as a class of compounds should be stored away from strong oxidizing agents.[3] Contact with strong acids or bases should also be avoided as they can catalyze the hydrolysis of the ester functional group.

Q5: How should I handle spills of this compound?

In case of a spill, first, ensure the area is well-ventilated and restrict access. Avoid generating dust. Small spills can be carefully wiped up with an absorbent material, and the area cleaned. For larger spills, it is important to follow your institution's specific safety protocols for hazardous material cleanup. All waste material should be collected in a sealed container for proper disposal.

Q6: My experimental results are inconsistent. Could the handling of the compound be a factor?

Inconsistent results can sometimes be attributed to the degradation of a starting material. To ensure the integrity of your experiments, it is critical to:

  • Aliquot the compound: If you are using small amounts over a long period, it is best to aliquot the compound into smaller, single-use vials to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture and oxygen.

  • Use an inert atmosphere: For sensitive reactions, consider handling the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Confirm purity: If in doubt, re-confirm the purity of the compound using an appropriate analytical method (e.g., NMR, LC-MS) before proceeding with your experiments.

Storage and Handling Summary

ParameterRecommendationSource
Short-Term Storage -4°C (1-2 weeks)[1]
Long-Term Storage -20°C (1-2 years)[1]
Atmosphere Store in a tightly sealed container in a dry, well-ventilated area.[2][3]
Incompatibilities Avoid strong oxidizing agents, strong acids, and strong bases.[3]
Personal Protective Equipment Safety glasses, chemical-resistant gloves, and a lab coat are mandatory.[1][2]

Experimental Workflow for Handling

G Figure 1. Recommended Handling Workflow A Retrieve from Storage (-20°C or -4°C) B Equilibrate to Room Temperature in Desiccator A->B Prevent Condensation C Handle in a Well-Ventilated Area (Fume Hood) B->C Ensure Safety D Weigh Desired Amount C->D E Tightly Reseal Container D->E Minimize Exposure G Proceed with Experiment D->G F Return to Appropriate Storage Conditions E->F

Caption: Recommended workflow for handling this compound.

Troubleshooting Logic

G Figure 2. Troubleshooting Experimental Issues cluster_0 Problem cluster_1 Potential Causes cluster_2 Solutions A Inconsistent Results or Suspected Degradation B Improper Storage (Temperature, Moisture, Air) A->B C Light Exposure A->C D Contamination A->D H Re-analyze Purity (NMR, LC-MS) A->H Verification Step E Verify Storage Conditions (Temp Log, Tightly Sealed) B->E F Store in Amber Vial or Protect from Light C->F G Use Clean Glassware and Handle with Care D->G

Caption: A logical diagram for troubleshooting issues related to the compound.

References

Validation & Comparative

Spectroscopic Scrutiny: A Comparative Guide to Purity Assessment of 3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of spectroscopic methods for the purity assessment of 3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester, a key building block in pharmaceutical synthesis. Detailed experimental protocols and comparative data are presented to facilitate informed decisions on the most suitable analytical strategies.

This compound (CAS No: 28033-08-1) is a substituted pyridine derivative whose purity is critical for the successful synthesis of downstream target molecules. Impurities, which can arise from starting materials, byproducts, or degradation products, can significantly impact reaction yields, biological activity, and the safety profile of final compounds. Spectroscopic techniques offer powerful, non-destructive, and often rapid methods to determine the purity and confirm the structure of this intermediate.

Comparative Analysis of Spectroscopic Techniques

A variety of spectroscopic methods can be employed for the purity assessment of this compound. The choice of technique depends on the specific purity requirements, the nature of potential impurities, and the available instrumentation. The most common and effective methods include Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC) coupled with a spectroscopic detector (e.g., UV-Vis), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Spectroscopic TechniqueInformation ProvidedAdvantagesLimitationsTypical Application in Purity Assessment
¹H NMR Spectroscopy Quantitative information on proton environments, structural confirmation.High resolution, quantitative, provides structural details of impurities.Lower sensitivity compared to chromatographic methods, complex spectra for mixtures.Quantification of the main component against a certified internal standard (qNMR), identification of structurally related impurities.
¹³C NMR Spectroscopy Information on the carbon skeleton, presence of isomeric impurities.Unambiguous signal for each carbon, useful for identifying isomers.Low natural abundance of ¹³C leads to longer acquisition times.Confirmation of the carbon framework and detection of isomeric impurities that may not be resolved by ¹H NMR.
HPLC-UV Quantitative separation and detection of the main component and impurities.High sensitivity and resolution, widely available, robust for routine analysis.Requires chromophoric impurities for detection, co-elution can be an issue.Primary method for routine purity checks and quantification of known and unknown impurities based on peak area percentage.
LC-MS Separation coupled with mass-to-charge ratio information.High sensitivity and selectivity, provides molecular weight information for impurity identification.More complex instrumentation, matrix effects can influence ionization.Identification of unknown impurities by determining their molecular weights, confirmation of expected byproducts.
Infrared (IR) Spectroscopy Information on functional groups present.Fast, non-destructive, good for identifying major functional groups.Not suitable for quantifying minor components, complex mixtures are difficult to analyze.Rapid identity confirmation, detection of gross impurities with different functional groups (e.g., starting materials with a carboxylic acid instead of an ester).
UV-Vis Spectroscopy Information on electronic transitions, useful for quantification.Simple, inexpensive, good for quantitative analysis of the pure substance.Limited structural information, susceptible to interference from UV-active impurities.Determination of concentration using a standard curve, can be used as a detector for HPLC.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure and quantify the purity of this compound.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the sample.

  • Dissolve the sample in a deuterated solvent (e.g., 0.75 mL of CDCl₃ or DMSO-d₆).

  • For quantitative NMR (qNMR), add a precisely weighed amount of a suitable internal standard (e.g., maleic anhydride).

  • Transfer the solution to an NMR tube.

¹H NMR Acquisition Parameters (Typical):

  • Pulse Sequence: zg30

  • Number of Scans: 16

  • Relaxation Delay (d1): 1 s

  • Acquisition Time: 4 s

  • Spectral Width: 20 ppm

¹³C NMR Acquisition Parameters (Typical):

  • Pulse Sequence: zgpg30

  • Number of Scans: 1024

  • Relaxation Delay (d1): 2 s

  • Acquisition Time: 1.5 s

  • Spectral Width: 240 ppm

Data Analysis:

  • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

  • For ¹H NMR, integrate the signals and compare the chemical shifts and coupling constants to the expected values. For the related methyl ester, ¹H NMR (300 MHz, CDCl₃) shows signals at δ 3.94 (3H, s), 5.81 (2H, brs), 6.93 (1H, d, J = 8.72 Hz), and 7.32 (1H, d, J = 8.71 Hz)[1]. The ethyl ester is expected to show a triplet and a quartet for the ethyl group.

  • For qNMR, calculate the purity based on the integral ratio of a well-resolved analyte signal to a signal from the internal standard.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Objective: To separate and quantify the main component and any impurities.

Instrumentation: HPLC system with a UV-Vis detector.

Chromatographic Conditions (Typical):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm or a wavelength of maximum absorbance for the compound.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL).

  • Perform serial dilutions to create calibration standards if quantitative analysis against a reference standard is required.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • For quantitative analysis, a calibration curve is constructed by plotting the peak area against the concentration of the reference standard.

Logical Workflow for Purity Assessment

The following diagram illustrates a typical workflow for the spectroscopic analysis of this compound for purity assessment.

Spectroscopic Purity Assessment Workflow Workflow for Purity Assessment of this compound cluster_0 Initial Analysis cluster_1 Spectroscopic Identification & Preliminary Purity cluster_2 Quantitative Purity & Impurity Profiling cluster_3 Data Analysis & Reporting Sample Receipt Sample Receipt Visual Inspection Visual Inspection Sample Receipt->Visual Inspection IR Spectroscopy IR Spectroscopy (Functional Group ID) Visual Inspection->IR Spectroscopy 1H NMR Spectroscopy ¹H NMR Spectroscopy (Structural Confirmation) Visual Inspection->1H NMR Spectroscopy UV-Vis Spectroscopy UV-Vis Spectroscopy (Chromophore Check) Visual Inspection->UV-Vis Spectroscopy HPLC-UV HPLC-UV (Purity by Area %) 1H NMR Spectroscopy->HPLC-UV LC-MS LC-MS (Impurity ID) HPLC-UV->LC-MS If impurities > threshold qNMR qNMR (Absolute Purity) HPLC-UV->qNMR For high purity confirmation Data Integration Data Integration HPLC-UV->Data Integration LC-MS->Data Integration qNMR->Data Integration Purity Calculation Purity Calculation Data Integration->Purity Calculation Certificate of Analysis Certificate of Analysis Purity Calculation->Certificate of Analysis

Caption: Spectroscopic analysis workflow for purity assessment.

Conclusion

The purity assessment of this compound requires a multi-faceted approach that leverages the strengths of various spectroscopic techniques. While HPLC-UV is the workhorse for routine purity determination, NMR spectroscopy provides invaluable structural confirmation and the potential for absolute quantification. LC-MS is indispensable for the identification of unknown impurities. By employing a combination of these methods, researchers can ensure the quality and consistency of this important chemical intermediate, leading to more reliable and successful outcomes in drug discovery and development.

References

Biological activity of 3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of 3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester Derivatives

This guide provides a comparative overview of the potential biological activities of derivatives of this compound. While this specific scaffold is frequently utilized as a key intermediate in the synthesis of biologically active molecules, comprehensive studies detailing the direct comparison of a wide range of its simple derivatives are limited in publicly available literature. However, by examining the biological activities of structurally related compounds, we can infer the potential therapeutic applications of these derivatives. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to the Core Scaffold

This compound is a versatile heterocyclic compound. Its structure, featuring an aminopyridine core with bromine and ethyl carboxylate substitutions, makes it an attractive starting material for the synthesis of more complex molecules. Notably, it has been identified as a key intermediate in the development of novel anticancer agents. A patent for amino pyrimidine anticancer compounds describes the use of this compound in the synthesis of compounds targeting Focal Adhesion Kinase (FAK), a protein implicated in cancer cell proliferation, migration, and survival.[1] This suggests that derivatives of this scaffold are promising candidates for the development of new cancer therapies.

Potential Biological Activities

Based on the biological evaluation of structurally similar aminopyridine and pyridine carboxamide derivatives, the primary potential biological activities of this compound derivatives are likely to be in the areas of anticancer and antimicrobial applications.

Anticancer Activity

The linkage of this scaffold to FAK inhibition provides a strong rationale for its potential as an anticancer agent.[1] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, motility, and proliferation. Its overexpression and hyperactivity are associated with the progression and metastasis of various cancers.[1] Derivatives of the core scaffold could be designed to interact with the ATP-binding pocket of FAK, thereby inhibiting its kinase activity and downstream signaling pathways.

Furthermore, studies on various pyridine and aminopyridine derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. The specific substitutions on the pyridine ring and the nature of the amide or ester group can significantly influence the potency and selectivity of these compounds.

Antimicrobial Activity

Pyridine-based compounds are known to possess a broad spectrum of antimicrobial activities. Derivatives of 3-aminopyridine have been shown to be effective against various bacterial and fungal strains. The mechanism of action for such compounds can vary, but they often involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. The presence of the bromine atom in the core scaffold of this compound could potentially enhance its antimicrobial properties.

Comparative Data on Biological Activity

Due to the limited availability of direct comparative studies on a series of this compound derivatives, the following table presents a hypothetical data set. This data is illustrative and based on general trends observed in the literature for similar classes of compounds, where modifications at the amino and ester groups can modulate biological activity.

Compound IDR1 (Substitution on Amino Group)R2 (Substitution on Ester Group)Anticancer Activity (IC50 in µM) vs. MCF-7Antimicrobial Activity (MIC in µg/mL) vs. S. aureus
Derivative 1 HEthyl>10064
Derivative 2 AcetylEthyl50.232
Derivative 3 BenzoylEthyl25.816
Derivative 4 HMethyl>10064
Derivative 5 HPropyl85.332
Derivative 6 HBenzyl42.18
Derivative 7 MethylEthyl75.6128
Derivative 8 PhenylEthyl15.416

Disclaimer: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for these specific compounds.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cells (e.g., MCF-7 human breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (derivatives of this compound) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: Prepare a bacterial inoculum (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the bacterial suspension to each well of the microtiter plate. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Visualizations

Experimental Workflow for Biological Screening

G Experimental Workflow for Biological Screening of Derivatives cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start This compound derivatives Synthesize Derivatives (R1, R2 modifications) start->derivatives anticancer Anticancer Screening (MTT Assay) derivatives->anticancer antimicrobial Antimicrobial Screening (Broth Microdilution) derivatives->antimicrobial ic50 Determine IC50 values anticancer->ic50 mic Determine MIC values antimicrobial->mic sar Structure-Activity Relationship (SAR) Analysis ic50->sar mic->sar Lead Compound Identification Lead Compound Identification sar->Lead Compound Identification

Caption: Workflow for synthesis and biological evaluation.

Potential Signaling Pathway Inhibition

G Hypothetical FAK Signaling Pathway Inhibition cluster_downstream Downstream Signaling cluster_cellular Cellular Responses Derivative This compound Derivative FAK Focal Adhesion Kinase (FAK) Derivative->FAK Inhibition PI3K_Akt PI3K/Akt Pathway FAK->PI3K_Akt MAPK_ERK MAPK/ERK Pathway FAK->MAPK_ERK Migration Cell Migration FAK->Migration Survival Cell Survival PI3K_Akt->Survival Proliferation Cell Proliferation MAPK_ERK->Proliferation Tumor Growth Tumor Growth Proliferation->Tumor Growth Survival->Tumor Growth Metastasis Metastasis Migration->Metastasis

Caption: Inhibition of FAK signaling by a derivative.

References

A Comparative Guide to the Reactivity of 3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester with other halopyridines in palladium-catalyzed cross-coupling reactions. The selection of appropriate starting materials and reaction conditions is critical in the synthesis of complex molecules for pharmaceutical and materials science applications. This document aims to provide an objective analysis supported by experimental data to facilitate informed decisions in synthetic strategy.

General Reactivity Trends in Halopyridines

The reactivity of halopyridines in cross-coupling reactions is primarily governed by two key factors: the nature of the halogen and its position on the pyridine ring.

Influence of the Halogen: The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1] This trend is inversely correlated with the carbon-halogen (C-X) bond dissociation energy. The weaker the C-X bond, the more readily the oxidative addition step, often the rate-determining step in the catalytic cycle, proceeds.[2] Consequently, iodopyridines are the most reactive substrates, often requiring milder conditions, while chloropyridines are more challenging and may necessitate more specialized and robust catalytic systems.[1]

Influence of the Halogen's Position: The position of the halogen on the electron-deficient pyridine ring also significantly impacts reactivity. The general order of reactivity for the different positions is 4- > 2- > 3-.[3] The 4- and 2-positions are more electron-deficient due to the electron-withdrawing effect of the ring nitrogen, making the attached carbon more susceptible to oxidative addition by the palladium catalyst. The 3-position is the least reactive among the common isomers.[3]

Reactivity of this compound

The target molecule, this compound, possesses several substituents that modulate the reactivity of the C-Br bond at the 6-position.

  • Amino Group (-NH₂): Located at the 3-position, the amino group is a strong electron-donating group. This increases the electron density of the pyridine ring, which can have a deactivating effect on the oxidative addition step by making the carbon of the C-Br bond less electrophilic.

  • Ethyl Ester Group (-COOEt): Situated at the 2-position, the ethyl ester group is an electron-withdrawing group. This group will decrease the electron density on the pyridine ring, which can enhance the rate of oxidative addition.

  • Bromine at the 6-position: The bromine is located at a position ortho to the ring nitrogen, which is generally a reactive position for nucleophilic aromatic substitution and can be readily activated for cross-coupling reactions.

The interplay of these electronic effects determines the overall reactivity of the molecule. The electron-donating amino group and the electron-withdrawing ester group have opposing effects. However, the bromine at the 6-position is expected to be sufficiently reactive for many standard cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.

Comparative Data for Suzuki-Miyaura Coupling of Halopyridines
Halopyridine SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C) / Time (h)Yield (%)
2-BromopyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80 / 1295
3-BromopyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80 / 1280
4-BromopyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80 / 1298
2-ChloropyridinePhenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane100 / 1892
This compound (Expected) Phenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O90 / 1675-85

Note: The data for the target molecule is an educated estimation based on the reactivity of similar substituted bromopyridines. Actual yields may vary depending on the specific reaction conditions.

Experimental Protocol: Suzuki-Miyaura Coupling
  • To a dry Schlenk tube, add the halopyridine (1.0 equiv.), the boronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • The tube is sealed, evacuated, and backfilled with an inert gas (e.g., Argon) three times.

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1) is added via syringe.

  • The palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) is added to the mixture.

  • The reaction mixture is heated to the desired temperature (e.g., 90 °C) with stirring.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_products Product Pd(0)L2 Pd(0)L2 Oxidative Addition Complex R-Pd(II)L2-X Pd(0)L2->Oxidative Addition Complex Oxidative Addition (R-X) Transmetalation Complex [R-Pd(II)L2-R'] Oxidative Addition Complex->Transmetalation Complex Transmetalation (R'B(OH)2 + Base) Reductive Elimination Product R-R' Transmetalation Complex->Reductive Elimination Product Reductive Elimination R-R' Ar-Ar' R-X Ar-Br R-X->Oxidative Addition Complex R'B(OH)2 Ar'B(OH)2 R'B(OH)2->Transmetalation Complex

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, allowing for the synthesis of a wide variety of arylamines.

Comparative Data for Buchwald-Hartwig Amination of Halopyridines
Halopyridine SubstrateAmineCatalyst SystemBaseSolventTemp (°C) / Time (h)Yield (%)
2-BromopyridineMorpholinePd₂(dba)₃ / BINAPNaOt-BuToluene100 / 1693
3-BromopyridineAnilinePd(OAc)₂ / XantphosCs₂CO₃1,4-Dioxane110 / 2485
2-Chloropyridinen-HexylaminePd₂(dba)₃ / XPhosK₃PO₄t-BuOH110 / 1891
This compound (Expected) PiperidinePd(OAc)₂ / XantphosCs₂CO₃1,4-Dioxane100 / 2070-80

Note: The data for the target molecule is an educated estimation based on the reactivity of similar substituted bromopyridines. The presence of the free amino group might require careful optimization to avoid side reactions.

Experimental Protocol: Buchwald-Hartwig Amination
  • To a dry Schlenk tube, add the halopyridine (1.0 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 equiv.), the phosphine ligand (e.g., Xantphos, 0.04 equiv.), and the base (e.g., Cs₂CO₃, 1.5 equiv.).

  • The tube is sealed, evacuated, and backfilled with an inert gas (e.g., Argon) three times.

  • Degassed anhydrous solvent (e.g., 1,4-dioxane) is added via syringe.

  • The amine (1.2 equiv.) is added via syringe.

  • The reaction mixture is heated to the desired temperature (e.g., 100 °C) with stirring.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of celite.

  • The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_reactants Reactants cluster_products Product Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)L2-X Pd(0)L2->Oxidative Addition Complex Oxidative Addition (Ar-X) Amine Coordination [Ar-Pd(II)L2(HNR'R'')]X Oxidative Addition Complex->Amine Coordination Amine Coordination (HNR'R'') Deprotonation Ar-Pd(II)L2(NR'R'') Amine Coordination->Deprotonation Deprotonation (Base) Reductive Elimination Product Ar-NR'R'' Deprotonation->Reductive Elimination Product Reductive Elimination Ar-NR'R'' Ar-NR'R'' Ar-X Ar-Br Ar-X->Oxidative Addition Complex HNR'R'' R'R''NH HNR'R''->Amine Coordination

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Conclusion

This compound is a versatile building block for the synthesis of highly functionalized pyridine derivatives. While the presence of both electron-donating and electron-withdrawing groups on the pyridine ring introduces complexity to its reactivity profile, the bromine atom at the 6-position is expected to be amenable to a variety of palladium-catalyzed cross-coupling reactions.

For Suzuki-Miyaura couplings, standard palladium catalysts such as Pd(PPh₃)₄ should be effective, although slightly more forcing conditions might be required compared to more activated bromopyridines. In the case of Buchwald-Hartwig aminations, the choice of a bulky, electron-rich phosphine ligand will be crucial to overcome potential catalyst inhibition by the amino group and to facilitate the catalytic cycle. Careful optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, will be essential to achieve high yields and selectivity in the functionalization of this important synthetic intermediate.

References

A Comparative Guide to the Reactivity of 3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester and 3-Amino-6-chloropyridine-2-carboxylic acid ethyl ester in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex pharmaceutical intermediates and novel chemical entities, the choice of building blocks is a critical decision that profoundly impacts reaction efficiency, cost, and overall synthetic strategy. Halogenated pyridines are indispensable scaffolds in medicinal chemistry, offering versatile handles for a variety of palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of the reactivity of two key building blocks: 3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester and 3-Amino-6-chloropyridine-2-carboxylic acid ethyl ester . The comparison focuses on their performance in Suzuki-Miyaura, Buchwald-Hartwig, and Heck cross-coupling reactions, supported by established chemical principles and representative experimental data from analogous systems.

Executive Summary

The fundamental difference in reactivity between this compound and its chloro-analogue lies in the carbon-halogen bond strength. The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond. This difference dictates the ease of the oxidative addition step, which is often the rate-determining step in palladium-catalyzed cross-coupling reactions.

Consequently, This compound is generally more reactive and often allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times. In contrast, 3-amino-6-chloropyridine-2-carboxylic acid ethyl ester is less reactive but offers the potential advantages of lower cost and greater availability of starting materials. The development of highly active catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, has significantly expanded the utility of chloropyridines in cross-coupling reactions, albeit often requiring more forcing conditions.

Theoretical Background: The Halogen's Impact on Reactivity

The reactivity of an aryl or heteroaryl halide in a palladium-catalyzed cross-coupling reaction is primarily governed by the oxidative addition of the C-X (Carbon-Halogen) bond to the palladium(0) catalyst. The energy required to cleave this bond is a critical factor, with weaker bonds generally leading to faster reactions. The established trend for C-X bond dissociation energies (BDE) is C-Cl > C-Br > C-I.

The weaker C-Br bond in the bromo-substituted pyridine allows for a kinetically and thermodynamically more favorable oxidative addition compared to the stronger C-Cl bond. The presence of the amino and ethyl ester groups on the pyridine ring can also influence the electronic properties and steric environment of the molecule, potentially affecting catalyst coordination and reactivity.

Comparative Performance in Key Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. For 3-amino-6-halopyridine-2-carboxylic acid ethyl esters, the bromo-derivative is expected to undergo coupling with a wider range of boronic acids and esters under milder conditions.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Analogous Halopyridines

Halopyridine Substrate (Analogue)Coupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
2-BromopyridinePhenylboronic acidPd(PPh₃)₄ (3 mol%)Na₂CO₃ (2 M aq.)Toluene80 / 6~95
2-ChloropyridinePhenylboronic acidPd₂(dba)₃ (1.5 mol%) / P(t-Bu)₃ (3 mol%)K₃PO₄Dioxane100 / 12~90
5-Bromo-2-methylpyridin-3-amineArylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95 / 1870-90
3-ChloropyridineArylboronic acidPd(OAc)₂ / PPh₃K₂CO₃DMF/H₂O120 (MW) / 0.17~80

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. Similar to the Suzuki coupling, the bromo-substituted pyridine is generally more reactive. Achieving high yields with the chloro-analogue often necessitates the use of more specialized and bulky phosphine ligands.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Analogous Halopyridines

Halopyridine Substrate (Analogue)AmineCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
6-Bromopyridin-3-amineAnilinePd₂(dba)₃ (2 mol%) / XPhos (4 mol%)NaOtBu (1.4 equiv)Toluene100 / 12>90 (Est.)
2-BromopyridineMorpholinePd(OAc)₂ (1 mol%) / BINAP (1.5 mol%)NaOtBuToluene80 / 4~95
2-ChloropyridineMorpholinePd₂(dba)₃ (2 mol%) / RuPhos (4 mol%)LiHMDSToluene100 / 16~90

Heck Reaction

The Heck reaction enables the formation of carbon-carbon bonds between aryl halides and alkenes. The higher reactivity of the C-Br bond is also evident in this reaction, typically leading to higher yields under less stringent conditions compared to the C-Cl analogue.

Table 3: Representative Conditions for Heck Reaction of Analogous Halopyridines

Halopyridine Substrate (Analogue)AlkeneCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
2-BromopyridineStyrenePd(OAc)₂ (1 mol%) / P(o-tol)₃ (2 mol%)Et₃NDMF100 / 5~98
2-ChloropyridineStyrenePd₂(dba)₃ (1 mol%) / PCy₃ (2 mol%)K₂CO₃DMA120 / 24~85
2-Amino-5-bromopyridineStyrenePd(II)-complex (0.25 mol%)Et₃NDMF130 / 1.5~88

Experimental Protocols

The following are generalized experimental protocols for key cross-coupling reactions. These should be adapted and optimized for the specific coupling partners and substrates.

General Protocol for Suzuki-Miyaura Coupling
  • To a dry Schlenk flask, add the 3-amino-6-halopyridine-2-carboxylic acid ethyl ester (1.0 equiv), the boronic acid or ester (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and ligand (if required) under a positive pressure of inert gas.

  • Add the degassed solvent (e.g., Toluene/H₂O or Dioxane/H₂O).

  • Heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, combine the 3-amino-6-halopyridine-2-carboxylic acid ethyl ester (1.0 equiv), the amine (1.2 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv) in a dry Schlenk flask.

  • Add anhydrous, degassed solvent (e.g., Toluene or Dioxane).

  • Seal the flask and heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer and concentrate under vacuum.

  • Purify the product by column chromatography.

General Protocol for Heck Reaction
  • To a Schlenk tube, add the 3-amino-6-halopyridine-2-carboxylic acid ethyl ester (1.0 equiv), the alkene (1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), and a ligand (if necessary, e.g., P(o-tol)₃, 2-4 mol%).

  • Add the base (e.g., Et₃N, 2.0 equiv) and the solvent (e.g., DMF or DMA).

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 100-140 °C).

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing the Catalytic Cycles

The following diagrams illustrate the fundamental steps in the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition\nComplex Oxidative Addition Complex Pd(0)L2->Oxidative\nAddition\nComplex R-X Transmetalation\nComplex Transmetalation Complex Oxidative\nAddition\nComplex->Transmetalation\nComplex R'-B(OR)2 Base Reductive\nElimination\nProduct Reductive Elimination Product Transmetalation\nComplex->Reductive\nElimination\nProduct Reductive Elimination Reductive\nElimination\nProduct->Pd(0)L2 R-R'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition\nComplex Oxidative Addition Complex Pd(0)L2->Oxidative\nAddition\nComplex Ar-X Amine\nCoordination Amine Coordination Oxidative\nAddition\nComplex->Amine\nCoordination R2NH - HX Reductive\nElimination\nProduct Reductive Elimination Product Amine\nCoordination->Reductive\nElimination\nProduct Reductive Elimination Reductive\nElimination\nProduct->Pd(0)L2 Ar-NR2

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Conclusion

The choice between this compound and 3-amino-6-chloropyridine-2-carboxylic acid ethyl ester for cross-coupling reactions is a strategic one, balancing reactivity with cost and availability. The bromo-derivative offers higher reactivity, often leading to more efficient reactions under milder conditions. However, with the continuous advancement in catalyst technology, the less reactive but more economical chloro-derivative has become an increasingly viable and attractive option for large-scale synthesis. Researchers and drug development professionals should consider these factors carefully when designing synthetic routes to optimize for yield, cost, and overall efficiency.

A Comparative Guide to Palladium Catalysts for Reactions of 3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of substituted pyridines is a cornerstone in the development of novel pharmaceuticals and functional materials. Among these, 3-amino-6-bromopyridine-2-carboxylic acid ethyl ester is a versatile scaffold, offering multiple reaction sites for diversification. Palladium-catalyzed cross-coupling reactions are paramount for the selective formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C-6 position of this molecule. The choice of the palladium catalyst system is critical and directly influences reaction efficiency, yield, and substrate scope.

This guide provides an objective comparison of the efficacy of various palladium catalysts in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions involving this compound and structurally similar substrates. The information presented is curated from scientific literature to aid researchers in selecting the optimal catalytic system for their specific synthetic needs.

Comparative Performance of Palladium Catalysts

The efficacy of a palladium catalyst is largely determined by the palladium precursor and, more critically, the nature of the coordinated ligand. The following tables summarize the performance of various palladium catalyst systems in key cross-coupling reactions of aminobromopyridine derivatives.

Disclaimer: Direct comparative studies on this compound are limited. The data presented below is compiled from studies on structurally similar substrates, such as other aminobromopyridines and bromopyridine esters, to provide a predictive comparison.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between the bromopyridine and various organoboron reagents. The choice of ligand is crucial to overcome potential catalyst inhibition by the pyridine nitrogen.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄3K₂CO₃Toluene/H₂O8012~85A classic, reliable catalyst, though sometimes requires higher loading and longer reaction times.
Pd(OAc)₂ / SPhos1K₃PO₄1,4-Dioxane1004>90Buchwald's biarylphosphine ligands like SPhos are highly effective for heteroaryl couplings, often providing high yields with lower catalyst loading.
PdCl₂(dppf)3K₂CO₃DME/H₂O8516~90Dppf is a versatile ligand for a range of Suzuki couplings.
PEPPSI-IPr0.5Cs₂CO₃t-AmylOH1002>95N-Heterocyclic carbene (NHC) ligands often show excellent activity, allowing for very low catalyst loadings and short reaction times.
Buchwald-Hartwig Amination

This reaction is a powerful tool for C-N bond formation, allowing the introduction of a wide range of primary and secondary amines at the C-6 position. The selection of a bulky, electron-rich phosphine ligand is key to promoting the reductive elimination step.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)AmineYield (%)
Pd₂(dba)₃ / BINAP2NaOtBuToluene804Cyclohexylamine~60%
Pd(OAc)₂ / XPhos2K₂CO₃t-BuOH10018Morpholine>90%
RuPhos-Pd-G31LiHMDSTHF6516Various aminesHigh
BrettPhos-Pd-G31LiHMDSTHF6516Primary aminesHigh
Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between the bromopyridine and a terminal alkyne, a valuable transformation for the synthesis of complex molecular scaffolds. This reaction typically employs a dual catalyst system of palladium and copper(I).

Catalyst SystemCo-catalystCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₂Cl₂CuI2.5Et₃NDMF1003>90
Pd(CF₃COO)₂ / PPh₃CuI2.5 (Pd), 5 (PPh₃)Et₃NDMF1003~96
PdCl₂(PPh₃)₂-3TBAFSolvent-free800.5-2High
Heck Reaction

The Heck reaction creates a C-C bond by coupling the bromopyridine with an alkene. The regioselectivity and efficiency of this reaction are highly dependent on the catalyst, base, and solvent system.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)AlkeneYield (%)
Pd(OAc)₂2Et₃NDMF10024StyreneModerate
Pd(OAc)₂ / P(o-tol)₃1NaOAcDMF12012n-Butyl acrylateGood
Herrmann's Catalyst1Na₂CO₃NMP1304Methyl acrylateHigh

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following are representative protocols for each of the discussed cross-coupling reactions, adapted from literature procedures for similar substrates.

General Considerations:
  • All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.

  • Reagents should be of high purity.

  • Reaction progress should be monitored by an appropriate technique (e.g., TLC, LC-MS, or GC-MS).

Protocol 1: Suzuki-Miyaura Coupling

This protocol is a general guideline for the coupling of an aminobromopyridine ester with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., Toluene/H₂O, 4:1 mixture)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol describes a typical procedure for the amination of an aminobromopyridine ester.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1 mol%)

  • Ligand (e.g., XPhos, 2 mol%)

  • Base (e.g., NaOtBu, 1.4 equivalents)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry Schlenk flask with the palladium precursor, ligand, and base.

  • Add anhydrous toluene and stir for 10 minutes.

  • Add this compound and the amine.

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • After completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite®, washing with an organic solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Protocol 3: Sonogashira Coupling

This protocol outlines the coupling of an aminobromopyridine ester with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2.5 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Base (e.g., Et₃N)

  • Solvent (e.g., DMF)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the palladium catalyst and CuI.

  • Add the solvent and degas the mixture.

  • Add this compound, the terminal alkyne, and the base.

  • Heat the reaction mixture to 100 °C.

  • Upon completion, cool to room temperature and dilute with water.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the crude product by column chromatography.

Protocol 4: Heck Reaction

This protocol provides a general method for the Heck coupling of an aminobromopyridine ester with an alkene.

Materials:

  • This compound

  • Alkene (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (optional, e.g., P(o-tol)₃, 4 mol%)

  • Base (e.g., Et₃N, 2.0 equivalents)

  • Solvent (e.g., DMF)

Procedure:

  • In a sealed tube, combine this compound, the palladium catalyst, optional ligand, and base.

  • Add the solvent and the alkene.

  • Seal the tube and heat the mixture to 100-140 °C.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

Visualizing the Chemistry: Pathways and Workflows

To further elucidate the processes involved in these critical transformations, the following diagrams, generated using Graphviz, illustrate the catalytic cycles and a general experimental workflow.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation (R-B(OR)₂) pd2_complex->transmetalation pd2_r_complex Ar-Pd(II)L₂-R transmetalation->pd2_r_complex reductive_elimination Reductive Elimination pd2_r_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product

Caption: Catalytic cycle for the Suzuki-Miyaura reaction.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂-X oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination amido_complex Ar-Pd(II)L₂(NR₂) amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR₂ reductive_elimination->product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants, Catalyst, Ligand, Base solvent Add Degassed Anhydrous Solvent reagents->solvent atmosphere Establish Inert Atmosphere (Ar/N₂) solvent->atmosphere heating Heat to Required Temperature atmosphere->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Cool and Quench Reaction monitoring->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify

Caption: General experimental workflow for cross-coupling.

A Comparative Guide to Novel Compounds Derived from 3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester: Synthesis, Characterization, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of novel compounds that can be synthesized from the versatile starting material, 3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester. While direct and extensive literature on a broad range of derivatives from this specific starting material is limited, this document compiles and extrapolates from existing research on structurally similar compounds to present potential synthetic pathways, characterization data, and a comparative analysis of their prospective biological activities. The information herein is intended to serve as a foundational resource to guide further research and drug discovery efforts.

Introduction: The Potential of this compound in Medicinal Chemistry

This compound is a trifunctional heterocyclic building block, possessing an amino group, a bromine atom, and an ethyl ester. This arrangement of functional groups offers a rich platform for chemical modifications, allowing for the synthesis of a diverse array of novel compounds with potential therapeutic applications. The pyridine core is a common scaffold in many biologically active molecules, and the strategic placement of reactive sites on this starting material enables chemists to explore various chemical spaces.

Derivatives of the closely related 3-aminopyridine-2-carboxaldehyde have shown significant promise as antineoplastic agents. For instance, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone and its 4-methyl analog have demonstrated remarkable activity against L1210 leukemia in mice[1]. This highlights the potential of the 3-aminopyridine-2-carboxylic acid scaffold in cancer therapy.

This guide will explore hypothetical, yet scientifically plausible, derivatives of this compound, detailing their synthesis, characterization, and a comparative look at their potential biological activities, drawing parallels from established research on similar molecular frameworks.

Synthesis of Novel Derivatives

The synthetic utility of this compound lies in the reactivity of its three key functional groups. The amino group can undergo acylation, alkylation, and diazotization reactions. The bromine atom is amenable to nucleophilic substitution and cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.

Workflow for the Synthesis of Novel Derivatives:

G cluster_reactions Synthetic Transformations cluster_products Novel Compound Classes start This compound suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) start->suzuki buchwald Buchwald-Hartwig Amination (Amines) start->buchwald acylation Acylation (Acyl Chlorides/Anhydrides) start->acylation hydrolysis Ester Hydrolysis (LiOH/NaOH) start->hydrolysis aryl_pyridines 6-Aryl-3-aminopyridine Derivatives suzuki->aryl_pyridines amino_pyridines 3,6-Diaminopyridine Derivatives buchwald->amino_pyridines amide_pyridines 3-Acylaminopyridine Derivatives acylation->amide_pyridines acid_pyridines 3-Amino-6-bromopyridine-2-carboxylic acid hydrolysis->acid_pyridines

Caption: General synthetic pathways from the starting material.

Characterization of Novel Compounds

A thorough characterization of newly synthesized compounds is crucial to confirm their structure and purity. The following experimental protocols are standard in organic synthesis and are essential for the validation of novel molecules.

Table 1: Key Characterization Techniques and Expected Observations

TechniquePurposeExpected Observations for a Hypothetical 6-Aryl Derivative
¹H NMR To determine the number and environment of protons.Signals corresponding to the pyridine ring protons, the amino group protons, protons of the newly introduced aryl group, and the ethyl ester protons.
¹³C NMR To determine the number and environment of carbon atoms.Signals for the carbon atoms of the pyridine ring, the ester carbonyl, the ethyl group, and the new aryl substituent.
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern.A molecular ion peak corresponding to the calculated molecular weight of the synthesized compound.
Infrared (IR) Spectroscopy To identify the functional groups present.Characteristic absorption bands for N-H (amine), C=O (ester), and C=C/C=N (aromatic rings) vibrations.
Elemental Analysis To determine the elemental composition (%C, %H, %N).The experimentally determined percentages should be within ±0.4% of the calculated values.

Experimental Protocol: General Procedure for Suzuki Coupling

A mixture of this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), Pd(PPh₃)₄ (0.05 eq.), and K₂CO₃ (2.0 eq.) in a 3:1 mixture of dioxane and water is degassed and heated to reflux under a nitrogen atmosphere for 12 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 6-aryl-3-aminopyridine derivative.

Comparative Biological Evaluation

Drawing parallels from existing literature on pyridine derivatives, the novel compounds synthesized from this compound could be evaluated for a range of biological activities, particularly as anticancer agents.

Signaling Pathway Potentially Targeted by Pyridine Derivatives:

G cluster_cell Cancer Cell receptor Growth Factor Receptor kinase_cascade Kinase Signaling Cascade (e.g., MAPK, PI3K/Akt) receptor->kinase_cascade transcription_factor Transcription Factor (e.g., NF-κB) kinase_cascade->transcription_factor cell_proliferation Cell Proliferation and Survival transcription_factor->cell_proliferation inhibitor Novel Pyridine Derivative inhibitor->kinase_cascade Inhibition

Caption: Potential inhibition of a cancer cell signaling pathway.

Table 2: Hypothetical Comparative Anticancer Activity

Compound IDR Group at C6-positionR' Group at N3-positionAlternative Compound (for comparison)Target PathwayHypothetical IC₅₀ (µM)
NPD-1 PhenylH3-aminopyridine-2-carboxaldehyde thiosemicarbazone[1]Kinase Signaling5-15
NPD-2 4-MethoxyphenylHDoxorubicinDNA Intercalation1-10
NPD-3 Thiophen-2-ylHSunitinibReceptor Tyrosine Kinases2-12
NPD-4 HAcetylVorinostatHDAC Inhibition10-25
NPD-5 N-morpholinylHImatinibTyrosine Kinase8-20

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cancer cell lines (e.g., MCF-7, HeLa, A549) are seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the synthesized compounds and incubated for another 48 hours.

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curves.

Conclusion and Future Directions

This guide has outlined the potential for synthesizing a variety of novel compounds from this compound and has provided a framework for their characterization and comparative biological evaluation. Based on the known activities of structurally related pyridine derivatives, these new compounds hold promise as potential anticancer agents.

Future research should focus on the actual synthesis and rigorous biological testing of these proposed derivatives. Structure-activity relationship (SAR) studies will be crucial in optimizing the lead compounds to enhance their potency and selectivity. Furthermore, exploring other biological targets beyond cancer, such as kinases involved in inflammatory diseases or neurodegenerative disorders, could broaden the therapeutic potential of this versatile chemical scaffold. The detailed experimental protocols and comparative data presented in this guide are intended to accelerate these research endeavors.

References

Comparative Analysis of Structure-Activity Relationships in 3-Aminopyridine-2-Carboxylic Acid Derivatives and Related Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While a specific, comprehensive structure-activity relationship (SAR) study on 3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester derivatives is not extensively documented in publicly available literature, this guide provides a comparative analysis of closely related structures, primarily focusing on 3-aminopyrazine-2-carboxamides. The findings from these analogs offer valuable insights into the potential SAR of the target scaffold. Pyridine derivatives are a significant class of nitrogen-containing heterocyclic compounds that are of great interest in the design of new pharmacologically active molecules.[1]

Case Study: SAR of 3-Aminopyrazine-2-carboxamide Derivatives

A study on a series of N-substituted 3-aminopyrazine-2-carboxamides provides a useful surrogate for understanding potential SAR trends.[2] These compounds were evaluated for their antimycobacterial, antibacterial, and antifungal activities. The core structure, 3-aminopyrazine-2-carboxylic acid, is structurally similar to 3-aminopyridine-2-carboxylic acid.

Quantitative Data Summary

The following table summarizes the in vitro antimycobacterial activity of various N-substituted 3-aminopyrazine-2-carboxamide derivatives against Mycobacterium tuberculosis H37Rv.

Compound IDR (Substituent on Carboxamide)MIC (µg/mL)MIC (µM)
1 Benzyl>250>1161
2 2-Methylbenzyl>250>1081
3 3-Methylbenzyl>250>1081
4 4-Methylbenzyl>250>1081
10 4-Chlorophenyl2590
11 4-Bromophenyl50158
12 4-Fluorophenyl50193
16 2,4-Dichlorophenyl12.542
17 2,4-Dimethoxyphenyl12.546
20 n-Hexyl25111

Data extracted from a study on 3-aminopyrazine-2-carboxamide derivatives.[2]

Key SAR Observations:

  • N-Benzyl vs. N-Phenyl Derivatives: Simple N-benzyl substitutions resulted in a loss of activity, whereas N-phenyl derivatives showed significant antimycobacterial activity.

  • Effect of Phenyl Ring Substitution:

    • Halogen substitution on the phenyl ring was generally favorable for activity. Dichloro-substitution (Compound 16 ) was more potent than mono-chloro (Compound 10 ), mono-bromo (Compound 11 ), or mono-fluoro (Compound 12 ) substitution.

    • The 2,4-dimethoxy substitution (Compound 17 ) also resulted in high potency, indicating that electron-donating groups at these positions are well-tolerated and can enhance activity.

  • Alkyl Derivatives: Increasing the length of the alkyl chain in N-alkyl derivatives led to an increase in antimycobacterial and antibacterial activity. For instance, the n-hexyl derivative (Compound 20 ) was among the more active compounds.[2]

General Biological Activities of Related Pyridine Derivatives

Pyridine and its derivatives are known to exhibit a wide range of biological activities, making them a scaffold of great interest in medicinal chemistry. Various substituted pyridine derivatives have been synthesized and evaluated for their potential as:

  • Antitumor Agents: Certain 3-aminopyridine-2-carboxaldehyde thiosemicarbazone derivatives have shown significant antineoplastic activity in murine leukemia models.[3] Additionally, other pyridine derivatives have been investigated as angiogenesis inhibitors and apoptosis inducers for cancer therapy.[4] The antiproliferative activity of pyridine derivatives is influenced by the number and position of substituents like methoxy, amino, and hydroxyl groups, as well as halogen atoms.[1]

  • Antimicrobial Agents: As demonstrated in the case study of pyrazine analogs, this class of compounds can possess potent antimycobacterial, antibacterial, and antifungal properties.[2]

  • Enzyme Inhibitors: Some 3-amino-pyrazine-2-carboxamide derivatives have been designed as novel inhibitors of Fibroblast Growth Factor Receptor (FGFR), a crucial target in cancer therapy.[5]

Experimental Protocols

The following are generalized experimental protocols based on methodologies reported for the synthesis and evaluation of related aminopyridine and aminopyrazine carboxamides.

General Synthesis of N-Aryl-3-aminopyridine-2-carboxamides

This protocol is a representative procedure for the synthesis of the amide derivatives.

  • Esterification: The starting material, 3-aminopyridine-2-carboxylic acid, is converted to its corresponding methyl or ethyl ester. This is typically achieved through a Fischer esterification by reacting the acid with an excess of the alcohol (e.g., ethanol) in the presence of a catalytic amount of strong acid (e.g., H₂SO₄) and stirring at room temperature or with gentle heating.[2]

  • Amidation: The resulting ester is then reacted with the desired primary amine to form the amide. This can be achieved by heating the ester with the amine in a suitable solvent, sometimes with the aid of a coupling agent like 1,1'-carbonyldiimidazole (CDI) in an anhydrous solvent like DMSO.[2] Microwave-assisted synthesis can also be employed to accelerate this step.[2]

  • Purification: The final product is purified using standard techniques such as recrystallization or column chromatography on silica gel.

In Vitro Antimicrobial Assay (Broth Microdilution Method)

This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Stock Solutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to a high concentration.

  • Serial Dilutions: The stock solutions are serially diluted in a 96-well microtiter plate using an appropriate growth medium (e.g., Middlebrook 7H9 broth for mycobacteria).

  • Inoculation: A standardized suspension of the microorganism is added to each well.

  • Incubation: The plates are incubated under conditions appropriate for the specific microorganism (e.g., 37°C for several days for M. tuberculosis).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations

General Workflow for a Structure-Activity Relationship Study

The following diagram illustrates a typical workflow for conducting an SAR study, from initial lead identification to the selection of a candidate for further development.

SAR_Workflow cluster_design Design & Synthesis cluster_screening Screening & Evaluation cluster_analysis Analysis & Optimization cluster_candidate Candidate Selection Lead Lead Compound (e.g., 3-Amino-6-bromopyridine -2-carboxylic acid ethyl ester) Design Design Analogs (Vary R groups) Lead->Design Identify modification sites Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Screening Primary Biological Screening (e.g., Antimicrobial Assay) Purification->Screening Hit_ID Hit Identification Screening->Hit_ID Dose_Response Dose-Response & IC50/MIC Determination Hit_ID->Dose_Response SAR_Analysis SAR Analysis Dose_Response->SAR_Analysis Quantitative Data Optimization Lead Optimization (Iterative Design) SAR_Analysis->Optimization Identify key structural features Secondary_Assays Secondary Assays (e.g., Cytotoxicity, ADME) SAR_Analysis->Secondary_Assays Optimization->Design Iterate Candidate Preclinical Candidate Secondary_Assays->Candidate

Caption: A generalized workflow for a structure-activity relationship (SAR) study.

Signaling Pathway Inhibition by a Hypothetical Pyridine Derivative

This diagram illustrates a hypothetical mechanism where a pyridine derivative acts as a kinase inhibitor, blocking a downstream signaling pathway involved in cell proliferation.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR) Kinase1 Kinase A RTK->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Inhibitor Pyridine Derivative (Inhibitor) Inhibitor->Kinase1 Inhibits Proliferation Gene Expression (Cell Proliferation) TF->Proliferation

References

A Comparative Guide to the Synthesis of 3-Amino-6-halopyridine-2-carboxylic Acid Ethyl Ester Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted aminopyridine carboxylic acid esters is a cornerstone in the development of novel pharmaceuticals and agrochemicals. Among these, 3-amino-6-halopyridine-2-carboxylic acid esters and their analogs are valuable intermediates. This guide provides a comparative analysis of the synthesis efficiency for key analogs, supported by experimental data, to aid researchers in selecting optimal synthetic routes.

Comparison of Synthesis Efficiency

CompoundStarting MaterialKey ReagentsSolventReaction ConditionsYield (%)
Methyl 3-amino-6-bromopyridine-2-carboxylate Methyl 3-aminopyridine-2-carboxylateBromine, Acetic Acid, Sulfuric AcidWaterRoom temperature, 4 hours74%
Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate 5-bromo-2,3-diaminopyridineEthyl bromopyruvate, NaHCO₃EthanolReflux65%[1]

Experimental Protocols

Synthesis of Methyl 3-amino-6-bromopyridine-2-carboxylate

This protocol describes the bromination of methyl 3-aminopyridine-2-carboxylate.

Materials:

  • Methyl 3-aminopyridine-2-carboxylate

  • Water

  • 2M Sulfuric acid

  • Bromine

  • Acetic acid

  • 2N Sodium hydroxide solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve methyl 3-aminopyridine-2-carboxylate (17 g, 111.8 mmol) in a mixture of water (288 mL) and 2M sulfuric acid (58 mL) with stirring at room temperature until fully dissolved.

  • Slowly add a solution of bromine (5.76 mL, 111.8 mmol) in acetic acid (43 mL) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 4 hours after the addition is complete.

  • Adjust the pH of the reaction mixture to 6 with a 2N aqueous sodium hydroxide solution.

  • Extract the aqueous phase twice with ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Remove the solvent by evaporation under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using dichloromethane as the eluent to afford methyl 3-amino-6-bromopyridine-2-carboxylate as a white solid (19.2 g, 74% yield).

Synthesis of Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate

This protocol details the synthesis of a fused bicyclic analog.[1]

Materials:

  • 5-bromo-2,3-diaminopyridine

  • Ethyl bromopyruvate

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

Procedure:

  • A mixture of 5-bromo-2,3-diaminopyridine (0.5 g, 2.35 mmol), ethyl bromopyruvate (0.3 ml, 2.35 mmol), and NaHCO₃ (0.22 g, 2.35 mmol) in ethanol is stirred at reflux.[1]

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).[1]

  • Upon completion, the solution is extracted with dichloromethane.[1]

  • The organic layer is dried over anhydrous Na₂SO₄.[1]

  • The solvent is evaporated, and the resulting product is recrystallized from hexane to afford yellow crystals of ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate (65% yield).[1]

Synthetic Pathways and Workflows

The following diagrams illustrate the synthetic pathways for the discussed compounds.

Synthesis_of_Methyl_3_amino_6_bromopyridine_2_carboxylate cluster_0 cluster_1 start Methyl 3-aminopyridine-2-carboxylate reagents Br₂, CH₃COOH, H₂SO₄ in H₂O product Methyl 3-amino-6-bromopyridine-2-carboxylate (74% yield) reagents->product Bromination

Synthesis of Methyl 3-amino-6-bromopyridine-2-carboxylate

Synthesis_of_Ethyl_8_amino_6_bromoimidazo_pyridine_2_carboxylate cluster_0 cluster_1 start 5-bromo-2,3-diaminopyridine reagents Ethyl bromopyruvate, NaHCO₃ in Ethanol product Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate (65% yield) reagents->product Cyclocondensation

Synthesis of a Fused Bicyclic Analog

Concluding Remarks

The synthesis of methyl 3-amino-6-bromopyridine-2-carboxylate proceeds with a good yield of 74% via a straightforward bromination reaction. A related fused bicyclic analog, ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate, can be synthesized in a 65% yield through a cyclocondensation reaction. While detailed experimental data for the direct ethyl ester analogs with chloro and fluoro substitutions at the 6-position are not as readily available, the presented protocols offer a solid foundation for developing efficient synthetic strategies for this important class of compounds. Researchers should consider the electronic effects of the different halogens when adapting these procedures, as this will likely influence reaction rates and optimal conditions.

References

In vitro testing of compounds derived from 3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the in vitro performance of compounds structurally related to 3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester reveals their potential as anticancer and antimicrobial agents. This guide provides a comparative overview of their activity, supported by experimental data from various studies on analogous pyridine derivatives, offering valuable insights for researchers and drug development professionals.

The core structure of 3-aminopyridine-2-carboxylic acid and its derivatives serves as a versatile scaffold in medicinal chemistry, leading to the development of potent kinase inhibitors and other therapeutic agents. While specific in vitro testing data for compounds directly derived from this compound is limited in publicly available literature, a comparative analysis of structurally similar compounds provides a strong indication of their potential biological activities. This guide synthesizes findings from multiple studies on related aminopyridine and fused pyridothienopyrimidine derivatives to offer a comparative perspective on their in vitro performance.

Comparative Anticancer Activity

The in vitro anticancer efficacy of various pyridine derivatives has been evaluated against a range of human cancer cell lines. The 3-(5-chloro-2(3H)-benzoxazolone-3-yl)butanoic acid ethyl ester and its amide derivatives have been synthesized and evaluated for their antinociceptive and anti-inflammatory activities. A significant decrease in these activities was observed upon amidation of the carboxylic acid moiety.

Here, we compare the cytotoxic activities of several novel pyridothienopyrimidine derivatives against hepatocellular carcinoma (HepG-2) and breast cancer (MCF-7) cell lines, as determined by the MTT assay. Doxorubicin is used as a standard reference compound.

Compound IDTarget Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
9b HepG-21.17Doxorubicin2.85
MCF-71.523.58
5a HepG-21.89Doxorubicin2.85
MCF-72.153.58
3a HepG-22.53Doxorubicin2.85
MCF-72.793.58
6b HepG-23.41Doxorubicin2.85
MCF-74.183.58
8b HepG-24.65Doxorubicin2.85
MCF-75.273.58
4a HepG-25.82Doxorubicin2.85
MCF-76.443.58

Data synthesized from a study on pyridothienopyrimidine derivatives, which are structurally related to the topic compounds.[1]

The data indicates that compounds 9b , 5a , and 3a exhibit potent cytotoxic activity against both HepG-2 and MCF-7 cell lines, with IC50 values lower than or comparable to the standard anticancer drug doxorubicin.[1] These compounds were also evaluated against normal WISH cells and showed significantly higher IC50 values, suggesting a degree of selectivity for cancer cells.[1]

Comparative Antimicrobial Activity

Derivatives of 3-aminopyrazine-2-carboxamides, which share a similar structural motif with the target compounds, have been assessed for their in vitro antimicrobial activity. The minimum inhibitory concentrations (MIC) against various bacterial and fungal strains were determined.

Compound IDTarget OrganismMIC (µg/mL)
17 Mycobacterium tuberculosis H37Rv12.5
Alkyl Derivatives M. tuberculosis & M. kansasiiActivity increases with carbon chain length
Phenyl & Alkyl Derivatives General BacteriaActive
Benzyl Derivatives General BacteriaInactive
All Subtypes Trichophyton interdigitale & Candida albicansActive

Data from a study on N-substituted 3-aminopyrazine-2-carboxamides.[2]

The results show that these compounds possess a broad spectrum of antimicrobial activity. Notably, antimycobacterial and antibacterial activity appears to be influenced by the nature of the substituent on the carboxamide moiety.[2]

Experimental Protocols

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability.

  • Cell Seeding: Cancer cells (e.g., HepG-2, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plates are incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.[1]

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Compound Dilution: Serial dilutions of the test compounds are prepared in a liquid growth medium in 96-well plates.

  • Inoculation: A standardized suspension of the target microorganism is added to each well.

  • Incubation: The plates are incubated under appropriate conditions for the growth of the microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2]

Signaling Pathways and Experimental Workflows

The inhibitory activity of many pyridine-based compounds is attributed to their interaction with protein kinases, which are crucial components of cellular signaling pathways. For instance, some pyridothienopyrimidine derivatives have been shown to be potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase.[1]

Diagram of a Generic Kinase Inhibition Assay Workflow:

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis A Test Compound Dilution Series C Incubate Compound, Kinase, Substrate, and ATP A->C B Kinase & Substrate Preparation B->C D Add Detection Reagent (e.g., Antibody) C->D E Measure Signal (e.g., Fluorescence, Luminescence) D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

Caption: Workflow for a typical in vitro kinase inhibition assay.

Diagram of a Simplified EGFR Signaling Pathway:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Pyridothienopyrimidine Inhibitor Inhibitor->EGFR Inhibition EGF EGF EGF->EGFR

Caption: Simplified EGFR signaling cascade and the point of inhibition.

References

A Comparative Guide to the Purity Analysis of 3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester by HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for determining the purity of 3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester, a key building block in pharmaceutical synthesis. The performance of a proposed HPLC method is compared with alternative techniques such as Gas Chromatography (GC) and Capillary Electrophoresis (CE), supported by detailed experimental protocols and data presented for easy comparison.

High-Performance Liquid Chromatography (HPLC) as the Gold Standard

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely adopted method for the purity analysis of polar and non-volatile compounds like this compound. Its high resolution, sensitivity, and specificity allow for the effective separation of the main compound from process-related impurities and degradation products.

A well-developed HPLC method can separate the target compound from potential impurities which may include unreacted starting materials, by-products from the synthesis, or degradation products. The purity is typically determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed using a certified reference standard.

Comparison of Analytical Techniques

The choice of analytical technique for purity determination depends on several factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis (e.g., speed, sensitivity, or resolution). Below is a comparison of HPLC with Gas Chromatography and Capillary Electrophoresis for the analysis of this compound.

ParameterHPLC Method (Proposed)Gas Chromatography (GC)Capillary Electrophoresis (CE)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[1]Separation based on the differential migration of ions in an electric field.[2]
Typical Stationary Phase C18 Reversed-Phase Column.Capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl polysiloxane).[1]Fused silica capillary.[2]
Mobile/Carrier Phase Acetonitrile and Water/Buffer Gradient.Inert carrier gas (e.g., Helium, Nitrogen).[1]Buffer solution (e.g., phosphate buffer).[3][4]
Temperature Ambient to moderately elevated (e.g., 25-40 °C).High-temperature ramp (e.g., 50-250 °C).[1]Controlled capillary temperature (e.g., 15-25 °C).[4]
Detection UV-Vis Detector (e.g., 254 nm).Flame Ionization Detector (FID) or Mass Spectrometer (MS).[1]UV-Vis Detector or Mass Spectrometer (MS).
Analyte Volatility Not a strict requirement.Requires volatile and thermally stable analytes.Not a requirement.
Advantages High resolution and sensitivity, suitable for non-volatile and thermally labile compounds, well-established methodology.High efficiency for volatile compounds, sensitive detectors (FID, MS).High efficiency, minimal sample and solvent consumption, suitable for charged molecules.[5]
Limitations Higher solvent consumption compared to CE, potential for peak tailing with basic compounds like pyridines.[6]Not suitable for non-volatile or thermally labile compounds, potential for sample degradation at high temperatures.Can be less robust than HPLC, sensitivity can be lower with UV detection unless concentration techniques are used.[5]

Experimental Protocols

Proposed RP-HPLC Method for Purity Analysis

This protocol outlines a stability-indicating reversed-phase HPLC method for the quantitative analysis of this compound. The method should be validated according to ICH guidelines to ensure accuracy, precision, specificity, linearity, and robustness.[7]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water.

    • Solvent B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    Time (minutes) % Solvent A % Solvent B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The maximum absorption wavelength (λmax) should be determined. A DAD is recommended to monitor across a wider range (e.g., 200-400 nm) to detect any co-eluting impurities. A wavelength of 254 nm is often a good starting point for aromatic compounds.

  • Injection Volume: 10 µL.

2. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh a certified reference standard of this compound and dissolve it in a suitable diluent (e.g., a mixture of acetonitrile and water) to achieve a known concentration (e.g., 0.1 mg/mL).

  • Sample Solution: Accurately weigh the sample to be tested and dissolve it in the diluent to achieve a similar concentration as the standard solution. Filter the solution through a 0.45 µm syringe filter before injection.

3. Data Analysis and Quantification:

  • The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • For assay determination, a calibration curve is constructed by plotting the peak area of the standard against its concentration. The concentration of the analyte in the sample is then determined from this curve.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical workflow for the proposed HPLC analysis and a decision-making process for selecting the appropriate analytical technique.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Accurately Weigh Sample & Standard dissolve Dissolve in Diluent weigh->dissolve filter Filter Sample Solution (0.45 µm) dissolve->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV/DAD Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity / Assay integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC purity analysis.

Analytical_Decision start Analyte Properties volatility Volatile & Thermally Stable? start->volatility charge Is the Analyte Charged? volatility->charge No gc GC volatility->gc Yes hplc HPLC charge->hplc No ce CE charge->ce Yes

Caption: Decision tree for analytical method selection.

Conclusion

While a specific, pre-validated HPLC method for this compound may not be readily available in the public domain, a robust and reliable method can be developed based on established principles for similar pyridine derivatives. The proposed RP-HPLC method offers a versatile and powerful tool for the purity assessment of this compound. For certain applications, alternative techniques such as Gas Chromatography and Capillary Electrophoresis may offer advantages, particularly concerning the volatility of potential impurities or the need for orthogonal verification of purity results. The selection of the most appropriate analytical technique should be based on a thorough evaluation of the analyte's properties and the specific goals of the analysis.

References

A Comparative Guide to the Analytical Characterization of 3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical and materials science, the precise structural elucidation of novel compounds is paramount. This guide provides a comparative analysis of X-ray crystallography and other key analytical techniques for the characterization of 3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester and its derivatives. By presenting experimental data and detailed protocols, this document aims to equip researchers with the necessary information to make informed decisions regarding the most suitable analytical approaches for their specific research needs.

Executive Summary

Single-crystal X-ray diffraction stands as the definitive method for determining the absolute three-dimensional structure of crystalline compounds. However, its application is contingent on the ability to grow high-quality single crystals. Consequently, a suite of complementary spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS), are routinely employed for comprehensive characterization. This guide will delve into the principles, experimental data, and protocols for each of these techniques, offering a comparative perspective on their strengths and limitations in the context of analyzing this compound derivatives.

X-ray Crystallographic Analysis

X-ray crystallography provides unparalleled insight into the solid-state structure of a molecule, revealing precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for the specific title compound, this compound, is not publicly available, data from a closely related derivative, Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate , offers valuable comparative information.

Table 1: Crystallographic Data for a Representative Derivative

ParameterEthyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate
Chemical FormulaC₁₀H₁₀BrN₃O₂
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)12.705(1)
b (Å)10.621(2)
c (Å)18.427(2)
β (°)107.349(7)
Volume (ų)2371.7(4)
Z8
Density (calculated) (g/cm³)1.598
R-factor (%)1.9

Note: Data is for a related derivative and serves as a representative example.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals are typically grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular structure.

xray_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_analysis Data Analysis synthesis Synthesis of Derivative purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting diffraction X-ray Diffraction mounting->diffraction solution Structure Solution diffraction->solution refinement Structure Refinement solution->refinement validation Validation refinement->validation

Experimental workflow for X-ray crystallographic analysis.

Alternative Analytical Techniques: A Comparative Overview

NMR, FTIR, and Mass Spectrometry are indispensable tools for the characterization of organic molecules, providing complementary information to X-ray crystallography.

Table 2: Comparison of Analytical Techniques for 3-Amino-6-bromopyridine-2-carboxylic acid Derivatives

TechniqueInformation ProvidedSample RequirementsAdvantagesLimitations
X-ray Crystallography Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, packingSingle crystalUnambiguous structure determinationRequires high-quality single crystals
NMR Spectroscopy Connectivity of atoms, chemical environment of nuclei, stereochemistry5-25 mg dissolved in deuterated solventProvides detailed structural information in solutionCan have overlapping signals in complex molecules
FTIR Spectroscopy Presence of functional groupsSmall amount of solid or liquidFast, non-destructive, provides a molecular "fingerprint"Does not provide a complete structural picture
Mass Spectrometry Molecular weight, elemental composition, fragmentation patternsMicrogram to nanogram quantitiesHigh sensitivity, provides molecular formulaIsomers can be difficult to distinguish

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For the title compound's close analog, 3-Amino-6-bromopyridine-2-carboxylic acid methyl ester , the following ¹H NMR data has been reported.[1]

Table 3: ¹H NMR Data for 3-Amino-6-bromopyridine-2-carboxylic acid methyl ester

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.32Doublet1HPyridine H
6.93Doublet1HPyridine H
5.81Broad Singlet2H-NH₂
3.94Singlet3H-OCH₃

Note: Data is for the methyl ester analog. The ethyl ester would show a quartet and a triplet for the -OCH₂CH₃ group.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra.

  • Data Processing: Process the raw data by Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS at 0 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While a specific spectrum for the title compound is not available, the expected characteristic absorption bands for a this compound derivative are listed below.

Table 4: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration
3400-3200Amine (-NH₂)N-H stretch
3100-3000Aromatic C-HC-H stretch
2980-2850Aliphatic C-HC-H stretch
1730-1700Ester (C=O)C=O stretch
1620-1580Pyridine RingC=C and C=N stretch
1300-1000Ester (C-O)C-O stretch
~1100BromoalkaneC-Br stretch
Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: For a solid sample, a small amount is finely ground with KBr powder and pressed into a thin pellet. Liquid samples can be analyzed as a thin film between salt plates.

  • Data Acquisition: The sample is placed in the FTIR spectrometer, and the infrared spectrum is recorded.

  • Data Analysis: The absorption bands in the spectrum are correlated with specific functional groups.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can also offer clues about the molecular structure. For this compound, the molecular ion peak (M⁺) would be expected to show a characteristic isotopic pattern due to the presence of a bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Table 5: Expected Mass Spectrometry Data

m/z ValueInterpretation
[M]⁺ and [M+2]⁺Molecular ion peaks showing the isotopic pattern of bromine
[M - OCH₂CH₃]⁺Loss of the ethoxy group
[M - COOCH₂CH₃]⁺Loss of the entire ester group
Experimental Protocol: Mass Spectrometry
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer.

  • Ionization: The sample is ionized using a suitable technique such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

analytical_comparison cluster_techniques Analytical Techniques cluster_info Information Obtained This compound This compound xray X-ray Crystallography This compound->xray nmr NMR Spectroscopy This compound->nmr ftir FTIR Spectroscopy This compound->ftir ms Mass Spectrometry This compound->ms structure 3D Structure (Bond lengths, angles) xray->structure connectivity Atom Connectivity (Chemical Environment) nmr->connectivity functional_groups Functional Groups ftir->functional_groups molecular_weight Molecular Weight (Formula) ms->molecular_weight

Comparison of information obtained from different analytical techniques.

Conclusion

The comprehensive characterization of this compound derivatives relies on a multi-faceted analytical approach. While X-ray crystallography provides the definitive solid-state structure, its feasibility is dependent on obtaining suitable single crystals. NMR, FTIR, and Mass Spectrometry serve as essential and complementary techniques, offering detailed insights into the molecular structure, functional group composition, and molecular weight. By judiciously applying these methods, researchers can confidently elucidate the structures of novel pyridine derivatives, a critical step in the advancement of drug discovery and materials science.

References

A Comparative Analysis of Suzuki and Stille Couplings for the Functionalization of 3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The choice of cross-coupling methodology can significantly impact yield, purity, and overall efficiency. This guide provides a comparative study of two prominent palladium-catalyzed reactions, the Suzuki-Miyaura and Stille couplings, for the derivatization of the versatile building block, 3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester.

While direct head-to-head experimental data for the functionalization of this compound using both Suzuki and Stille couplings is not extensively available in the literature, this guide leverages established principles and data from structurally analogous systems to provide a robust comparative framework. This allows for an informed decision on which method to prioritize for specific synthetic goals.

At a Glance: Key Differences Between Suzuki and Stille Couplings

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (boronic acids, esters)Organotin compounds (stannanes)
Toxicity Low toxicity of boron reagents and byproducts.[1]High toxicity of organotin reagents and byproducts.[1][2]
Stability of Reagents Boronic acids can be prone to protodeboronation.[1]Organostannanes are generally stable to air and moisture.[1][2]
Functional Group Tolerance Generally good, but can be sensitive to strong bases.[1]Excellent, tolerates a wide range of functional groups.[1][3]
Reaction Conditions Typically requires a base.[1][4]Often proceeds under neutral or mildly basic conditions.[1]
Byproduct Removal Boronic acid byproducts are often water-soluble and easily removed.[1]Tin byproducts can be challenging to remove from the reaction mixture.[3]

Performance Comparison and Recommendations

The Suzuki-Miyaura coupling is often the preferred method for carbon-carbon bond formation due to the low toxicity and environmental impact of its boron-based reagents and byproducts.[1] The commercial availability of a vast array of boronic acids further enhances its appeal. However, the requirement for a base can sometimes be a limitation, especially with base-sensitive substrates.

The Stille coupling, on the other hand, offers exceptional functional group tolerance and often proceeds under milder, base-free conditions.[1][3] This can be a significant advantage when working with complex molecules. The primary drawback of the Stille reaction is the high toxicity of the organotin reagents and the difficulty in completely removing tin-containing byproducts from the final product.[1][2]

For the target molecule, this compound, the presence of the amino and ester functionalities suggests that both methods are viable. The choice will likely depend on the specific coupling partner and the scale of the reaction. For initial explorations and the synthesis of a diverse library of analogs, the Suzuki coupling would be the recommended starting point due to its more favorable safety and environmental profile. If the Suzuki reaction fails to provide satisfactory yields, or if the desired boronic acid is unstable, the Stille coupling presents a powerful alternative.

Catalytic Cycles

The catalytic cycles for both the Suzuki and Stille couplings proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The key difference lies in the nature of the transmetalation step.

Suzuki_Stille_Cycles cluster_suzuki Suzuki Coupling cluster_stille Stille Coupling S_OA Oxidative Addition S_PdII R¹-Pd(II)L_n-X S_OA->S_PdII S_TM Transmetalation (Base Required) S_ArPd R¹-Pd(II)L_n-R² S_TM->S_ArPd S_RE Reductive Elimination S_Pd0 Pd(0)L_n S_RE->S_Pd0 S_Prod R¹-R² S_RE->S_Prod S_Pd0->S_OA S_PdII->S_TM S_ArPd->S_RE S_R1X R¹-X S_R1X->S_OA S_R2B R²-B(OR)₂ S_R2B->S_TM S_Base Base S_Base->S_TM St_OA Oxidative Addition St_PdII R¹-Pd(II)L_n-X St_OA->St_PdII St_TM Transmetalation St_ArPd R¹-Pd(II)L_n-R² St_TM->St_ArPd St_RE Reductive Elimination St_Pd0 Pd(0)L_n St_RE->St_Pd0 St_Prod R¹-R² St_RE->St_Prod St_Pd0->St_OA St_PdII->St_TM St_ArPd->St_RE St_R1X R¹-X St_R1X->St_OA St_R2Sn R²-SnR₃ St_R2Sn->St_TM

Caption: Generalized catalytic cycles for Suzuki and Stille cross-coupling reactions.

Experimental Protocols

The following are representative experimental protocols for the Suzuki and Stille coupling of this compound with an aryl coupling partner. These protocols are adapted from procedures for structurally similar aminobromopyridines and should be optimized for specific substrates.

Suzuki Coupling Protocol

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • XPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a dry reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Add palladium(II) acetate (0.02 mmol) and XPhos (0.04 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane (5 mL) and water (1 mL).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Stille Coupling Protocol

Materials:

  • This compound

  • Aryltributylstannane (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (8 mol%)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry reaction vessel, add this compound (1.0 mmol) and aryltributylstannane (1.2 mmol).

  • Add tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol) and tri(o-tolyl)phosphine (0.08 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous DMF (5 mL).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of potassium fluoride (to remove tin byproducts), followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Decision-Making Workflow

The selection between Suzuki and Stille coupling can be guided by a logical workflow that considers the specific requirements of the synthesis.

Decision_Workflow Start Start: Functionalization of This compound Toxicity Toxicity a Major Concern? Start->Toxicity BoronicAcid Is the required boronic acid commercially available and stable? Toxicity->BoronicAcid Yes BaseSensitive Is the substrate or coupling partner sensitive to strong bases? Toxicity->BaseSensitive No Suzuki Choose Suzuki Coupling BoronicAcid->Suzuki Yes Stille Choose Stille Coupling BoronicAcid->Stille No BaseSensitive->Suzuki No BaseSensitive->Stille Yes OptimizeSuzuki Optimize Suzuki conditions (ligand, base, solvent) Suzuki->OptimizeSuzuki SynthesizeStannane Synthesize the required organostannane Stille->SynthesizeStannane

Caption: A decision workflow for selecting between Suzuki and Stille coupling.

References

Safety Operating Guide

Proper Disposal of 3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester is critical for ensuring laboratory safety and environmental protection. This compound, as a brominated pyridine derivative, must be treated as hazardous waste and handled in accordance with all applicable local, state, and federal regulations.[1][2] Adherence to strict disposal protocols is essential to mitigate risks associated with its potential toxicity and reactivity.[1]

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for the specific chemical. While an SDS for the exact ethyl ester may not be readily available, data from closely related compounds like 2-amino-6-bromopyridine and methyl 3-amino-6-bromopyridine-2-carboxylate indicate that this class of chemicals is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin, eye, and respiratory irritation.[3][4] Therefore, appropriate Personal Protective Equipment (PPE) is mandatory.

In the event of a spill, the area should be evacuated. Small spills can be managed by absorbing the material with an inert, non-combustible absorbent such as vermiculite or sand.[2][5] The absorbed material must then be collected into a sealed, properly labeled hazardous waste container.[5][6] For larger spills, immediate contact with the institution's Environmental Health and Safety (EHS) department is necessary.[2]

Personal Protective Equipment (PPE) Requirements

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Nitrile, Neoprene)To prevent skin contact and absorption.[2]
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.[2]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[2]
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo avoid inhalation of vapors.[2]

Step-by-Step Disposal Protocol

The disposal of this compound and its associated waste must be conducted systematically to ensure safety and compliance.

1. Waste Identification and Segregation:

  • All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.[1][2]

  • This waste stream should be segregated from other incompatible waste, such as strong oxidizing agents, strong acids, and bases, to prevent dangerous reactions.[1][7]

2. Waste Collection and Containerization:

  • Liquid Waste: Collect all liquid waste containing the compound in a designated, leak-proof, and clearly labeled hazardous waste container.[2] The container should be made of a compatible material, such as glass or high-density polyethylene.[8]

  • Solid Waste: Contaminated solid materials, such as filter paper, silica gel, and disposable PPE, must be collected in a separate, designated solid hazardous waste container.[1]

  • Containers must be kept tightly closed when not in use to prevent the release of vapors.[3]

3. Labeling:

  • All waste containers must be accurately labeled with "Hazardous Waste" and the specific chemical name: "this compound".[1]

  • The label should also clearly indicate the associated hazards (e.g., Toxic, Irritant).[2]

4. Storage:

  • Waste containers should be stored in a designated, well-ventilated, and secure satellite accumulation area.[2]

  • The storage area should be cool, dry, and away from direct sunlight and heat sources.[1]

5. Final Disposal:

  • Dispose of the collected waste through an approved waste disposal plant or a licensed hazardous waste management company.[3][4][5][9][10][11]

  • Never pour this chemical down the drain or dispose of it with regular trash.[8][12]

  • Follow your institution's specific procedures for arranging the pickup and disposal of chemical waste.

Disposal Workflow

DisposalWorkflow Disposal Workflow for this compound start Start: Generation of Waste identify Identify as Hazardous Waste (Brominated Pyridine Derivative) start->identify segregate Segregate Waste Streams (Liquid vs. Solid) identify->segregate collect_liquid Collect Liquid Waste in Designated Container segregate->collect_liquid collect_solid Collect Solid Waste in Designated Container segregate->collect_solid label_containers Label Containers Accurately ('Hazardous Waste', Chemical Name, Hazards) collect_liquid->label_containers collect_solid->label_containers store Store in Secure Satellite Accumulation Area label_containers->store contact_ehs Arrange for Pickup by Approved Waste Disposal Service store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Protocols for Handling 3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Hazard Information:

3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester is a compound that requires careful handling due to the potential hazards associated with its chemical structure. Aromatic amines can be toxic if swallowed, inhaled, or absorbed through the skin.[6][7][8] Pyridine and its derivatives are often flammable, volatile, and can cause irritation to the respiratory system, skin, and eyes.[4][5][9] The presence of bromine classifies it as a halogenated organic compound, which has specific disposal requirements.[10][11][12][13]

Key Hazards:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[6]

  • Skin and Eye Irritation: Likely to cause skin and serious eye irritation.[9][14][15]

  • Respiratory Irritation: Vapors or dust may cause respiratory irritation.[5]

  • Carcinogenicity: Some aromatic amines are considered potential carcinogens.[7][8]

Operational Plan: Handling Procedures

Engineering Controls:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[4][16]

  • Ensure an emergency eyewash station and safety shower are readily accessible in the immediate work area.[17]

Personal Protective Equipment (PPE):

The selection of appropriate PPE is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical splash goggles. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[5][9]Protects against splashes and vapors that can cause serious eye irritation or damage.[14][15]
Hand Protection Nitrile or neoprene gloves. Avoid using latex gloves as they may offer insufficient protection.[4][5] For prolonged contact, consider butyl rubber gloves.[16][17]Provides chemical resistance against pyridine derivatives and aromatic amines.[4][5] Always check the manufacturer's glove compatibility chart.
Skin and Body Protection A chemical-resistant lab coat, fully buttoned.[17] Consider flame-retardant and anti-static protective clothing.[5]Protects against skin contact, which can be a route for toxic exposure.[6] Flame-retardant material is important due to the potential flammability of related compounds.[5]
Respiratory Protection Use in a certified chemical fume hood is the primary control measure.[4][16] If ventilation is inadequate or for spill cleanup, a NIOSH-approved respirator with appropriate cartridges for organic vapors may be necessary.[5][16]Minimizes the inhalation of potentially harmful vapors or dust.[4][5]

Disposal Plan

As a halogenated organic compound, this compound must be disposed of as hazardous waste. It is crucial to segregate halogenated waste from non-halogenated waste streams to ensure proper disposal and to manage costs effectively.[10][13]

Waste Type Disposal Container Labeling Requirements Disposal Procedure
Solid Waste A designated, sealed, and compatible hazardous waste container."Hazardous Waste," "Halogenated Organic Solid Waste," and the full chemical name: "this compound."Collect all contaminated solid materials (e.g., weighing paper, contaminated gloves, absorbent pads) in the designated container.
Liquid Waste A designated, sealed, and compatible hazardous waste container for halogenated organic liquids."Hazardous Waste," "Halogenated Organic Liquid Waste," and list all chemical constituents and their approximate percentages.[10]Collect all waste solutions containing the compound in this container. Do not mix with non-halogenated waste.[10][11][12]
Empty Containers The original container or a designated hazardous waste container."Hazardous Waste," "Empty Container," and the name of the chemical it contained.Triple rinse the container with a suitable solvent. Collect the rinsate as halogenated liquid waste. Dispose of the rinsed container as hazardous waste unless otherwise directed by your institution's environmental health and safety (EHS) office.

General Disposal Guidelines:

  • Never dispose of this chemical down the drain.[10]

  • Keep all hazardous waste containers closed except when adding waste.[12][13]

  • Store waste containers in a designated, well-ventilated, and secondary containment area.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS office for specific guidance.

Experimental Protocols

While specific experimental protocols involving this exact reagent are not detailed in the search results, a general protocol for safe handling during a typical laboratory procedure is as follows:

Step-by-Step Handling Protocol:

  • Preparation: Before starting, ensure the chemical fume hood is functioning correctly. Assemble all necessary equipment and reagents. Put on all required PPE as detailed in the table above.

  • Weighing: Tare a suitable container on a balance inside the fume hood if possible. If weighing outside the hood, do so in a designated weighing area and transfer the container to the hood immediately. Handle the solid with care to avoid creating dust.

  • Dispensing/Reaction: In the fume hood, add the chemical to the reaction vessel. If dissolving in a solvent, add the solvent slowly to avoid splashing. Keep the container of the stock chemical closed when not in use.

  • Post-Reaction: Quench the reaction safely if necessary.

  • Cleanup: Clean all glassware and equipment that came into contact with the chemical. Dispose of all waste (solid, liquid, and rinsate) according to the disposal plan.

  • Final Steps: Wipe down the work area in the fume hood. Remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat, then eye protection). Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[9][18]

Visualizations

PPE_Selection_Workflow start Start: Handling 3-Amino-6-bromopyridine- 2-carboxylic acid ethyl ester fume_hood Work in a certified chemical fume hood? start->fume_hood ppe_basics Minimum PPE: - Chemical Splash Goggles - Nitrile or Neoprene Gloves - Chemical-Resistant Lab Coat fume_hood->ppe_basics Yes splash_risk Is there a significant splashing risk? ppe_basics->splash_risk face_shield Add Face Shield splash_risk->face_shield Yes inadequate_ventilation Is ventilation inadequate or is it a large spill? splash_risk->inadequate_ventilation No face_shield->inadequate_ventilation respirator Use NIOSH-approved respirator inadequate_ventilation->respirator Yes end Proceed with work inadequate_ventilation->end No respirator->end

Caption: PPE selection workflow for handling the target compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.